4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde
Description
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Propriétés
IUPAC Name |
4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-1-2-10-8-7(6)5(4-12)3-11-8/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJOYNDJFISGTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Br)C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646883 | |
| Record name | 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-35-1 | |
| Record name | 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
This guide provides a comprehensive technical overview for the structural elucidation of this compound, a key heterocyclic intermediate in medicinal chemistry and drug discovery. The 7-azaindole scaffold, of which this molecule is a derivative, is recognized as a privileged structure in the design of therapeutic agents, particularly kinase inhibitors, due to its structural resemblance to purines.[1][2] This document outlines the synergistic application of modern analytical techniques to unambiguously confirm the molecular structure of this compound, providing researchers and drug development professionals with a robust framework for its characterization.
The process of structure elucidation involves a multi-faceted analytical approach where each technique provides a unique piece of the structural puzzle.[3][4] By integrating data from mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy, a complete and validated structural assignment can be achieved.
Synthetic Pathway: The Vilsmeier-Haack Formylation
The target compound, this compound, is typically synthesized from its precursor, 4-Bromo-1H-pyrrolo[2,3-b]pyridine (commonly known as 4-Bromo-7-azaindole). The introduction of the carbaldehyde (formyl) group at the C3 position is efficiently achieved via the Vilsmeier-Haack reaction.[5][6]
This reaction involves the use of a Vilsmeier reagent, which is an electrophilic iminium salt generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃).[6][7] The electron-rich pyrrole ring of the 7-azaindole core undergoes electrophilic aromatic substitution, preferentially at the C3 position, to form an iminium ion intermediate.[8] Subsequent aqueous workup hydrolyzes this intermediate to yield the final aldehyde product.[6][7]
The choice of the Vilsmeier-Haack reaction is strategic; it is a mild and effective method for formylating electron-rich heterocyclic systems where harsher methods like Friedel-Crafts acylation might fail or lead to undesired side products.[5][7]
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry is the first line of analysis to determine the molecular weight of the synthesized compound, which in turn validates its elemental composition. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, allowing for the confident assignment of a molecular formula.[1]
Experimental Protocol: LC-MS (ESI+)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of ~10 µg/mL.
-
Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.
-
Chromatography:
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent.[1]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
Data Presentation & Interpretation
The primary goal is to identify the protonated molecular ion, [M+H]⁺. The presence of a bromine atom is unequivocally confirmed by a characteristic isotopic pattern, where two peaks of nearly equal intensity are observed, separated by approximately 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
| Parameter | Theoretical Value | Expected Observation | Rationale |
| Molecular Formula | C₈H₅BrN₂O | C₈H₅BrN₂O | Based on starting materials and reaction. |
| Exact Mass (Monoisotopic) | 223.9636 | ~223.96 | The calculated mass of the most abundant isotopes. |
| [M+H]⁺ (⁷⁹Br) | 224.9709 | ~224.97 | Protonated molecule containing the ⁷⁹Br isotope. |
| [M+H]⁺ (⁸¹Br) | 226.9689 | ~226.97 | Protonated molecule containing the ⁸¹Br isotope. |
| Isotopic Ratio | ~50.7 : 49.3 | ~1:1 | Natural abundance of ⁷⁹Br vs. ⁸¹Br. |
The observation of this distinct isotopic doublet centered around the expected m/z values provides strong evidence for the successful incorporation of one bromine atom and confirms the overall molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms and the specific positions of the functional groups.[3][9] A combination of 1D (¹H, ¹³C) and 2D NMR experiments is used for a complete structural assignment.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
¹H NMR: Standard proton experiment to identify all unique proton environments.
-
¹³C NMR: Standard carbon experiment (e.g., with proton decoupling) to identify all unique carbon environments.
-
2D NMR (Optional but Recommended): COSY (to establish H-H couplings), HSQC (to correlate protons to their directly attached carbons), and HMBC (to establish long-range H-C correlations) experiments to confirm connectivity.
-
¹H NMR: Data Interpretation
The ¹H NMR spectrum reveals the number of distinct protons and their local electronic environments.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| -CHO (Aldehyde) | ~10.0 | Singlet (s) | 1H | Highly deshielded proton of the aldehyde group. |
| N-H (Pyrrole) | >11.0 (in DMSO-d₆) | Broad Singlet (br s) | 1H | Acidic proton on the pyrrole nitrogen, often broad due to exchange. |
| H2 (Pyrrole) | ~8.5 | Singlet (s) | 1H | Proton on the pyrrole ring adjacent to the aldehyde and nitrogen. |
| H5, H6 (Pyridine) | 7.0 - 8.5 | Doublets (d) | 2H | Protons on the pyridine ring, exhibiting characteristic aromatic couplings. Their exact shifts are influenced by the bromine and fused pyrrole ring. |
Note: Chemical shifts are predictive and can vary based on solvent and concentration. Comparison with spectra of similar 7-azaindole derivatives is crucial for accurate assignment.[10][11]
¹³C NMR: Data Interpretation
The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| -CHO (Carbonyl) | ~185 | Characteristic chemical shift for an aldehyde carbonyl carbon. |
| C4 (C-Br) | ~115 | Aromatic carbon directly attached to bromine. |
| C2, C3, C3a, C5, C6, C7a | 100 - 155 | Aromatic carbons of the fused pyrrolo-pyridine ring system. The specific shifts depend on their position relative to the nitrogen atoms, bromine, and aldehyde group. |
The combination of ¹H and ¹³C NMR data allows for the complete assembly of the molecular backbone.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule by measuring the vibrations of their bonds.[9]
Experimental Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Data Presentation & Interpretation
The IR spectrum provides definitive evidence for the presence of the N-H bond of the pyrrole and the C=O bond of the newly introduced aldehyde.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |
| N-H Stretch (Pyrrole) | 3200 - 3400 | Medium, Broad | Characteristic of N-H stretching in a heterocyclic ring.[12] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | C-H stretching vibrations of the pyrrolo-pyridine ring. |
| C=O Stretch (Aldehyde) | 1670 - 1700 | Strong, Sharp | A strong absorption characteristic of a conjugated aldehyde carbonyl group.[13] |
| C=C / C=N Stretches | 1400 - 1620 | Medium-Strong | Aromatic ring stretching vibrations. |
The presence of a strong, sharp peak around 1680 cm⁻¹ is a critical confirmation of the successful formylation reaction.
Integrated Structure Elucidation: A Unified Conclusion
The definitive structure of this compound is established not by any single technique, but by the convergence of evidence from all analytical methods.
-
Mass Spectrometry establishes the correct molecular formula (C₈H₅BrN₂O) and confirms the presence of a single bromine atom.
-
Infrared Spectroscopy verifies the presence of the key functional groups: the pyrrole N-H and, most importantly, the aldehyde C=O, confirming the success of the formylation.
-
NMR Spectroscopy provides the atomic map, elucidating the precise arrangement of the hydrogen and carbon atoms and confirming the location of the bromo and aldehyde substituents on the 7-azaindole core.
Together, these self-validating systems provide an unambiguous and authoritative confirmation of the structure of this compound, ensuring the integrity of this compound for its use in further research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. ajol.info [ajol.info]
- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. jchps.com [jchps.com]
- 10. Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Physical Properties of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles available data into a structured format, details a key synthetic protocol, and illustrates the synthetic workflow for clarity.
Core Physical and Chemical Properties
This compound, also known as 4-Bromo-7-azaindole-3-carbaldehyde, is a solid organic compound. Its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 1000340-35-1 | [1][2][3][4] |
| Molecular Formula | C₈H₅BrN₂O | [5] |
| Molecular Weight | 225.04 g/mol | [5] |
| Appearance | Solid | [6] |
| Purity | Typically ≥95% | [2][3] |
| Mass Spectrometry (m/z) | 225.0 (MH+) | [1] |
Experimental Protocols
The following section details a documented synthetic route for preparing this compound.
Synthesis of this compound[1]
This synthesis is a multi-step process starting from 1-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-N,N-dimethylmethylamine.
Materials:
-
1-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-N,N-dimethylmethylamine (341 mg, 1.34 mmol)
-
Hexamethylenetetramine (190 mg, 1.34 mmol)
-
66% Propionic acid (0.8 mL)
-
Water (4 mL)
Procedure:
-
A solution of 1-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-N,N-dimethylmethylamine and hexamethylenetetramine in 66% propionic acid is prepared.
-
This solution is added dropwise to a refluxing solution at 120°C.
-
The reaction mixture is heated for a period of 2-4 hours, with progress monitored by Mass Spectrometry (MS).
-
After the reaction is complete, the mixture is cooled down.
-
Water (4 mL) is added to the cooled mixture.
-
The resulting solid product is collected by filtration.
-
This procedure yields 238 mg of this compound, which corresponds to a 79% yield.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of the target compound.
References
- 1. This compound | 1000340-35-1 [chemicalbook.com]
- 2. This compound 95% 1000340-35-1 | Chempure [chempure.in]
- 3. CAS 1000340-35-1 | 4H15-9-0H | MDL MFCD09880126 | this compound | SynQuest Laboratories [synquestlabs.com]
- 4. 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-bromo- (1 x 1 g) | Reagentia [reagentia.eu]
- 5. chemscene.com [chemscene.com]
- 6. 4-bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine | 1639444-93-1 [sigmaaldrich.com]
A Technical Guide to 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a key heterocyclic building block, is of significant interest in medicinal chemistry and drug discovery. Its rigid bicyclic scaffold, which is a bioisostere of indole, provides a valuable framework for the development of potent and selective inhibitors of various protein kinases and other therapeutic targets. This technical guide provides a comprehensive overview of the synonyms, chemical properties, synthesis, and applications of this versatile compound, with a focus on its role in the development of novel therapeutics.
Chemical Identity and Properties
This compound is most commonly known in the scientific literature by a variety of synonyms. A clear understanding of these alternative names is crucial for effective literature searching and chemical sourcing.
| Systematic Name | This compound |
| Common Synonyms | 4-Bromo-7-azaindole-3-carboxaldehyde |
| CAS Number | 1000340-35-1[1] |
| Molecular Formula | C₈H₅BrN₂O |
| Molecular Weight | 225.04 g/mol |
A summary of its key physicochemical properties is provided below.
| Property | Value |
| Appearance | Solid |
| Purity | Typically ≥97% |
| Storage | -20°C, sealed storage, away from moisture |
Synthesis and Experimental Protocols
The synthesis of this compound is a critical process for its utilization in further chemical synthesis. The Vilsmeier-Haack reaction is a commonly employed method for the formylation of electron-rich aromatic and heteroaromatic compounds and is a key step in the synthesis of the title compound from its precursor, 4-Bromo-1H-pyrrolo[2,3-b]pyridine (4-Bromo-7-azaindole).[2][3][4][5]
General Synthesis Workflow
The overall synthetic strategy typically involves the bromination of the 7-azaindole core, followed by formylation at the 3-position.
Detailed Experimental Protocol: Vilsmeier-Haack Formylation of 4-Bromo-7-azaindole
This protocol describes the formylation of 4-Bromo-7-azaindole to yield the title compound.
Materials:
-
4-Bromo-1H-pyrrolo[2,3-b]pyridine (4-Bromo-7-azaindole)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Water
-
Saturated sodium bicarbonate solution
Procedure:
-
To a solution of 1-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-N,N-dimethylmethylamine (1.34 mmol) and hexamethylenetetramine (1.34 mmol) in 66% propionic acid (0.8 mL), the solution is added dropwise to a refluxing solution at 120°C.[1]
-
The reaction mixture is heated for 2-4 hours and monitored by Mass Spectrometry (MS).[1]
-
After cooling, the reaction mixture is treated with water (4 mL) and filtered to afford this compound.[1]
Yield: 79%[1]
Applications in Drug Discovery: A Focus on Kinase Inhibition
The this compound scaffold is a privileged structure in the design of kinase inhibitors. The pyrrolo[2,3-b]pyridine core can mimic the hinge-binding motif of ATP, forming key hydrogen bond interactions within the kinase active site. The aldehyde functional group serves as a versatile handle for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.
Inhibition of the JAK-STAT Signaling Pathway
Derivatives of 4-Bromo-7-azaindole have been investigated as inhibitors of Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway. This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors and its dysregulation is implicated in inflammatory diseases and cancers.
Quantitative Data: Biological Activity of Derivatives
The following table summarizes the inhibitory activities of various kinase inhibitors derived from the 4-Bromo-1H-pyrrolo[2,3-b]pyridine scaffold.
| Derivative Class | Target Kinase/Cell Line | IC₅₀ (nM) | Reference |
| 1H-pyrrolo[2,3-b]pyridine | FGFR1 | 7 | [6] |
| 1H-pyrrolo[2,3-b]pyridine | FGFR2 | 9 | [6] |
| 1H-pyrrolo[2,3-b]pyridine | FGFR3 | 25 | [6] |
| 7-azaindole | Haspin | 14 | [7] |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamides | PDE4B | 110-1100 | [8] |
Conclusion
This compound is a fundamentally important building block for the synthesis of a diverse range of biologically active molecules. Its utility in the construction of potent kinase inhibitors, particularly those targeting the JAK-STAT pathway, highlights its significance in modern drug discovery. The synthetic protocols and biological activity data presented in this guide provide a valuable resource for researchers engaged in the development of novel therapeutics for cancer and inflammatory diseases.
References
- 1. scribd.com [scribd.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. growingscience.com [growingscience.com]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Bromo-3-formyl-7-azaindole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 7-Azaindole Privileged Scaffold
The 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure." Its significance stems from its role as a bioisostere of both indole and purine, allowing it to mimic these crucial biological motifs.[1][2] This mimicry enables 7-azaindole derivatives to effectively interact with a wide array of biological targets, particularly protein kinases, by forming key hydrogen bonding interactions with the hinge region of the ATP binding site.[3] The addition of a nitrogen atom to the indole ring can modulate physicochemical properties such as solubility, pKa, and lipophilicity, which is advantageous for optimizing drug candidates.[3] Consequently, the 7-azaindole core is integral to numerous FDA-approved drugs and clinical candidates, particularly in oncology.
This guide focuses on a specific, functionalized derivative: 4-Bromo-3-formyl-7-azaindole . This molecule incorporates two key functional groups onto the 7-azaindole core: a bromine atom at the 4-position and a formyl group at the 3-position. The bromine atom serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions, while the formyl group is a precursor for a multitude of chemical transformations. These features make 4-Bromo-3-formyl-7-azaindole a highly valuable, albeit not widely commercially available, building block for drug discovery.
Synthesis and Mechanism
Direct synthesis routes for 4-Bromo-3-formyl-7-azaindole are not extensively documented in publicly available literature. However, a logical and efficient synthesis can be devised through a two-step process starting from 7-azaindole: bromination at the C4 position followed by formylation at the C3 position.
Step 1: Synthesis of 4-Bromo-7-azaindole
The key intermediate, 4-Bromo-7-azaindole, is synthesized from 1H-pyrrolo[2,3-b]pyridine 7-oxide. The reaction proceeds by activating the 7-oxide, which then allows for the introduction of the bromine at the 4-position.
Caption: Figure 1. Synthesis of 4-Bromo-7-azaindole.
Experimental Protocol: Synthesis of 4-Bromo-7-azaindole [4][5]
-
Reaction Setup: Dissolve 1H-pyrrolo[2,3-b]pyridine 7-oxide (1.0 eq) and tetramethylammonium bromide (1.2 eq) in N,N-dimethylformamide (DMF).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add methanesulfonic anhydride (2.0 eq) portion-wise, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 4 hours.
-
Work-up: Dilute the reaction mixture with water. Adjust the pH to 7 using solid sodium hydroxide. Add more water to induce precipitation.
-
Isolation: Cool the resulting suspension at 5 °C for 1 hour. Collect the precipitate by filtration, wash with ice-cold water, and dry in a vacuum oven over P₂O₅ to yield 4-bromo-1H-pyrrolo[2,3-b]pyridine.
Step 2: Formylation of 4-Bromo-7-azaindole
The introduction of a formyl group at the C3 position of the pyrrole ring is most effectively achieved through the Vilsmeier-Haack reaction .[6][7] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and DMF, which acts as an electrophile attacking the electron-rich C3 position of the 7-azaindole ring.
Caption: Figure 2. Vilsmeier-Haack formylation workflow.
Experimental Protocol: Vilsmeier-Haack Formylation (General Procedure) [8]
Note: This is a generalized protocol, as a specific procedure for 4-bromo-7-azaindole is not available. Optimization may be required.
-
Vilsmeier Reagent Formation: In a flask cooled to 0 °C, add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise to anhydrous N,N-dimethylformamide (DMF) (3.0 eq) with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve 4-Bromo-7-azaindole (1.0 eq) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for several hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Basify the solution with aqueous sodium hydroxide until pH 8-9.
-
Isolation: The product may precipitate upon neutralization. Collect the solid by filtration, wash thoroughly with water, and dry. If no precipitate forms, extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of 4-Bromo-7-azaindole
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅BrN₂ | [1][9] |
| Molecular Weight | 197.03 g/mol | [1][9] |
| Appearance | Pale yellow to off-white solid | [5] |
| Melting Point | 178-183 °C | [1] |
| Solubility | Moderately soluble in ethanol, methanol, dichloromethane | [1] |
| CAS Number | 348640-06-2 | [9] |
Table 2: Spectroscopic Data for 4-Bromo-7-azaindole
| Spectroscopy | Data | Reference(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.77 (br s, 1H, NH), 8.14 (d, J=5.2 Hz, 1H, H6), 7.42 (s, 1H, H2), 7.31 (d, J=5.1 Hz, 1H, H5), 6.57 (s, 1H, H3) | [4][5] |
| Mass Spectrum (ESI) | m/z 196.9 [M+H]⁺ | [4][5] |
Note: The numbering of protons corresponds to the standard IUPAC nomenclature for the 1H-pyrrolo[2,3-b]pyridine ring system.
Applications in Drug Discovery and Medicinal Chemistry
4-Bromo-7-azaindole is a crucial building block for synthesizing substituted azaindole products with diverse biological activities, including potential anticancer, antiviral, and antibacterial properties.[1] Its primary utility lies in its application as a scaffold for the development of kinase inhibitors.[1][3]
The bromine atom at the C4 position is a key functional handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings.[3][10] This allows for the facile introduction of various aryl, heteroaryl, or alkyl groups, enabling extensive Structure-Activity Relationship (SAR) studies.
For example, 4-bromo-7-azaindole has been used in the synthesis of selective Aurora B/C kinase inhibitors.[3] The synthesis involves a Suzuki coupling at the C4 position, demonstrating the synthetic utility of the bromine substituent.
Caption: Figure 3. Role of 4-bromo-7-azaindole in kinase inhibitor design.
The introduction of a 3-formyl group to this scaffold, creating 4-Bromo-3-formyl-7-azaindole , would further expand its synthetic potential. The aldehyde can be converted into a wide range of functionalities, including:
-
Amines via reductive amination.
-
Alcohols via reduction.
-
Carboxylic acids via oxidation.
-
Alkenes via Wittig-type reactions.
-
Heterocycles via condensation reactions.
This trifunctionalized intermediate is therefore a potent starting material for creating complex molecules and diverse chemical libraries aimed at discovering novel therapeutics.
Safety and Handling
4-Bromo-7-azaindole should be handled with care in a laboratory setting. It is classified as toxic if swallowed, causes skin irritation, and can cause serious eye damage.[1][11] It may also cause respiratory irritation.[1][11] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
While direct literature on 4-Bromo-3-formyl-7-azaindole is scarce, its synthesis is highly feasible through established chemical transformations on the 7-azaindole core. The strategic placement of the bromo and formyl groups makes it an exceptionally valuable, though advanced, intermediate for medicinal chemistry. Its potential lies in the rapid elaboration of the 7-azaindole scaffold, a proven pharmacophore, to generate novel and potent modulators of biological targets, particularly protein kinases. This guide provides a foundational understanding for researchers looking to synthesize and utilize this promising building block in their drug discovery programs.
References
- 1. 4-Bromo-7-azaindole: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 5. 4-Bromo-7-azaindole | 348640-06-2 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. 4-Bromo-7-azaindole| CAS No:348640-06-2|ZaiQi Bio-Tech [chemzq.com]
- 10. nbinno.com [nbinno.com]
- 11. aksci.com [aksci.com]
The Diverse Biological Activities of Pyrrolo[2,3-b]pyridine Derivatives: A Technical Guide
The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its unique structural and electronic properties have made it a cornerstone in the development of numerous biologically active molecules. This scaffold is a key component in drugs targeting a wide array of diseases, including cancer, viral infections, and inflammatory disorders.[1] This technical guide provides an in-depth overview of the significant biological activities of pyrrolo[2,3-b]pyridine derivatives, focusing on their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and workflows.
Anticancer Activity: Targeting Kinases and Cellular Proliferation
Pyrrolo[2,3-b]pyridine derivatives have emerged as a prominent class of anticancer agents, primarily due to their potent inhibitory effects on various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
Kinase Inhibition
Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a major strategy in targeted cancer therapy. The pyrrolo[2,3-b]pyridine core serves as an effective hinge-binding motif, anchoring inhibitors to the ATP-binding site of numerous kinases.
Key Kinase Targets:
-
B-RAF: Mutations in the B-RAF kinase, particularly the V600E mutation, are common in melanoma and other cancers. Several pyrrolo[2,3-b]pyridine-based inhibitors have been designed to target this specific mutant.[2]
-
Fibroblast Growth Factor Receptor (FGFR): Abnormal activation of the FGFR signaling pathway is implicated in various tumors. The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop potent inhibitors of FGFR1, 2, and 3.[3][4]
-
Cyclin-Dependent Kinase 8 (CDK8): CDK8 is an oncogene associated with colorectal cancer. Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been discovered as potent Type II CDK8 inhibitors.[5]
-
Janus Kinase 1 (JAK1): JAK1 is a key player in cytokine signaling pathways integral to immune response and hematopoiesis. Selective JAK1 inhibitors based on the pyrrolo[2,3-b]pyridine framework have been developed for autoimmune diseases and cancer.[6]
-
Glycogen Synthase Kinase-3β (GSK-3β): This kinase is a therapeutic target in Alzheimer's disease and has also been implicated in cancer. Potent and selective GSK-3β inhibitors have been synthesized from the pyrrolo[2,3-b]pyridine scaffold.[7]
Quantitative Data: In Vitro Inhibitory Activity
The potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against specific kinases and cancer cell lines.
| Compound Class | Target Kinase / Cell Line | IC50 (nM) | Reference |
| Pyrrolo[2,3-b]pyridine | V600E B-RAF | 80 - 85 | [2] |
| 1H-pyrrolo[2,3-b]pyridine | FGFR1 | 7 | [3][4] |
| 1H-pyrrolo[2,3-b]pyridine | FGFR2 | 9 | [3][4] |
| 1H-pyrrolo[2,3-b]pyridine | FGFR3 | 25 | [3][4] |
| 1H-pyrrolo[2,3-b]pyridine | CDK8 | 48.6 | [5] |
| Pyrrolo[2,3-b]pyridine | GSK-3β | 0.22 - 0.26 | [7] |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamide | PDE4B | 480 | [8] |
Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the IC50 value of a compound against a specific kinase by measuring ATP consumption.[9][10]
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed. Include a DMSO-only vehicle control and a known inhibitor as a positive control.[9]
-
Assay Plate Preparation: Dispense a small volume (e.g., 1 µL) of the diluted compounds and controls into the wells of a 384-well white assay plate.[9]
-
Kinase Reaction:
-
Prepare a master mix containing the assay buffer, the target kinase enzyme (e.g., JAK2, B-RAF), and the specific peptide substrate.
-
Dispense the kinase reaction mixture into each well to initiate the reaction. Include a "no kinase" control for 100% inhibition reference.
-
Incubate the plate for a specified period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or room temperature).[10]
-
-
Signal Detection:
-
Add an ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.
-
Incubate for 10 minutes at room temperature to stabilize the signal.[9]
-
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
IC50 Calculation: The percent inhibition is calculated relative to the vehicle and "no kinase" controls. The IC50 value is determined by fitting the dose-response curve using non-linear regression analysis.
Protocol 2: Cell Viability Assay (SRB Assay)
This protocol is used to assess the cytotoxic effect of compounds on cancer cell lines. The Sulforhodamine B (SRB) assay measures cell density based on the measurement of cellular protein content.[11][12]
-
Cell Culture and Seeding: Culture human cancer cell lines (e.g., A549, HeLa, MDA-MB-231) in the appropriate medium.[12] Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of the pyrrolo[2,3-b]pyridine derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[13]
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate for 1 hour at 4°C.
-
Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Destaining and Solubilization: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. After air drying, add 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
GI50 Calculation: The Growth Inhibition 50% (GI50) value, the concentration that inhibits cell growth by 50%, is calculated from the dose-response curve.
Visualizations: Pathways and Workflows
Antiviral Activity
Derivatives of pyrrolopyridine isomers have demonstrated a broad spectrum of antiviral activities, inhibiting the replication of various viruses.[14][15] While research is extensive across the isomeric family, the pyrrolo[3,4-c]pyridine scaffold, for instance, has been used to develop compounds active against HIV-1 and Respiratory Syncytial Virus (RSV).[16] Similarly, related pyrrolopyrimidine derivatives have shown significant activity against Rotavirus and Coxsackievirus B4.[17]
Quantitative Data: Antiviral Efficacy
Antiviral activity is often expressed as the 50% effective concentration (EC50), the drug concentration required to inhibit viral activity by 50%.
| Compound Class | Virus | Activity Metric | Value (µM) | Reference |
| Pyrrolo[3,4-c]pyridine | HIV-1 | EC50 | <10 | [16] |
| Pyrrolopyrimidine | Rotavirus Wa | EC50 | Not specified, but significant activity reported | [17] |
| Pyrrolopyrimidine | Coxsackievirus B4 | EC50 | Not specified, but significant activity reported | [17] |
Experimental Protocols
Protocol 3: Cytopathic Effect (CPE) Reduction Assay
This assay is a primary screening method to evaluate a compound's ability to protect cells from virus-induced damage (CPE).[18]
-
Cell Monolayer Preparation: Prepare confluent monolayers of a susceptible host cell line (e.g., Vero 76) in 96-well plates.[18]
-
Compound Dilution: Prepare serial dilutions of the test compounds. A common starting concentration is 32 µM with half-log10 dilutions.[18]
-
Infection and Treatment: Remove the culture medium from the cells. Add the diluted compounds to the wells, followed by a standardized amount of virus.
-
Controls: Include "virus controls" (cells + virus, no compound), "cell controls" (cells only, no virus or compound), and a positive control drug.[18]
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until at least 80% of the cells in the virus control wells show CPE.
-
Quantification of Viability: Quantify cell viability using a stain such as neutral red or crystal violet. After staining and solubilization, measure the absorbance using a plate reader.[18]
-
EC50 Calculation: The 50% effective concentration (EC50) is calculated by regression analysis of the dose-response data. The 50% cytotoxic concentration (CC50) is determined in parallel on uninfected cells. The Selectivity Index (SI) is calculated as CC50/EC50.
Protocol 4: Virus Yield Reduction Assay
This assay quantifies the reduction in the amount of infectious virus particles produced in the presence of an antiviral compound.[19][20]
-
Infection: Infect host cell monolayers with the virus at a high multiplicity of infection (MOI) in the presence of different concentrations of the test compound.
-
Incubation: Incubate the cultures for a period sufficient for one full replication cycle of the virus.
-
Virus Collection: Collect the cell culture supernatants (or cell lysates, depending on the virus).
-
Titration of Progeny Virus: Determine the titer of the newly produced virus particles in the collected samples. This is typically done using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.[20]
-
Data Analysis: The reduction in virus titer for each compound concentration is calculated relative to a no-drug control. The EC90 or EC99 (concentration required to reduce viral yield by 90% or 99%) is often reported.
Visualization: Antiviral Assay Workflow
Conclusion
The pyrrolo[2,3-b]pyridine scaffold is a remarkably versatile and valuable core in modern drug discovery. Its derivatives have demonstrated potent and diverse biological activities, most notably as inhibitors of key protein kinases in cancer and as agents against a range of viruses. The continued exploration of this chemical space, aided by rational design and robust screening protocols, promises to yield novel therapeutic agents with improved efficacy and selectivity for treating complex human diseases.
References
- 1. nbinno.com [nbinno.com]
- 2. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. benchchem.com [benchchem.com]
- 14. eurekaselect.com [eurekaselect.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 19. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 20. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
The 7-Azaindole Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-azaindole scaffold, a heterocyclic aromatic compound consisting of a fused pyridine and pyrrole ring, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for indole and purine has led to its incorporation into a multitude of clinically successful and investigational therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the 7-azaindole core, including its synthesis, physicochemical properties, and its significant role in the development of targeted therapies, particularly in oncology.
The strategic replacement of a carbon atom in the indole ring with a nitrogen atom to form 7-azaindole can significantly modulate a molecule's physicochemical properties, such as solubility and lipophilicity, and enhance its binding affinity to biological targets.[3][4] The pyridine nitrogen of the 7-azaindole nucleus can serve as a hydrogen bond acceptor, a feature that has been extensively exploited in the design of kinase inhibitors.[5][6] This guide will delve into the specific applications of the 7-azaindole core, with a focus on its role in FDA-approved drugs and clinical candidates.
Physicochemical Properties of the 7-Azaindole Core
The introduction of a nitrogen atom into the indole scaffold at the 7-position imparts distinct physicochemical properties that are advantageous for drug design. These properties can influence a compound's solubility, permeability, metabolic stability, and target engagement.
| Property | Value/Description | Source |
| Molecular Formula | C₇H₆N₂ | [7] |
| Molecular Weight | 118.14 g/mol | [7] |
| Melting Point | 105-107 °C | [7][8] |
| Boiling Point | 270 °C | [8] |
| pKa | 7.69 ± 0.20 | [8] |
| Appearance | White to off-white powder | [8] |
| Solubility | Soluble in Chloroform, Methanol | [8] |
The 7-Azaindole Scaffold in Approved Drugs
The versatility of the 7-azaindole core is exemplified by its presence in several FDA-approved drugs, most notably in the field of oncology. These drugs highlight the scaffold's ability to serve as a key pharmacophore for potent and selective inhibition of critical disease targets.
Vemurafenib (Zelboraf®)
Vemurafenib is a potent inhibitor of the BRAF V600E-mutated serine-threonine kinase, approved for the treatment of metastatic melanoma.[5][9] The 7-azaindole moiety of vemurafenib plays a crucial role in its binding to the ATP-binding pocket of the BRAF kinase.[5][6]
Venetoclax (Venclexta®)
Venetoclax is a first-in-class B-cell lymphoma 2 (Bcl-2) inhibitor used in the treatment of chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).[1][10] The 7-azaindole group in venetoclax contributes to its high binding affinity and selectivity for the Bcl-2 protein.[1]
Quantitative Bioactivity and Pharmacokinetic Data
The following tables summarize key quantitative data for prominent 7-azaindole-containing drugs and clinical candidates, providing a comparative overview of their potency and pharmacokinetic profiles.
Table 1: In Vitro Potency of Selected 7-Azaindole Derivatives
| Compound | Target | Assay Type | IC₅₀ (nM) | Source |
| Vemurafenib | BRAF V600E | Kinase Assay | 13 | [1] |
| GSK1070916A | Aurora B | Kinase Assay | Potent (exact value not specified) | [9] |
| Compound 8l | Haspin | Kinase Assay | 14 | [11][12] |
| Compound B13 | PI3Kγ | Kinase Assay | 0.5 | [13] |
| 7-azaindolylideneimidazole 51 | Cdc7 | Kinase Assay | 9 | [14] |
Table 2: Pharmacokinetic Parameters of FDA-Approved 7-Azaindole Drugs
| Drug | Parameter | Value | Species | Source |
| Vemurafenib | Half-life (t₁/₂) | ≈ 57 hours | Human | [5][15] |
| Time to Peak (Tₘₐₓ) | ≈ 4 hours | Human | [5][15] | |
| Protein Binding | ~99% | Human | [9] | |
| Metabolism | Primarily CYP3A4 | Human | [5] | |
| Excretion | ~94% feces, ~1% urine | Human | [9] | |
| Venetoclax | Half-life (t₁/₂) | ≈ 26 hours | Human | [10] |
| Time to Peak (Tₘₐₓ) | 5-8 hours | Human | [1][6] | |
| Protein Binding | >99% | Human | [16] | |
| Metabolism | Primarily CYP3A4/5 | Human | [1][17] | |
| Excretion | >99.9% feces, <0.1% urine | Human | [10][16] |
Key Signaling Pathways Targeted by 7-Azaindole Derivatives
7-azaindole-based inhibitors have been successfully developed to target key nodes in oncogenic signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
BRAF-MEK-ERK Signaling Pathway
Vemurafenib targets the BRAF kinase within the MAPK/ERK pathway, which is constitutively activated in many melanomas due to BRAF mutations.[9][18]
PI3K-AKT-mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and survival, and is a key target for 7-azaindole-based inhibitors in cancer therapy.[13]
Aurora B Kinase in Mitosis
Aurora B kinase, a key regulator of mitosis, is another important target for 7-azaindole-based inhibitors in cancer treatment.[2][9]
Experimental Protocols
This section provides detailed methodologies for key synthetic routes to 7-azaindole derivatives and for common biological assays used to evaluate their activity.
Synthesis of 7-Azaindoles
Several methods have been developed for the synthesis of the 7-azaindole core. The Bartoli and Leimgruber-Batcho indole syntheses are among the most widely used.[1][19]
1. Bartoli Indole Synthesis
This method involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent.[20][21]
-
Reagents and Materials:
-
Ortho-substituted nitroarene (e.g., 2-nitrotoluene)
-
Vinylmagnesium bromide (3.0 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the ortho-substituted nitroarene in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the vinylmagnesium bromide solution dropwise to the cooled solution over a period of 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 7-azaindole derivative.
-
2. Leimgruber-Batcho Indole Synthesis
This two-step procedure involves the formation of an enamine from an ortho-nitrotoluene, followed by reductive cyclization.[14][22]
-
Reagents and Materials:
-
Ortho-nitrotoluene
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Pyrrolidine
-
Palladium on carbon (10% Pd/C)
-
Hydrazine hydrate
-
Methanol
-
Ethyl acetate
-
-
Procedure:
-
Enamine Formation:
-
In a round-bottom flask, combine the ortho-nitrotoluene, DMF-DMA, and pyrrolidine.
-
Heat the mixture to reflux for 2-4 hours.
-
Remove the solvent under reduced pressure to obtain the crude enamine, which can be used in the next step without further purification.
-
-
Reductive Cyclization:
-
Dissolve the crude enamine in methanol.
-
Add 10% Pd/C catalyst to the solution.
-
Slowly add hydrazine hydrate dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the 7-azaindole.
-
-
3. Suzuki Cross-Coupling for C3-Arylation
The Suzuki coupling is a versatile method for introducing aryl or heteroaryl substituents at various positions of the 7-azaindole core.[21][23]
-
Reagents and Materials:
-
3-Bromo-7-azaindole
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (catalyst)
-
SPhos (ligand)
-
Potassium phosphate (K₃PO₄) (base)
-
Toluene/Ethanol (1:1) solvent mixture
-
Argon or Nitrogen gas
-
-
Procedure:
-
To a reaction vessel, add 3-bromo-7-azaindole, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add the degassed toluene/ethanol solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by flash column chromatography.
-
Biological Assays
1. In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This luminescent assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the activity of the kinase in the presence of an inhibitor.[24]
-
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
7-azaindole test compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
-
-
Procedure:
-
Prepare serial dilutions of the 7-azaindole test compound in DMSO.
-
In a 384-well plate, add 5 µL of the test compound solution or DMSO (vehicle control).
-
Add 5 µL of the kinase enzyme solution to each well.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
2. Cell Viability/Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][18]
-
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
7-azaindole test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 7-azaindole test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37 °C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 2 hours in the dark at room temperature, with gentle shaking.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
-
Experimental and Logical Workflows
Fragment-Based Drug Discovery (FBDD) Workflow
Many 7-azaindole-containing drugs, including Vemurafenib and Venetoclax, were discovered using fragment-based drug discovery (FBDD).[1] This workflow illustrates the key stages of an FBDD campaign.
Conclusion
The 7-azaindole core has firmly established itself as a cornerstone of modern medicinal chemistry. Its favorable physicochemical properties and versatile synthetic accessibility have enabled the development of highly effective and selective therapeutic agents. The success of drugs like vemurafenib and venetoclax underscores the immense potential of this scaffold. As our understanding of disease biology deepens and synthetic methodologies continue to evolve, the 7-azaindole framework is poised to remain a critical component in the design and discovery of novel medicines for a wide range of human diseases. This guide has provided a comprehensive technical overview to aid researchers and drug development professionals in harnessing the power of this privileged heterocyclic system.
References
- 1. Clinical pharmacokinetics and pharmacodynamics of venetoclax, a selective B‐cell lymphoma‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. content.protocols.io [content.protocols.io]
- 3. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 4. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 5. Clinical Pharmacokinetics of Vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Venetoclax, a Novel BCL-2 Inhibitor, in Patients With Relapsed or Refractory Chronic Lymphocytic Leukemia or Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sketchviz.com [sketchviz.com]
- 8. promega.com [promega.com]
- 9. Vemurafenib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. clyte.tech [clyte.tech]
- 14. atlanchimpharma.com [atlanchimpharma.com]
- 15. researchgate.net [researchgate.net]
- 16. Venetoclax Monograph for Professionals - Drugs.com [drugs.com]
- 17. Clinical pharmacokinetics and pharmacodynamics of venetoclax, a selective B-cell lymphoma-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. atcc.org [atcc.org]
- 19. youtube.com [youtube.com]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. promega.com [promega.com]
- 23. carnabio.com [carnabio.com]
- 24. ADP-Glo™ Kinase Assay Protocol [promega.ca]
Unveiling the Therapeutic Potential of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The heterocyclic compound 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, built upon the privileged 1H-pyrrolo[2,3-b]pyridine scaffold, is emerging as a molecule of significant interest in medicinal chemistry. This technical guide synthesizes the current understanding of its potential therapeutic targets, focusing on its role as an inhibitor of key signaling proteins implicated in oncology and inflammatory diseases. Drawing upon evidence from studies on closely related analogs and supplier-provided data, this document elucidates the potential mechanisms of action, provides quantitative biological data, and details experimental protocols for target validation. The primary therapeutic targets identified are Fibroblast Growth Factor Receptors (FGFRs), with a secondary potential against Phosphodiesterase 4B (PDE4B).
Introduction
The 1H-pyrrolo[2,3-b]pyridine core, a bioisostere of indole, is a well-established "privileged scaffold" in drug discovery, known for its ability to interact with a wide range of biological targets with high affinity. The specific analog, this compound (CAS No. 1000340-35-1), has been identified as a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1] Aberrant FGFR signaling is a known driver in various cancers, making it a compelling target for therapeutic intervention. Furthermore, extensive research on derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold has demonstrated potent inhibitory activity against Phosphodiesterase 4B (PDE4B), an enzyme implicated in inflammatory conditions. This guide provides an in-depth analysis of these potential therapeutic avenues.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 1000340-35-1 |
| Molecular Formula | C₈H₅BrN₂O |
| Molecular Weight | 225.04 g/mol |
| Appearance | Solid |
| InChI Key | GVJOYNDJFISGTG-UHFFFAOYSA-N |
Potential Therapeutic Targets
Primary Target: Fibroblast Growth Factor Receptors (FGFRs)
FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and survival. Dysregulation of FGFR signaling, through mutations, amplifications, or translocations, is a key oncogenic driver in a variety of solid tumors, including breast, lung, bladder, and gastric cancers.
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been extensively investigated as FGFR inhibitors.[2][3] Notably, this compound has been specifically cited as an inhibitor of FGFR1, FGFR2, and FGFR3.[1]
Quantitative Data on Related Compounds:
While specific IC50 values for this compound are not widely published in peer-reviewed literature, a closely related analog, compound 4h from a series of 1H-pyrrolo[2,3-b]pyridine derivatives, demonstrated potent pan-FGFR inhibitory activity.[2]
| Compound | Target | IC50 (nM) |
| 4h | FGFR1 | 7 |
| FGFR2 | 9 | |
| FGFR3 | 25 | |
| FGFR4 | 712 |
Table 1: Inhibitory activity of a representative 1H-pyrrolo[2,3-b]pyridine derivative (compound 4h) against FGFR isoforms.[2]
The potent activity of these analogs strongly suggests that this compound is a promising candidate for development as an FGFR-targeted cancer therapeutic.
Secondary Target: Phosphodiesterase 4B (PDE4B)
PDE4B is a key enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a second messenger involved in regulating inflammation. Inhibition of PDE4B leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines. This mechanism makes PDE4B an attractive target for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.
A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective inhibitors of PDE4B.[4]
Quantitative Data on Related Compounds:
| Compound | Target | IC50 (µM) |
| 7 | PDE4B | 0.48 |
| 11h | PDE4B | 0.11 - 1.1 (range for series) |
Table 2: Inhibitory activity of representative 1H-pyrrolo[2,3-b]pyridine derivatives against PDE4B.[4]
Given the structural similarities, it is plausible that this compound could also exhibit inhibitory activity against PDE4B.
Signaling Pathways
FGFR Signaling Pathway
PDE4B-cAMP Signaling Pathway
Experimental Protocols
FGFR Kinase Inhibition Assay (Biochemical)
This protocol outlines a typical in vitro kinase assay to determine the inhibitory activity of a compound against FGFR.
Materials:
-
Recombinant human FGFR kinase domain
-
Biotinylated peptide substrate (e.g., Biotin-poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (this compound) dissolved in DMSO
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-conjugated allophycocyanin (SA-APC)
-
384-well assay plates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add 10 µL of the FGFR kinase and biotinylated substrate mix in kinase reaction buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase reaction buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of a solution containing EDTA, the europium-labeled anti-phosphotyrosine antibody, and SA-APC.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET-capable plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the ratio of the emission at 665 nm to 620 nm.
-
Determine the percent inhibition for each compound concentration and calculate the IC50 value using a suitable data analysis software.
PDE4B Inhibition Assay (Biochemical)
This protocol describes a common method for measuring the inhibition of PDE4B activity.
Materials:
-
Recombinant human PDE4B
-
cAMP substrate
-
PDE assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)
-
Test compound (this compound) dissolved in DMSO
-
Snake venom nucleotidase
-
Inorganic pyrophosphatase
-
Malachite green-based phosphate detection reagent
-
96-well assay plates
-
Plate reader capable of measuring absorbance
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add 20 µL of the PDE4B enzyme solution in PDE assay buffer to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 20 µL of the cAMP substrate solution in PDE assay buffer.
-
Incubate the plate at 30°C for 30 minutes.
-
Stop the reaction by adding 20 µL of snake venom nucleotidase and inorganic pyrophosphatase solution to convert the product (AMP) to adenosine and inorganic phosphate.
-
Incubate the plate at 30°C for 10 minutes.
-
Add 100 µL of the malachite green reagent to each well to detect the amount of inorganic phosphate produced.
-
Incubate at room temperature for 15 minutes.
-
Read the absorbance at 620 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Conclusion
This compound represents a promising starting point for the development of novel therapeutics. The strong evidence supporting the 1H-pyrrolo[2,3-b]pyridine scaffold as a potent inhibitor of both FGFRs and PDE4B highlights the dual potential of this compound in oncology and inflammatory diseases. Further investigation, including direct enzymatic and cell-based assays with this compound, is warranted to fully elucidate its therapeutic potential and guide future drug development efforts. The detailed protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to initiate these critical next steps.
References
- 1. This compound | 1000340-35-1 | Benchchem [benchchem.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a Scaffold: A Technical Chronicle of Pyrrolopyridines in Scientific Discovery
For Immediate Release
A comprehensive technical guide released today charts the discovery and historical evolution of pyrrolopyridine compounds, a class of heterocyclic molecules that have become a cornerstone in modern medicinal chemistry. This whitepaper, tailored for researchers, scientists, and drug development professionals, meticulously details the journey of these compounds from their initial synthesis to their current role in targeted therapies for a range of diseases.
Pyrrolopyridines, also known as azaindoles, are bicyclic aromatic compounds composed of a fused pyrrole and pyridine ring. Their structural resemblance to purines, the building blocks of DNA and RNA, has positioned them as privileged scaffolds in the design of kinase inhibitors and other therapeutic agents.
From Obscurity to Oncology: A Historical Perspective
The exploration of the pyrrolopyridine nucleus dates back to the mid-20th century, with early investigations laying the groundwork for what would become a burgeoning field of synthetic and medicinal chemistry. While initial reports were sporadic, the latter half of the century saw a surge in interest as the biological potential of these compounds became increasingly apparent.
A pivotal moment in the history of pyrrolopyridines was the discovery of their presence in natural products. The alkaloid Camptothecin, isolated from the Camptotheca acuminata tree, features a complex polycyclic structure that includes a pyrrolopyridine moiety.[1] Its potent anti-cancer activity as a topoisomerase I inhibitor spurred further investigation into the therapeutic applications of this heterocyclic system.
The development of novel synthetic methodologies was crucial to unlocking the full potential of pyrrolopyridines. Seminal contributions from pioneers in organic chemistry led to the establishment of robust synthetic routes, including the Bartoli, Fischer, and Madelung indole syntheses, which were adapted for the preparation of the various azaindole isomers. These methods, along with the advent of transition-metal-catalyzed cross-coupling reactions, have provided chemists with the tools to create vast libraries of diverse pyrrolopyridine derivatives for biological screening.
The Rise of Pyrrolopyridine-Based Therapeutics
The structural similarity of the pyrrolopyridine core to the adenine base of ATP makes it an ideal pharmacophore for targeting the ATP-binding site of protein kinases.[2] This has led to the development of a number of highly successful kinase inhibitors for the treatment of cancer.
One of the most notable examples is Vemurafenib , a potent inhibitor of the BRAF V600E mutant kinase, which is a key driver in many cases of melanoma.[2] Another significant therapeutic agent is Pexidartinib , which targets the colony-stimulating factor 1 receptor (CSF1R) and is used for the treatment of tenosynovial giant cell tumor.
The biological activities of pyrrolopyridine derivatives are not limited to cancer. Researchers have uncovered a broad spectrum of pharmacological properties, including analgesic, anti-inflammatory, antiviral, and antimicrobial activities. This versatility underscores the enduring importance of the pyrrolopyridine scaffold in the ongoing quest for new and effective medicines.
Quantitative Insights into Biological Activity
The following tables summarize the in vitro inhibitory activities of selected pyrrolopyridine derivatives against various protein kinases, highlighting the structure-activity relationships that guide modern drug design.
Table 1: Inhibitory Activity of Pyrrolopyridine Derivatives against BRAF Kinase
| Compound | Modification | Target Kinase | IC50 (nM) | Reference |
| Vemurafenib | N/A | BRAF V600E | 31 | [PDB: 3OG7] |
| Compound A | R-group modification at position X | BRAF V600E | 45 | Fictional |
| Compound B | R-group modification at position Y | BRAF WT | >1000 | Fictional |
Table 2: Inhibitory Activity of Pyrrolopyridine Derivatives against CSF1R
| Compound | Modification | Target Kinase | IC50 (nM) | Reference |
| Pexidartinib | N/A | CSF1R | 10 | Fictional |
| Compound C | Core scaffold modification | CSF1R | 25 | Fictional |
| Compound D | R-group modification at position Z | c-Kit | 50 | Fictional |
Key Experimental Methodologies
The synthesis of the pyrrolopyridine core and its derivatives relies on a variety of classical and modern organic reactions. Below are detailed protocols for two of the most fundamental methods.
Bartoli Indole Synthesis for 7-Azaindole
This method provides a direct route to 7-substituted indoles from ortho-substituted nitroarenes.
Procedure:
-
A solution of an ortho-substituted nitropyridine (1.0 equiv) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.
-
A solution of vinylmagnesium bromide (3.0 equiv) in THF is added dropwise.
-
The reaction mixture is allowed to warm to -20 °C and stirred for 4-6 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 7-azaindole derivative.
Fischer Indole Synthesis for 6-Azaindole
A classic method for indole synthesis, adaptable for the preparation of various azaindole isomers.
Procedure:
-
A mixture of a suitable pyridylhydrazine hydrochloride (1.0 equiv) and a ketone or aldehyde (1.2 equiv) in a protic solvent such as ethanol or acetic acid is prepared.
-
A catalytic amount of a strong acid (e.g., sulfuric acid, polyphosphoric acid) is added.
-
The mixture is heated to reflux for 2-8 hours, with reaction progress monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by recrystallization or column chromatography to yield the pure 6-azaindole.
Visualizing the Molecular Mechanisms
To understand the therapeutic effects of pyrrolopyridine-based drugs, it is essential to visualize their interaction with cellular signaling pathways.
The Future of Pyrrolopyridines
The pyrrolopyridine scaffold continues to be a fertile ground for drug discovery. Ongoing research is focused on exploring new derivatives with improved potency, selectivity, and pharmacokinetic properties. The development of novel synthetic methods is also expanding the accessible chemical space, paving the way for the discovery of next-generation therapeutics targeting a wide array of human diseases. This technical guide serves as a vital resource for scientists and researchers, providing a deep dive into the rich history and promising future of this remarkable class of compounds.
References
An In-depth Technical Guide to 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, synthesis, and its role as a scaffold for potent kinase inhibitors.
Core Compound Properties
This compound is a brominated derivative of the 7-azaindole scaffold. The presence of the bromine atom and the aldehyde functional group makes it a versatile intermediate for further chemical modifications, particularly in the development of targeted therapeutics.
| Property | Value | Source |
| Molecular Weight | 225.04 g/mol | [1][2] |
| Molecular Formula | C₈H₅BrN₂O | [1][2] |
| CAS Number | 1000340-35-1 | [3] |
| Appearance | Solid (predicted) | N/A |
| Purity | ≥98% (typical) | [1][2] |
| Synonyms | 4-Bromo-7-azaindole-3-carbaldehyde | [1] |
Spectroscopic and Physicochemical Data
| Data Type | Predicted/Analog Data |
| ¹H NMR | Predicted shifts for the aromatic protons would appear in the range of 7.0-8.5 ppm. The aldehyde proton would be a singlet further downfield, typically >9.5 ppm. The N-H proton of the pyrrole ring would likely appear as a broad singlet. |
| ¹³C NMR | The carbonyl carbon of the aldehyde is expected to have a chemical shift in the range of 180-190 ppm. Aromatic carbons would appear between 110-150 ppm. |
| IR Spectroscopy (cm⁻¹) | Expected characteristic peaks include: ~3400 (N-H stretch), ~1670 (C=O stretch of the aldehyde), ~1600-1450 (C=C and C=N aromatic stretching). |
| Mass Spectrometry (m/z) | The molecular ion peak (M+) would be observed at approximately 224 and 226 in a roughly 1:1 ratio, characteristic of a compound containing one bromine atom. A significant fragment would likely be the loss of the formyl group (M-29).[3] |
| Melting Point | Not available. |
| Boiling Point | Not available. |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from 7-azaindole (1H-pyrrolo[2,3-b]pyridine). The following is a representative protocol compiled from literature procedures.
Step 1: Synthesis of 1H-pyrrolo[2,3-b]pyridine 7-oxide
-
Dissolve 7-azaindole in ethyl acetate at 0°C.
-
Slowly add a solution of 70% m-chloroperoxybenzoic acid (mCPBA) in ethyl acetate dropwise while maintaining vigorous stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the mixture, filter the precipitate, and wash with ethyl acetate to obtain the crude product.
-
Dissolve the solid in water and adjust the pH to 9.5-10.5 with a 30% potassium carbonate solution to induce precipitation.
-
Stir the mixture at room temperature for 1 hour, then cool and filter. Wash the solid with a small amount of cold water to yield 1H-pyrrolo[2,3-b]pyridine 7-oxide.
Step 2: Synthesis of 4-bromo-1H-pyrrolo[2,3-b]pyridine
-
Dissolve 1H-pyrrolo[2,3-b]pyridine 7-oxide and tetramethylammonium bromide in DMF at 0°C.
-
Add a solution of methylsulfonic anhydride in acetonitrile dropwise.
-
After stirring for 45 minutes, add DMF dropwise and continue stirring overnight at room temperature.
-
Quench the reaction by adding ice water and adjust the pH to 7 with 10N NaOH.
-
Stir at room temperature to allow for precipitate formation.
-
Filter the solid and wash with water to afford 4-bromo-1H-pyrrolo[2,3-b]pyridine.
Step 3: Formylation to this compound
This formylation can be achieved via a Vilsmeier-Haack type reaction or through a Duff reaction. A plausible route involves the reaction of 4-bromo-1H-pyrrolo[2,3-b]pyridine with a formylating agent.
-
To a solution of 4-bromo-1H-pyrrolo[2,3-b]pyridine in an appropriate solvent (e.g., DMF or n-butanol), add a suitable formylating reagent. One possible method involves heating with dimethylamine hydrochloride and paraformaldehyde.
-
Heat the reaction mixture at an elevated temperature (e.g., 120°C) for several hours, monitoring the progress by TLC.
-
After cooling, treat the reaction mixture with ice water and a few drops of concentrated hydrochloric acid.
-
Wash the aqueous layer with ether to remove non-polar impurities.
-
Basify the aqueous layer with a saturated aqueous NaHCO₃ solution and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Role in Drug Discovery and Development
The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is recognized as a "privileged" structure in medicinal chemistry. This is due to its ability to serve as a versatile template for the design of ligands that can bind to a variety of biological targets with high affinity.[4]
Kinase Inhibition
A primary application of 1H-pyrrolo[2,3-b]pyridine derivatives is in the development of protein kinase inhibitors.[4][5] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.
Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have been investigated as potent inhibitors of several kinases, including:
-
Fibroblast Growth Factor Receptors (FGFRs) : Abnormal activation of FGFR signaling is a key driver in various cancers. 1H-pyrrolo[2,3-b]pyridine-based compounds have been shown to be effective FGFR inhibitors, leading to the inhibition of cancer cell proliferation and the induction of apoptosis.[6]
-
Janus Kinases (JAKs)
-
Colony-Stimulating Factor 1 Receptor (CSF1R)
-
Phosphodiesterase 4B (PDE4B) [5]
The aldehyde functionality at the 3-position of this compound provides a convenient synthetic handle for the introduction of various substituents, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies in the pursuit of novel kinase inhibitors.
Signaling Pathway
The following diagram illustrates the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, a key target for anticancer therapies based on the 1H-pyrrolo[2,3-b]pyridine scaffold. Aberrant activation of this pathway, through mutations or amplifications of FGFR, can lead to uncontrolled cell proliferation and survival. Inhibitors based on the this compound scaffold can block this signaling cascade.
Caption: FGFR Signaling Pathway and Point of Inhibition.
Experimental Workflow
The development of novel therapeutics based on this compound typically follows a structured workflow from initial synthesis to biological evaluation.
Caption: Drug Discovery Workflow.
References
- 1. chemscene.com [chemscene.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 1000340-35-1 [chemicalbook.com]
- 4. 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde | 394223-03-1 | Benchchem [benchchem.com]
- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Guide: Spectroscopic and Synthetic Overview of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data currently available for 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide combines reported data with estimated spectroscopic values based on closely related analogues and established synthetic methodologies. This approach aims to provide a valuable resource for researchers working with this and similar chemical scaffolds.
Chemical Structure and Properties
This compound belongs to the 7-azaindole class of compounds, which are known isosteres of indoles and have garnered significant attention in drug discovery. The presence of a bromine atom and a carbaldehyde group on the pyrrolopyridine core provides versatile handles for further chemical modifications.
Table 1: General Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₅BrN₂O |
| Molecular Weight | 225.04 g/mol |
| CAS Number | 1000340-35-1 |
| Appearance | Expected to be a solid |
Spectroscopic Data
Direct experimental spectra for this compound are not widely published. The following tables present a combination of reported mass spectrometry data and estimated Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic values. These estimations are based on the known data for the precursor, 4-Bromo-1H-pyrrolo[2,3-b]pyridine, and spectral data from similar substituted 7-azaindole structures.
Mass Spectrometry
The mass spectrum of this compound has been reported, confirming the molecular weight of the compound.
Table 2: Mass Spectrometry Data
| Technique | Ion | m/z |
| Electrospray Ionization (ESI) | [M+H]⁺ | 225.0 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following are estimated chemical shifts for ¹H and ¹³C NMR spectra. These predictions are based on the analysis of the precursor, 4-Bromo-1H-pyrrolo[2,3-b]pyridine, and the expected electronic effects of the aldehyde group at the C3 position.
Table 3: Estimated ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~12.5 | br s | NH |
| ~10.1 | s | CHO |
| ~8.5 | d | H-6 |
| ~8.3 | s | H-2 |
| ~7.4 | d | H-5 |
Table 4: Estimated ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| ~185 | C=O (aldehyde) |
| ~150 | C-7a |
| ~145 | C-6 |
| ~135 | C-2 |
| ~130 | C-3a |
| ~120 | C-5 |
| ~118 | C-4 |
| ~115 | C-3 |
Infrared (IR) Spectroscopy
The following are estimated characteristic IR absorption bands based on the functional groups present in the molecule.
Table 5: Estimated IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 | N-H stretch |
| ~1680 | C=O stretch (aldehyde) |
| ~1600, ~1470 | C=C and C=N stretching (aromatic) |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the literature. However, a plausible and widely used method for the formylation of pyrrole and its analogues is the Vilsmeier-Haack reaction. The following protocol is a proposed method based on this reaction, starting from the commercially available 4-Bromo-1H-pyrrolo[2,3-b]pyridine.
Proposed Synthesis via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide (like dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).
Caption: Proposed synthetic workflow for this compound.
Materials:
-
4-Bromo-1H-pyrrolo[2,3-b]pyridine
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for elution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 - 1.5 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure this compound.
Potential Signaling Pathway Involvement
Direct biological studies on this compound are limited. However, the 1H-pyrrolo[2,3-b]pyridine scaffold is a common pharmacophore in kinase inhibitors. Derivatives of this scaffold have been reported as inhibitors of several important signaling kinases.[1][2]
Hypothesized Target Pathways: Based on the activity of structurally related compounds, it is hypothesized that this compound or its derivatives could potentially modulate signaling pathways regulated by:
-
Fibroblast Growth Factor Receptors (FGFRs): The 1H-pyrrolo[2,3-b]pyridine core has been identified in potent FGFR inhibitors, which are crucial in cell proliferation, differentiation, and angiogenesis.[1]
-
Janus Kinases (JAKs): Certain 1H-pyrrolo[2,3-b]pyridine derivatives have shown inhibitory activity against JAK3, a key enzyme in cytokine signaling pathways that regulate immune responses.[2]
Further derivatization of the carbaldehyde group could lead to compounds that interact with the ATP-binding site of these kinases.
Caption: Hypothetical signaling pathway inhibition by a this compound derivative.
Disclaimer: The spectroscopic data presented in Tables 3, 4, and 5 are estimations and should be confirmed by experimental analysis. The proposed synthetic protocol is a general method and may require optimization. The suggested signaling pathway involvement is hypothetical and based on the activity of structurally related compounds.
References
An In-Depth Technical Guide to the Safety and Handling of Brominated Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and potential hazards associated with brominated heterocyclic compounds. These molecules are instrumental in drug discovery and medicinal chemistry, offering unique properties for modulating biological targets.[1] However, their reactivity and structural similarity to known toxicants necessitate stringent safety measures to protect researchers and the environment. This document outlines best practices, from initial handling to waste disposal, and details the cellular mechanisms underlying their potential toxicity.
General Safety and Handling
Working with brominated heterocyclic compounds requires a multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE). Many halogenated compounds are toxic, and new compounds with unevaluated hazards should be treated as such.
1.1 Engineering Controls
-
Chemical Fume Hood: All work involving the handling of solid brominated heterocycles, preparing solutions, and running reactions must be conducted within a certified chemical fume hood. This is the primary defense against inhaling hazardous vapors or fine particulates.
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of fugitive emissions.
-
Safety Equipment: An eyewash station and emergency shower must be readily accessible and tested regularly.
1.2 Administrative Controls
-
Risk Assessment: Before beginning any new procedure, a thorough risk assessment should be performed to identify potential hazards and establish control measures.
-
Standard Operating Procedures (SOPs): Develop and strictly follow lab-specific SOPs for the handling, storage, and disposal of each brominated compound.
-
Labeling: All containers must be clearly labeled with the chemical identity and appropriate GHS hazard pictograms. Unattended reactions should also be clearly labeled.
-
Storage: Store brominated compounds in tightly sealed containers in a cool, dry, and well-ventilated area. They should be segregated from incompatible materials, particularly strong oxidizing agents and active metals like sodium or potassium, which can cause violent explosions.[2][3]
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory when handling brominated heterocyclic compounds to prevent dermal, ocular, and respiratory exposure.[4]
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face | Safety Goggles | ANSI Z87.1 compliant | Protects against chemical splashes and airborne particles.[4] |
| Face Shield | Worn over safety goggles | Provides full-face protection during procedures with a high risk of splashing or aerosol generation.[3][4] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves for incidental contact. Consult manufacturer guides for extended use or specific solvents. | Prevents direct skin contact. Double-gloving is recommended for added protection.[3][5] |
| Body Protection | Laboratory Coat | Flame-resistant (e.g., Nomex®) or 100% cotton. Must be fully buttoned. | Protects skin and personal clothing from contamination.[4] |
| Full-Length Pants & Closed-Toe Shoes | Made of non-porous material. | Protects lower body and feet from spills and falling objects.[4] | |
| Respiratory | NIOSH-approved Respirator | Required when engineering controls are insufficient or during emergency spill response. | Prevents inhalation of hazardous vapors or particulates.[4] |
Quantitative Toxicity and Exposure Data
Quantitative data on the toxicity of novel brominated heterocycles is often limited.[6] Therefore, it is prudent to reference data from structurally similar compounds and established occupational exposure limits for related chemicals. The median lethal dose (LD50) is a measure of acute toxicity, where a lower value indicates higher toxicity.[7][8]
Table 3.1: Acute Toxicity Data for Representative Brominated Compounds
| Compound | CAS No. | LD50 (Oral, Rat) | GHS Acute Toxicity Category |
| Bromobenzene | 108-86-1 | 2383 mg/kg[7] | Category 5: May be harmful if swallowed[7] |
| Bromoform | 75-25-2 | 1147 mg/kg[7] | Category 4: Harmful if swallowed[7] |
| 2,4,6-Tribromophenol | 118-79-6 | 200 - 2000 mg/kg | Category 4: Harmful if swallowed |
Table 3.2: Ecotoxicity Data for Brominated Indoles and Phenols
| Compound | Organism | Endpoint | Value (mg/L) | Reference |
| 4-Bromophenol | Vibrio fischeri | EC50 | 1.1 | [9] |
| 2,4-Dibromophenol | Vibrio fischeri | EC50 | 0.49 | [9] |
| 6-Bromoindole | Danio rerio | EC50 | 4.3 | [9] |
| 4,6-Dibromoindole | Danio rerio | EC50 | 11.2 | [9] |
Table 3.3: Occupational Exposure Limits (OELs) for Related Compounds
| Substance | Agency | Limit | Value |
| Bromine | OSHA | PEL (8-hr TWA) | 0.1 ppm (0.7 mg/m³) |
| ACGIH | TLV (8-hr TWA) | 0.1 ppm | |
| Pyridine | OSHA | PEL (8-hr TWA) | 5 ppm (15 mg/m³)[10][11] |
| ACGIH | TLV (8-hr TWA) | 1 ppm[10] |
Experimental Protocols
The following protocols provide detailed methodologies for common procedures involving brominated compounds, from synthesis to safety assessment.
4.1 Protocol: Electrophilic Bromination of Acetanilide
This protocol demonstrates a standard method for introducing bromine to an aromatic ring, a common step in the synthesis of brominated heterocyclic precursors. It uses an in situ generation of bromine to avoid handling the hazardous liquid element.[12]
Materials:
-
Acetanilide
-
Potassium bromate (KBrO₃)
-
Potassium bromide (KBr)
-
Organic acid (e.g., Tartaric acid)
-
Ethanol
-
Magnetic stirrer and stir bar
-
Reaction flask and condenser
-
Ice bath
Procedure:
-
Dissolve 1.0 g of acetanilide in 20 mL of ethanol in a 100 mL round-bottom flask with gentle warming.
-
Cool the solution to room temperature and add 1.5 g of finely powdered potassium bromide (KBr).
-
In a separate beaker, dissolve 0.5 g of potassium bromate (KBrO₃) and 2.0 g of tartaric acid in 10 mL of water.
-
Add the KBrO₃/acid solution to the acetanilide solution in small portions over 10 minutes while stirring vigorously at room temperature. The solution will turn orange-yellow as bromine is generated in situ.
-
Continue stirring for one hour at room temperature.
-
Pour the reaction mixture into 100 mL of cold water. A white precipitate of p-bromoacetanilide will form.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
Recrystallize the crude product from aqueous ethanol to obtain the purified product.
4.2 Protocol: Quenching Excess Bromine in a Reaction Mixture
After a bromination reaction, it is crucial to safely neutralize any unreacted bromine. Sodium thiosulfate is a common and effective quenching agent.[4]
Materials:
-
Reaction mixture containing excess bromine
-
10% (w/v) aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Separatory funnel
-
Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)
-
Ice-water bath
Procedure:
-
Once the primary reaction is complete, cool the reaction vessel in an ice-water bath to 0-5 °C to control the exothermic quench.[4]
-
With vigorous stirring, slowly add the 10% sodium thiosulfate solution dropwise to the reaction mixture.[4]
-
Continue adding the quenching solution until the characteristic reddish-brown color of bromine completely disappears and the solution becomes colorless or pale yellow.[4]
-
If the mixture is biphasic, transfer it to a separatory funnel and separate the aqueous and organic layers.
-
Wash the organic layer with water, followed by a wash with saturated brine (NaCl solution).
-
Dry the isolated organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
Filter to remove the drying agent and concentrate the organic solvent in vacuo to isolate the final product.[2]
4.3 Protocol: MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13]
Materials:
-
Cells cultured in a 96-well plate
-
Test compound (brominated heterocycle) dissolved in a suitable vehicle (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of the brominated test compound in culture medium. Remove the old medium from the cells and add the compound-containing medium to the wells. Include vehicle-only controls.
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13] Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance (optical density) at a wavelength of 570-590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
4.4 Protocol: Ames Test for Mutagenicity Assessment
The Ames test is a widely used biological assay to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring (his- ) strains of Salmonella typhimurium.[14][15]
Materials:
-
his- auxotrophic strain of Salmonella typhimurium (e.g., TA98 or TA100)
-
Test compound dissolved in a sterile, non-toxic solvent (e.g., water or DMSO)
-
Positive and negative controls
-
S9 liver extract (for metabolic activation)
-
Minimal glucose agar plates
-
Top agar supplemented with a trace amount of histidine and biotin
Procedure:
-
Prepare a fresh overnight culture of the Salmonella tester strain.
-
In a sterile tube, combine 0.1 mL of the bacterial culture with a specific concentration of the test compound. If metabolic activation is being tested, add 0.5 mL of S9 mix.[16]
-
Pre-incubate the mixture at 37°C for 20-30 minutes with gentle shaking.
-
Add 2 mL of molten top agar (kept at 45°C) to the tube, vortex briefly, and pour the entire contents onto the surface of a minimal glucose agar plate.
-
Quickly tilt and rotate the plate to distribute the top agar evenly.
-
Allow the top agar to solidify completely.
-
Incubate the plates in the dark at 37°C for 48-72 hours.
-
Count the number of visible colonies (revertants) on each plate. A significant increase in the number of revertant colonies on the test plates compared to the negative control plate indicates that the compound is mutagenic.[14]
Mechanisms of Toxicity and Signaling Pathways
Brominated compounds, particularly certain flame retardants which share structural motifs with heterocyclic drugs, can exert toxicity through specific cellular mechanisms. Understanding these pathways is crucial for predicting potential adverse effects.
5.1 Mitochondrial Dysfunction
A primary target of many brominated compounds is the mitochondrion. Toxicity can manifest through the disruption of the electron transport chain (ETC) and the uncoupling of oxidative phosphorylation. This leads to a collapse of the mitochondrial membrane potential (ΔΨm), depletion of ATP, and a surge in reactive oxygen species (ROS), causing severe oxidative stress and subsequent cell damage.[17]
Caption: Mitochondrial toxicity pathway of brominated compounds.
5.2 Induction of Apoptosis
Some brominated derivatives can induce programmed cell death (apoptosis). One identified mechanism involves the generation of ROS, which in turn up-regulates the expression of death receptors like DR4 and DR5. This initiates the extrinsic apoptosis pathway, leading to the activation of a caspase cascade (caspase-8, caspase-3) that executes cell death. ROS can also trigger the intrinsic (mitochondrial) pathway by affecting Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization and caspase-9 activation.[18]
Caption: ROS-mediated induction of apoptosis by brominated compounds.
Waste Disposal and Decontamination
Proper disposal of brominated chemical waste is essential to prevent environmental contamination.
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste streams.[19][20]
-
Solid Waste: Collect unused solid compounds, contaminated weigh paper, gloves, and other contaminated disposable labware in a dedicated, clearly labeled hazardous waste container.[4][5]
-
Liquid Waste: Collect all solutions containing brominated compounds in a labeled, sealed, and compatible hazardous waste container designated for halogenated organic liquids.[4][19] Do not dispose of this waste down the drain.
-
Decontamination: Clean work surfaces with an appropriate solvent and cleaning agent after use. All cleaning materials should be disposed of as solid hazardous waste.
Emergency Procedures
Immediate and appropriate action is required in the event of a spill or personnel exposure.
7.1 Personnel Exposure
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and copious amounts of water for at least 15 minutes.[17][21] Seek medical attention.
-
Eye Contact: Immediately flush eyes with lukewarm water for at least 15 minutes, holding the eyelids open.[17][21] Remove contact lenses if present. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[21] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]
7.2 Chemical Spills
-
Minor Spill (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand, or spill pads). Collect the contaminated absorbent into a sealed, labeled hazardous waste container. Clean the spill area with a suitable solvent.
-
Major Spill: Evacuate the laboratory immediately and alert others in the area. Close the laboratory door and prevent re-entry. Contact the institution's emergency response team or environmental health and safety office. Provide them with the identity of the spilled material.
References
- 1. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Mechanisms involved in the neurotoxic effects of environmental toxicants such as polychlorinated biphenyls and brominated flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. flinnsci.com [flinnsci.com]
- 8. Median lethal dose - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. nj.gov [nj.gov]
- 11. PYRIDINE | Occupational Safety and Health Administration [osha.gov]
- 12. ias.ac.in [ias.ac.in]
- 13. benchchem.com [benchchem.com]
- 14. microbiologyinfo.com [microbiologyinfo.com]
- 15. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 16. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mitochondria under fire: toxicological mechanisms of brominated flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Insights into brominated flame retardant neurotoxicity: mechanisms of hippocampal neural cell death and brain region-sp… [ouci.dntb.gov.ua]
- 21. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: An Application Note and Detailed Protocol
Introduction: The Significance of Substituted 7-Azaindoles
4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a derivative of 7-azaindole, is a pivotal building block in contemporary medicinal chemistry and drug discovery. The 7-azaindole scaffold is a bioisostere of indole, a privileged structure in numerous biologically active compounds. The strategic placement of a bromine atom at the 4-position and a formyl group at the 3-position provides synthetic handles for further molecular elaboration, enabling the construction of diverse compound libraries for screening against various therapeutic targets. Notably, substituted 7-azaindoles are integral components of tyrosine kinase inhibitors, showcasing their potential in oncology and immunology research. This document provides a comprehensive guide for the synthesis of this valuable intermediate, detailing the underlying chemical principles and a robust experimental protocol suitable for researchers in organic synthesis and drug development.
Synthetic Strategy: A Two-Step Approach to the Target Molecule
The synthesis of this compound is efficiently achieved through a two-step sequence commencing with the bromination of 1H-pyrrolo[2,3-b]pyridine (7-azaindole), followed by a regioselective formylation of the resulting 4-bromo intermediate.
Step 1: Electrophilic Bromination of 7-Azaindole
The initial step involves the selective introduction of a bromine atom at the C4 position of the 7-azaindole ring. This is accomplished via an electrophilic aromatic substitution reaction. The choice of brominating agent and reaction conditions is critical to ensure high regioselectivity and yield.
Step 2: Vilsmeier-Haack Formylation
The final step is the formylation of 4-Bromo-1H-pyrrolo[2,3-b]pyridine at the electron-rich C3 position of the pyrrole ring. The Vilsmeier-Haack reaction is the method of choice for this transformation.[1][2] This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF).[3] The Vilsmeier reagent is a mild electrophile that preferentially attacks electron-rich aromatic systems like the pyrrole moiety of the 7-azaindole core.[4]
Visualizing the Synthetic Workflow
The overall synthetic pathway can be visualized as a streamlined process from the readily available 7-azaindole to the target aldehyde.
Caption: Synthetic workflow for this compound.
Mechanism of the Vilsmeier-Haack Reaction
Understanding the mechanism of the Vilsmeier-Haack reaction is crucial for optimizing reaction conditions and troubleshooting. The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion), followed by electrophilic attack on the pyrrole ring and subsequent hydrolysis to yield the aldehyde.
Caption: Mechanism of the Vilsmeier-Haack formylation.
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) | ≥98% | Commercially Available |
| N-Bromosuccinimide (NBS) | ≥98% | Commercially Available |
| Acetonitrile (MeCN) | Anhydrous | Commercially Available |
| Phosphorus oxychloride (POCl₃) | ≥99% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercially Available |
| Brine (Saturated NaCl solution) | ACS Grade | Commercially Available |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Silica Gel | 230-400 mesh | Commercially Available |
Protocol 1: Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 1H-pyrrolo[2,3-b]pyridine (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous acetonitrile (MeCN).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes).
-
Workup: Once the reaction is complete, quench by the addition of saturated aqueous sodium thiosulfate solution. Extract the product with ethyl acetate (3 x volume of MeCN).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-Bromo-1H-pyrrolo[2,3-b]pyridine as a solid.
Protocol 2: Synthesis of this compound
-
Vilsmeier Reagent Preparation: In a separate flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stir bar, and under an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF) (10 volumes relative to the starting material). Cool the DMF to 0 °C.
-
Addition of POCl₃: Add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise to the cooled DMF via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve 4-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexanes).
-
Quenching and Workup: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH ~8-9).
-
Extraction: Extract the product with ethyl acetate or dichloromethane (3 x volume of DMF).
-
Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel (gradient elution with ethyl acetate in hexanes) to yield this compound as a solid.
Quantitative Data Summary
| Step | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | 1H-Pyrrolo[2,3-b]pyridine | NBS | MeCN | 0 to RT | 3-5 | 85-95 |
| 2 | 4-Bromo-1H-pyrrolo[2,3-b]pyridine | POCl₃, DMF | DMF | 0 to 70 | 2-4 | 70-85 |
Characterization of this compound
Physical Properties:
-
Appearance: Off-white to pale yellow solid
-
Molecular Formula: C₈H₅BrN₂O
-
Molecular Weight: 225.04 g/mol
Spectroscopic Data (Expected):
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.5-12.0 (br s, 1H, NH), 10.1-9.9 (s, 1H, CHO), 8.5-8.3 (d, 1H, Ar-H), 8.2-8.0 (s, 1H, Ar-H), 7.5-7.3 (d, 1H, Ar-H).
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 185.0 (CHO), 148.0, 145.0, 135.0, 130.0, 125.0, 120.0, 115.0, 110.0.
-
Mass Spectrometry (ESI): m/z 224.9 [M+H]⁺.
Note: The exact chemical shifts may vary depending on the solvent and instrument used. Experimental verification is recommended.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.
-
N-Bromosuccinimide (NBS) is a lachrymator and should be handled with caution.
-
Anhydrous solvents are required for the Vilsmeier-Haack reaction to prevent the decomposition of the Vilsmeier reagent.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. The two-step synthetic route, involving electrophilic bromination followed by Vilsmeier-Haack formylation, is a robust and scalable method for producing this key intermediate. The provided mechanistic insights and detailed experimental procedures will enable researchers in drug discovery and organic synthesis to efficiently access this valuable building block for the development of novel therapeutics.
References
Application Notes: 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde as a Versatile Scaffold for Kinase Inhibitor Synthesis
Introduction
4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound belonging to the 7-azaindole class. The 7-azaindole scaffold is recognized as a "privileged" structure in medicinal chemistry, particularly in the development of protein kinase inhibitors. Its structure is adept at mimicking the adenine hinge-binding motif of ATP, enabling it to form critical hydrogen bonds within the ATP-binding site of a wide range of kinases. This makes it an excellent starting point for the synthesis of potent and selective kinase inhibitors for therapeutic development.
The strategic placement of a bromine atom at the 4-position and a carbaldehyde group at the 3-position provides two reactive handles for synthetic elaboration. The bromine atom is an ideal site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl moieties. The carbaldehyde group is a versatile functional group that can undergo a variety of transformations, including reductive amination to introduce substituted amine side chains, which can interact with solvent-exposed regions of the kinase active site. This dual functionality allows for the systematic exploration of the structure-activity relationship (SAR) to optimize inhibitor potency and selectivity against specific kinase targets.
Targeted Kinase Families
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated significant inhibitory activity against several important kinase families implicated in cancer and other diseases. These include, but are not limited to:
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a key driver in various cancers.[1]
-
Phosphoinositide 3-Kinases (PI3Ks): The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancer.
-
Cyclin-Dependent Kinases (CDKs) and Haspin: These kinases are crucial regulators of the cell cycle, and their inhibition is a validated strategy in oncology.
The following sections provide representative data for kinase inhibitors derived from the 7-azaindole scaffold, along with detailed protocols for their synthesis and biological evaluation.
Data Presentation
Table 1: Representative Inhibitory Activity of 7-Azaindole Derivatives against Various Kinases
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 1H-pyrrolo[2,3-b]pyridine Derivative | FGFR1 | 7 | [1] |
| 1H-pyrrolo[2,3-b]pyridine Derivative | FGFR2 | 9 | [1] |
| 1H-pyrrolo[2,3-b]pyridine Derivative | FGFR3 | 25 | [1] |
| 3,5-diaryl-1H-pyrrolo[2,3-b]pyridine | DYRK1A | <10 (Kᵢ) | [2] |
| 1H-pyrazolo[3,4-b]pyridine Derivative | DYRK1B | 3 | [3] |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamide | PDE4B | 110 | [4] |
Note: The data presented are for derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold and are intended to be representative of the potential of compounds synthesized from this compound.
Mandatory Visualization
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in the Synthesis of Potent FGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and survival.[1] Dysregulation of the FGFR signaling pathway, through mutations, gene amplification, or translocations, is a key driver in various cancers, making FGFRs a compelling target for therapeutic intervention. The development of small-molecule inhibitors targeting the ATP-binding site of FGFRs has emerged as a promising strategy in oncology.
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors. Its unique structure allows for key hydrogen bonding interactions within the kinase hinge region. 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a versatile intermediate, primed for the synthesis of diverse libraries of FGFR inhibitors. The bromine atom at the 4-position provides a handle for introducing various aryl or heteroaryl moieties via cross-coupling reactions, such as the Suzuki-Miyaura coupling. The carbaldehyde at the 3-position serves as a key functional group for subsequent modifications to build the final inhibitor structure, often through condensation reactions with anilines or other nucleophiles.
This document provides detailed protocols and application notes for the use of this compound in the synthesis of potent FGFR inhibitors.
FGFR Signaling Pathway
Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFRs dimerize and undergo autophosphorylation of tyrosine residues in their intracellular kinase domains. This activation triggers several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, PLCγ, and STAT pathways, which ultimately regulate gene expression and critical cellular processes.
Synthetic Workflow Overview
The synthesis of FGFR inhibitors from this compound typically follows a two-step sequence:
-
Suzuki-Miyaura Cross-Coupling: Introduction of a substituted aryl or heteroaryl group at the 4-position.
-
Condensation Reaction: Formation of an imine or related C=N bond by reacting the 3-carbaldehyde with a suitable amine, often a substituted aniline, to complete the core structure of the inhibitor.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling to synthesize 4-aryl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde intermediates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the corresponding arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
Protocol 2: Condensation Reaction to form the Final FGFR Inhibitor
This protocol outlines the subsequent condensation of the 4-aryl intermediate with a substituted aniline.
Materials:
-
4-Aryl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (from Protocol 1) (1.0 equiv)
-
Substituted aniline (e.g., 2,6-dichloro-3,5-dimethoxyaniline) (1.1 equiv)
-
Ethanol or Isopropanol
-
Catalytic amount of acetic acid (optional)
Procedure:
-
Dissolve the 4-aryl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in ethanol or isopropanol in a round-bottom flask.
-
Add the substituted aniline to the solution.
-
If the reaction is slow, a catalytic amount of acetic acid can be added.
-
Heat the mixture to reflux (typically 60-80 °C) for 2-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration, wash with cold solvent, and dry.
-
If the product does not precipitate, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to obtain the final FGFR inhibitor.
Quantitative Data Summary
The following tables summarize the inhibitory activity of representative FGFR inhibitors synthesized from 1H-pyrrolo[2,3-b]pyridine scaffolds. The data is presented as IC₅₀ values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 1: In Vitro FGFR Kinase Inhibitory Activity
| Compound ID | Scaffold | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) | Reference |
| 4h | 1H-pyrrolo[2,3-b]pyridine | 7 | 9 | 25 | 712 | [1] |
| AZD4547 | Pyrazolo[3,4-d]pyrimidine | 0.2 | 2.5 | 1.9 | 135 | Literature |
| NVP-BGJ398 | Pyrrolo[2,3-d]pyrimidine | 0.9 | 1.4 | 1.0 | 60 | Literature |
Table 2: Cellular Anti-proliferative Activity
| Compound ID | Cell Line | FGFR Status | IC₅₀ (nM) | Reference |
| 4h | 4T1 (Breast Cancer) | Not specified | 1,500 | [1] |
| AZD4547 | SNU-16 (Gastric) | FGFR2 Amplified | 4.8 | Literature |
| NVP-BGJ398 | RT112 (Bladder) | FGFR3 Fusion | 9.4 | Literature |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of potent and selective FGFR inhibitors. The strategic placement of the bromo and carbaldehyde functionalities allows for a convergent and modular synthetic approach, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The protocols outlined in this document provide a solid foundation for researchers in the field of drug discovery to develop novel therapeutics targeting the FGFR signaling pathway.
References
Application Notes and Protocols: 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde serves as a crucial heterocyclic building block in the synthesis of a diverse range of pharmacologically active compounds, particularly in the realm of oncology. The 1H-pyrrolo[2,3-b]pyridine scaffold, an isostere of adenine, is a recognized pharmacophore present in numerous kinase inhibitors.[1][2] This structural feature allows for competitive binding to the ATP-binding sites of various kinases, which are often dysregulated in cancer.[1][3] The aldehyde functionality at the 3-position and the bromine at the 4-position of the core structure provide reactive handles for synthetic modifications, enabling the generation of libraries of derivatives for structure-activity relationship (SAR) studies.[1] Research has demonstrated that derivatives of the 1H-pyrrolo[2,3-b]pyridine core are potent inhibitors of several key cancer-related kinases, including Fibroblast Growth Factor Receptor (FGFR), Janus kinases (JAKs), and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][4]
Application as a Synthetic Intermediate for Kinase Inhibitors
The primary application of this compound in cancer research is as a key intermediate in the synthesis of potent kinase inhibitors. The aldehyde group can be readily transformed into various functional groups to explore interactions with the solvent-exposed region of the kinase active site, while the bromo group can be utilized for cross-coupling reactions to introduce substituents that target the hydrophobic pocket.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Abnormal activation of the FGFR signaling pathway is implicated in the progression of various tumors.[4][5] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent FGFR inhibitors. For instance, compound 4h (a derivative) demonstrated potent inhibitory activity against FGFR1, 2, and 3.[4][5]
Quantitative Data: FGFR Inhibition by 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| 4h | FGFR1 | 7 | [4] |
| FGFR2 | 9 | [4] | |
| FGFR3 | 25 | [4] | |
| FGFR4 | 712 | [4] |
Caption: FGFR Signaling Pathway and Inhibition by 1H-pyrrolo[2,3-b]pyridine Derivatives.
Other Kinase Targets
The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold allows for its application in developing inhibitors for a range of other kinases implicated in cancer.
-
Phosphodiesterase 4B (PDE4B): Derivatives of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide have been synthesized and evaluated as potent and selective PDE4B inhibitors.[6]
-
Protein Kinase B (Akt): 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been identified as potent and orally bioavailable inhibitors of Akt.[7]
-
Cyclin-Dependent Kinases (CDKs): Novel 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives have demonstrated strong inhibitory activity against CDK9.[8]
Experimental Protocols
Protocol 1: Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives (General Scheme)
This protocol outlines a general synthetic route for the derivatization of this compound.
Caption: General Synthetic Workflow for Derivatization.
Materials:
-
This compound
-
Appropriate amine or ylide for aldehyde modification
-
Boronic acid or other coupling partner
-
Palladium catalyst (e.g., Pd(PPh3)4) and base (e.g., K2CO3) for Suzuki coupling
-
Anhydrous solvents (e.g., DMF, Dioxane)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Aldehyde Modification: Dissolve this compound in a suitable anhydrous solvent. Add the desired amine and a reducing agent (for reductive amination) or a phosphorus ylide (for Wittig reaction). Stir the reaction at the appropriate temperature until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify the intermediate by column chromatography.
-
Cross-Coupling Reaction: To the purified intermediate, add the boronic acid, palladium catalyst, and base in an anhydrous solvent. Degas the mixture and heat under an inert atmosphere until the reaction is complete.
-
Final Purification: After cooling, filter the reaction mixture and purify the final product by column chromatography or recrystallization.
-
Characterization: Confirm the structure of the final derivative using NMR, Mass Spectrometry, and HPLC.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method to evaluate the inhibitory activity of synthesized derivatives against a target kinase.
Materials:
-
Synthesized 1H-pyrrolo[2,3-b]pyridine derivatives
-
Recombinant target kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., 4T1 breast cancer cells)
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
Synthesized 1H-pyrrolo[2,3-b]pyridine derivatives
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compounds on cell cycle progression.
Materials:
-
Cancer cell line (e.g., HeLa cells)
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at various concentrations (e.g., 1x, 2x, and 3x IC50) for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in G1, S, and G2/M phases is determined.
Conclusion
This compound is a valuable starting material for the synthesis of novel and potent anticancer agents. Its utility lies in the facile generation of diverse libraries of 1H-pyrrolo[2,3-b]pyridine derivatives that can be screened against a wide range of cancer-relevant targets, particularly protein kinases. The provided protocols offer a foundational framework for the synthesis, in vitro evaluation, and cellular characterization of these promising compounds. Further optimization of lead compounds derived from this scaffold holds significant potential for the development of next-generation targeted cancer therapies.
References
- 1. 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde | 394223-03-1 | Benchchem [benchchem.com]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyrrolo[2,3-b]pyridine Derivatives in Breast Cancer Research
Disclaimer: The following application notes and protocols are based on published research on derivatives of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde and related pyrrolopyridine compounds. Direct experimental data on this compound in breast cancer cell lines is limited in the available literature. The information provided here is intended for research purposes and should be adapted and validated for specific experimental contexts.
Application Notes
Derivatives of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold have emerged as a promising class of compounds in the development of novel anticancer agents. These compounds have been investigated for their therapeutic potential against various malignancies, including breast cancer. The core structure serves as a versatile template for the synthesis of molecules that can interact with a range of biological targets implicated in cancer progression.
In the context of breast cancer, various derivatives have demonstrated significant biological activity. For instance, certain 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are known to be dysregulated in some breast cancer subtypes[1]. Inhibition of the FGFR signaling pathway can lead to reduced cell proliferation, migration, and invasion, as well as the induction of apoptosis in breast cancer cells[1].
Furthermore, related pyrrolopyrimidine and pyrazolopyrimidine compounds have shown efficacy against breast cancer cell lines such as MCF-7 and MDA-MB-231 by targeting other critical cellular pathways, including tubulin polymerization, Breast Tumor Kinase (BRK/PTK6), and Phosphatidylinositol 3-kinase (PI3K)[2][3][4][5]. The diverse mechanisms of action highlight the broad potential of this class of heterocyclic compounds in breast cancer therapy.
Quantitative Data Summary
The following table summarizes the in vitro anti-proliferative activity of various pyrrolo[2,3-b]pyridine derivatives and related compounds against common breast cancer cell lines.
| Compound ID | Target/Mechanism | Cell Line | IC50 Value | Reference |
| Compound 4h | FGFR1, 2, 3 inhibitor | 4T1 | FGFR1: 7 nM, FGFR2: 9 nM, FGFR3: 25 nM | [1] |
| Compound 10t | Colchicine-binding site inhibitor | MCF-7 | 0.21 µM | [2] |
| trans-[PtCl2(5ClL)2] | Platinum complex | MDA-MB-231 | 4.83 ± 0.38 µM | [6] |
| trans-[PdCl2(7AI3CA)2] | Palladium complex | T47D | 4.77 ± 1.61 μM | [6] |
| 7-AID | DDX3 inhibitor | MCF-7 | 14.12 µM/ml | [7] |
| 7-AID | DDX3 inhibitor | MDA-MB-231 | 12.69 µM/ml | [7] |
| FD2054 | PI3K inhibitor | MCF-7, MDA-MB-231 | Not specified, but showed better activity than BKM120 | [4][5] |
| FD2078 | PI3K inhibitor | MCF-7, MDA-MB-231 | Not specified, but showed better activity than BKM120 | [4][5] |
Experimental Protocols
Cell Proliferation (MTT) Assay
This protocol is used to assess the cytotoxic effect of the compounds on breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, 4T1)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the test compound in the complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay by Annexin V-FITC/PI Staining
This protocol is used to quantify the induction of apoptosis in breast cancer cells treated with the test compound.
Materials:
-
Breast cancer cell lines
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat them with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis
This protocol is used to determine the effect of the test compound on the cell cycle distribution of breast cancer cells.
Materials:
-
Breast cancer cell lines
-
Test compound
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at the desired concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases can be determined.
Visualizations
Caption: FGFR Signaling Pathway Inhibition by a Pyrrolo[2,3-b]pyridine Derivative.
Caption: General Experimental Workflow for Evaluating Anticancer Activity.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of anti-breast cancer PI3K inhibitors based on 7-azaindole derivatives through scaffold hopping: Design, synthesis and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 1H NMR Spectrum Analysis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the ¹H NMR spectral analysis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol outlines sample preparation, data acquisition parameters, and processing steps. A summary of expected ¹H NMR data, including chemical shifts and coupling constants, is presented in a tabular format for easy reference. Additionally, this note includes diagrams illustrating the molecular structure and the experimental workflow to aid in the understanding and execution of the analysis.
Introduction
This compound, also known as 4-Bromo-7-azaindole-3-carbaldehyde, is a key intermediate in the synthesis of various biologically active molecules. The pyrrolo[2,3-b]pyridine scaffold is a prominent feature in numerous compounds targeting a range of diseases. Accurate structural elucidation is paramount in the drug development process, and Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for this purpose. This application note serves as a practical guide for researchers utilizing ¹H NMR to characterize this specific compound.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data for this compound. These values are estimated based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary slightly depending on the solvent and concentration.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 (NH) | ~12.5 | br s | - | 1H |
| H-2 (pyrrole) | ~8.5 | s | - | 1H |
| H-5 (pyridine) | ~8.4 | d | ~5.0 | 1H |
| H-6 (pyridine) | ~7.5 | d | ~5.0 | 1H |
| H-7 (aldehyde) | ~10.1 | s | - | 1H |
Experimental Protocols
A detailed methodology for the ¹H NMR analysis of this compound is provided below.
Protocol 1: Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-25 mg of this compound into a clean, dry vial.[1]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for heterocyclic compounds with NH protons.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1]
-
Mixing: Gently vortex or swirl the vial to ensure the complete dissolution of the sample.
-
Filtration and Transfer: To avoid line broadening due to suspended particles, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[2]
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
Protocol 2: Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
-
Pulse Program: A standard one-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Spectral Width (SW): Set to a range of approximately 0-16 ppm to encompass all expected signals.
-
Acquisition Time (AQ): Typically 2-4 seconds.
-
Relaxation Delay (D1): A delay of 1-5 seconds is recommended to allow for full relaxation of the protons.
-
Temperature: Standard ambient probe temperature (e.g., 298 K).
Protocol 3: Data Processing and Analysis
-
Fourier Transformation (FT): Apply an exponential window function (line broadening of 0.3 Hz is typical) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO at δ 2.50 ppm). If an internal standard like Tetramethylsilane (TMS) is used, reference its signal to δ 0.00 ppm.
-
Peak Picking and Integration: Identify all significant peaks and integrate their areas to determine the relative number of protons each signal represents.
-
Analysis of Coupling Patterns: Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) to elucidate the connectivity of the protons in the molecule.
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Experimental Workflow
References
Application Notes and Protocols for Mass Spectrometry of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a derivative of 4-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 4-azaindole scaffold is recognized as a privileged structure in the design of various therapeutic agents, particularly kinase inhibitors, due to its structural similarity to the purine core of ATP.[1] Mass spectrometry is an indispensable analytical technique for the structural characterization, purity assessment, and quantification of such novel compounds throughout the drug development pipeline. These application notes provide a comprehensive guide to the mass spectrometric analysis of this compound, including expected mass data, potential fragmentation pathways, and detailed experimental protocols.
I. Compound Information and Expected Mass Spectrometry Data
This compound has the molecular formula C₈H₅BrN₂O. The presence of bromine is a key feature for mass spectrometric analysis, as its isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 isotopic cluster for the molecular ion and any bromine-containing fragment ions.
Table 1: Predicted High-Resolution Mass Spectrometry (HRMS) Data
| Parameter | Value |
| Molecular Formula | C₈H₅BrN₂O |
| Monoisotopic Mass | 223.9639 Da |
| Predicted Adducts | |
| [M+H]⁺ | 224.9717 Da |
| [M+Na]⁺ | 246.9536 Da |
| [M+K]⁺ | 262.9276 Da |
| [M-H]⁻ | 222.9561 Da |
Data is predicted based on the molecular formula.
II. Postulated Fragmentation Pathway
A likely fragmentation pathway initiated by the loss of carbon monoxide (CO) from the aldehyde group is anticipated. Subsequent fragmentation could involve the elimination of hydrogen cyanide (HCN) from the pyrrole or pyridine ring. The bromine atom is expected to remain on the larger fragments, and its isotopic signature will be a valuable tool for identifying these fragments.
Diagram 1: Postulated ESI-MS/MS Fragmentation Pathway
References
Safe Handling and Storage of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound.
Compound Information and Hazard Summary
This compound is a heterocyclic organic compound. While specific toxicity data for this compound is limited, data from structurally similar compounds and safety data sheets indicate it should be handled as a hazardous substance.
Table 1: Hazard Identification and Safety Recommendations
| Hazard Category | Description | Precautionary Measures |
| Acute Toxicity | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Skin Irritation | Causes skin irritation. | Wear protective gloves and a lab coat. Avoid contact with skin. |
| Eye Irritation | Causes serious eye irritation. | Wear safety glasses with side shields or goggles. |
| Respiratory Irritation | May cause respiratory irritation. | Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. |
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound.
Table 2: Required Personal Protective Equipment
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles and splashes. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Not generally required if handled in a fume hood. If not, a NIOSH-approved respirator may be necessary. | To prevent inhalation of dust. |
Experimental Protocols
Weighing and Aliquoting Protocol
Given that this compound is a solid powder, care must be taken to avoid generating and inhaling dust.
Experimental Workflow for Weighing
Application Notes and Protocols for 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in two powerful multi-component reactions (MCRs): the Groebke-Blackburn-Bienaymé Reaction (GBBR) and the Ugi Four-Component Reaction (U-4CR). These reactions offer efficient pathways to construct complex molecular scaffolds with high diversity, which is of significant interest in medicinal chemistry and drug discovery.
Introduction to this compound
This compound, also known as 4-Bromo-7-azaindole-3-carbaldehyde, is a versatile building block for organic synthesis. The pyrrolo[2,3-b]pyridine core is a prominent scaffold in numerous biologically active compounds. The presence of a bromine atom at the 4-position provides a valuable handle for further functionalization through cross-coupling reactions, while the aldehyde group at the 3-position is an ideal electrophile for participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, including MCRs.
Application in Groebke-Blackburn-Bienaymé Reaction (GBBR)
The Groebke-Blackburn-Bienaymé Reaction is a three-component reaction between an aldehyde, an isocyanide, and a 2-aminoazine (or related amidine) to produce substituted imidazo[1,2-a]azines.[1][2] Utilizing this compound in a GBBR would lead to the formation of novel 2,3-disubstituted imidazo[1,2-a]pyridines fused with the 7-azaindole moiety. This scaffold is of high interest in medicinal chemistry due to the prevalence of the imidazo[1,2-a]pyridine core in marketed drugs.[3] The bromine atom on the resulting product offers a site for late-stage diversification, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Application in Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a one-pot synthesis involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[4][5] The use of this compound as the aldehyde component in the Ugi reaction allows for the incorporation of the 4-bromo-7-azaindole scaffold into peptide-like structures.[6] This is particularly relevant for the development of peptidomimetics with potential therapeutic applications. The resulting Ugi products can serve as precursors for the synthesis of more complex heterocyclic systems through post-condensation modifications.
Application Focus: Kinase Inhibitor Scaffolds
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown potent inhibitory activity against various kinases, such as Fibroblast Growth Factor Receptors (FGFRs), which are implicated in cancer cell proliferation and survival.[7] The products derived from MCRs with this compound represent novel scaffolds for the development of kinase inhibitors. The bromine atom can be utilized to introduce functionalities that can interact with specific residues in the kinase active site, potentially leading to enhanced potency and selectivity.
Proposed Signaling Pathway Inhibition
Data Presentation
Table 1: Proposed Groebke-Blackburn-Bienaymé Reaction Conditions and Expected Yields
| Entry | 2-Aminoazine | Isocyanide | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | 2-Aminopyridine | tert-Butyl isocyanide | Sc(OTf)₃ (10) | MeOH | 60 | 12 | 75-85 |
| 2 | 2-Aminopyrazine | Cyclohexyl isocyanide | TFA (20) | EtOH | RT | 24 | 60-70 |
| 3 | 2-Aminopyrimidine | Benzyl isocyanide | Yb(OTf)₃ (5) | MeCN | 80 | 8 | 70-80 |
Table 2: Proposed Ugi Four-Component Reaction Conditions and Expected Yields
| Entry | Amine | Carboxylic Acid | Isocyanide | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Aniline | Acetic Acid | tert-Butyl isocyanide | MeOH | RT | 24 | 80-90 |
| 2 | Benzylamine | Benzoic Acid | Cyclohexyl isocyanide | EtOH | 50 | 18 | 75-85 |
| 3 | Methylamine | Propionic Acid | Benzyl isocyanide | H₂O | RT | 48 | 65-75 |
Experimental Protocols
Protocol 1: Proposed Groebke-Blackburn-Bienaymé Reaction
Materials:
-
This compound
-
Selected 2-aminoazine (e.g., 2-aminopyridine)
-
Selected isocyanide (e.g., tert-butyl isocyanide)
-
Catalyst (e.g., Scandium(III) triflate - Sc(OTf)₃)
-
Anhydrous solvent (e.g., Methanol)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate
-
Thin-layer chromatography (TLC) plates and developing system
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq).
-
Add the selected 2-aminoazine (1.0 mmol, 1.0 eq) and the catalyst (e.g., Sc(OTf)₃, 0.1 mmol, 10 mol%).
-
Dissolve the solids in the anhydrous solvent (e.g., Methanol, 5 mL).
-
Add the selected isocyanide (1.1 mmol, 1.1 eq) to the reaction mixture.
-
Stir the reaction mixture at the specified temperature (e.g., 60 °C) and monitor its progress by TLC.
-
Upon completion of the reaction (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired imidazo[1,2-a]pyridine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Proposed Ugi Four-Component Reaction
Materials:
-
This compound
-
Selected amine (e.g., aniline)
-
Selected carboxylic acid (e.g., acetic acid)
-
Selected isocyanide (e.g., tert-butyl isocyanide)
-
Solvent (e.g., Methanol)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) plates and developing system
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq), the selected amine (1.0 mmol, 1.0 eq), and the selected carboxylic acid (1.0 mmol, 1.0 eq) in the solvent (e.g., Methanol, 5 mL).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the selected isocyanide (1.0 mmol, 1.0 eq) to the reaction mixture.
-
Stir the reaction at the specified temperature (e.g., room temperature) and monitor its progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness.
-
The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water). If necessary, purify by silica gel column chromatography.
-
Characterize the purified bis-amide product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Disclaimer: The provided protocols are proposed methodologies based on established procedures for similar substrates. Optimization of reaction conditions may be necessary to achieve the desired outcomes for this compound. Standard laboratory safety precautions should be followed at all times.
References
- 1. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ugi Reaction [organic-chemistry.org]
- 5. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Georgia Southern Commons - GS4 Georgia Southern Student Scholars Symposium: Synthesis of heterocyclic bis-amides derivatives through four-component condensation Ugi reaction. [digitalcommons.georgiasouthern.edu]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction and Reaction Principle
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides a detailed protocol for the Suzuki coupling of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a key intermediate in the synthesis of various biologically active molecules. The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a prevalent motif in medicinal chemistry, particularly in the development of kinase inhibitors.
The reaction facilitates the substitution of the bromine atom at the C4 position of the 7-azaindole core with a variety of aryl or heteroaryl groups supplied by a boronic acid or its ester. The presence of the N-H group on the pyrrole ring and the aldehyde functionality at the C3 position requires careful optimization of reaction conditions to achieve high yields and prevent side reactions. Fortunately, Suzuki-Miyaura couplings are often compatible with such functional groups, and protocols for unprotected nitrogen-rich heterocycles have been successfully developed.[1]
The catalytic cycle involves three primary steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the 4-bromo-7-azaindole derivative.
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium(II) center, typically facilitated by a base.
-
Reductive Elimination: The desired biaryl product is formed, and the palladium(0) catalyst is regenerated, allowing the cycle to continue.
Quantitative Data Summary
The following tables summarize representative quantitative data for Suzuki coupling reactions of 4-bromo-7-azaindole derivatives with various arylboronic acids. These examples, drawn from analogous systems, highlight the influence of different catalysts, ligands, bases, and solvents on product yields. Optimization for this compound may be required.
Table 1: Suzuki Coupling of N-Protected 4-Bromo-7-azaindoles with Phenylboronic Acid
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (5) | XPhos (10) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 15-20 | ~85-95 | [1] |
| 2 | Pd₂(dba)₃ (2.5) | SPhos (5) | Cs₂CO₃ (2.0) | Toluene | 110 | 12 | High | [2] |
| 3 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | DME | 80 | 2 | ~70-90 | [3] |
| 4 | XPhos Pd G2 (5) | - | K₃PO₄ (2.0) | Dioxane/H₂O | 80 | 16 | High | [2] |
Yields are based on reactions with similar 4-bromo-7-azaindole substrates and may vary for the specified carbaldehyde.
Table 2: Influence of Boronic Acid on Coupling with 4-Bromo-7-azaindoles
| Entry | Arylboronic Acid | Catalyst System | Base | Yield (%) | Reference |
| 1 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 82 | [4] |
| 2 | 3-Thienylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 75 | [4] |
| 3 | 4-Acetylphenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Good | [1] |
| 4 | 2-Methylphenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Moderate-Good | [2] |
These examples demonstrate the reaction's tolerance for both electron-rich and electron-poor boronic acids.
Experimental Protocols
This section provides a detailed, generalized methodology for the Suzuki-Miyaura coupling reaction with this compound.
Method 1: General Thermal Conditions
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, XPhos Pd G2, Pd(PPh₃)₄) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), DME, Toluene)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.[5]
-
Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the starting bromide.[6]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[5][6]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2][5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x).[2][5]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 4-aryl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde product.[5]
Method 2: Microwave-Assisted Conditions
Materials:
-
Same as Method 1
-
Microwave reaction vial with a stir bar
Procedure:
-
Reaction Setup: In a microwave vial, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), the base (e.g., K₃PO₄, 2.0 equiv), and the palladium catalyst (e.g., XPhos Pd G2, 2-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1).
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120 °C) for 10–30 minutes.[5]
-
Work-up and Purification: After cooling, follow the work-up and purification steps outlined in Method 1 (steps 6 and 7).
Visualizations
Reaction Scheme
Caption: General Suzuki-Miyaura coupling reaction.
Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow
Caption: A flowchart of the experimental protocol.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Derivatization of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and approved pharmaceuticals. Its unique structure, which is a bioisostere of indole, allows it to interact with a variety of biological targets. The specific starting material, 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, offers a versatile platform for generating a diverse library of compounds for biological screening. The bromine atom at the 4-position can be functionalized through cross-coupling reactions, while the carbaldehyde group at the 3-position is amenable to a wide range of chemical transformations.
Derivatives of the 7-azaindole scaffold have shown significant potential as inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases.[1][2][3][4] For instance, compounds with this core structure have been investigated as inhibitors of Fibroblast Growth Factor Receptor (FGFR), Phosphodiesterase 4B (PDE4B), and Cyclin-Dependent Kinase 9 (CDK9)/Haspin kinase.[1][3][4] Abnormal activation of the FGFR signaling pathway is a key factor in the progression of various cancers, making FGFR inhibitors a promising class of anticancer agents.[1][2] This document provides detailed protocols for the derivatization of this compound and outlines a workflow for subsequent biological evaluation.
Derivatization Strategies and Experimental Protocols
The aldehyde functional group of this compound is a key site for derivatization. Two effective and widely used methods for modifying this group are the formation of Schiff bases (imines) and the Knoevenagel condensation.
Protocol 1: Synthesis of Schiff Base Derivatives (Imines)
The reaction of an aldehyde with a primary amine to form a Schiff base is a robust method for introducing a variety of substituents. These imine derivatives can be screened directly for biological activity or can be further reduced to the corresponding secondary amines. Schiff bases derived from heterocyclic aldehydes have demonstrated a broad spectrum of biological activities, including anticancer properties.[5][6][7][8]
Materials:
-
This compound
-
Various primary amines (e.g., substituted anilines, benzylamines)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., ethanol, ethyl acetate)
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol.
-
To this solution, add 1.05 mmol of the desired primary amine.
-
Add 2-3 drops of glacial acetic acid as a catalyst to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent to obtain the pure Schiff base derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction. This reaction is highly effective for forming new carbon-carbon double bonds and is used to synthesize α,β-unsaturated compounds, which are often biologically active.[9] This method has been widely used in the synthesis of potential anticancer agents.[9]
Materials:
-
This compound
-
Active methylene compounds (e.g., malononitrile, ethyl cyanoacetate, diethyl malonate)
-
Ethanol or a mixture of water and ethanol
-
Base catalyst (e.g., piperidine, triethylamine)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of ethanol.
-
Add 1.0 mmol of the active methylene compound to the solution.
-
Add a catalytic amount of a weak base, such as piperidine or triethylamine (2-3 drops).
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
If a precipitate forms during the reaction, collect it by vacuum filtration. If no precipitate forms, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Wash the collected solid with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure Knoevenagel condensation product.
-
Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Visualization of Workflows and Pathways
To facilitate a clear understanding of the experimental and logical processes, the following diagrams have been generated using the DOT language.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - International Journal of Molecular and Cellular Medicine IJMCM [ijmcmed.org]
- 7. idosi.org [idosi.org]
- 8. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. Derivatives of this heterocycle have shown promise as potent inhibitors of various protein kinases and other enzymes, making them attractive candidates for the development of novel therapeutics, particularly in oncology and immunology. This document provides detailed protocols for the in vitro evaluation of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde derivatives, focusing on their potential as kinase inhibitors. The methodologies outlined below are designed to assess their enzymatic inhibition and their effects on cancer cell viability.
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical mediators of signal transduction for numerous cytokines and growth factors.[1] The JAK-STAT signaling pathway is central to physiological processes such as hematopoiesis and immune response.[1] Dysregulation of this pathway is implicated in various autoimmune disorders and cancers, making JAKs significant therapeutic targets.[1][2] Similarly, other kinases like B-RAF and Fibroblast Growth Factor Receptors (FGFRs) are also key targets in cancer therapy, and pyrrolo[2,3-b]pyridine derivatives have shown inhibitory activity against them.[3][4]
These application notes will guide researchers through the process of characterizing the inhibitory potential of novel this compound derivatives through a biochemical kinase assay and a cell-based viability assay.
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the experimental protocols described below.
Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | Target Kinase | IC50 (nM) |
| Derivative 1 | JAK1 | |
| Derivative 1 | JAK2 | |
| Derivative 1 | JAK3 | |
| Derivative 2 | JAK1 | |
| Derivative 2 | JAK2 | |
| Derivative 2 | JAK3 | |
| Staurosporine (Control) | JAK1 | |
| Staurosporine (Control) | JAK2 | |
| Staurosporine (Control) | JAK3 |
Table 2: Anti-proliferative Activity of this compound Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) after 72h |
| Derivative 1 | HCT116 | |
| Derivative 1 | MCF-7 | |
| Derivative 1 | A549 | |
| Derivative 2 | HCT116 | |
| Derivative 2 | MCF-7 | |
| Derivative 2 | A549 | |
| Doxorubicin (Control) | HCT116 | |
| Doxorubicin (Control) | MCF-7 | |
| Doxorubicin (Control) | A549 |
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is designed to measure the inhibitory activity of the test compounds against a target kinase, such as JAK1, JAK2, or JAK3, by quantifying the amount of ADP produced during the enzymatic reaction.[5]
Materials:
-
Recombinant human kinase (e.g., JAK1, JAK2, JAK3)
-
Kinase substrate peptide (e.g., IRS1-tide for JAKs)
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[5]
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 1 mM.[1]
-
Assay Plate Preparation: Add 1 µl of the serially diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.[5] Include wells with a known potent inhibitor as a positive control.[1]
-
Enzyme/Substrate Mix Preparation: Prepare a 2X enzyme/substrate solution in Kinase Assay Buffer. The final concentration of the enzyme should be empirically determined to ensure the reaction is in the linear range.[1] Add 2 µl of the enzyme to each well.[5]
-
Substrate/ATP Mix Preparation: Prepare a substrate/ATP mix in Kinase Assay Buffer. The ATP concentration should be near the Km for the specific kinase.[1] Add 2 µl of the substrate/ATP mix to each well to initiate the reaction.[5]
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.[1]
-
Reaction Termination and ADP Detection:
-
Signal Generation:
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[1]
Cell Viability Assay (MTT Assay)
This assay determines the effect of the test compounds on the viability of cultured cancer cells by measuring the metabolic activity of living cells.[6][7]
Materials:
-
Human cancer cell lines (e.g., HCT116, MCF-7, A549)
-
Culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[6]
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and allow them to adhere overnight.[6]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.1%.[6] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or controls.
-
Incubation: Incubate the plates for 72 hours in a humidified incubator.[6]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6] Mix gently to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value by plotting the percentage of viable cells against the logarithm of the compound concentration and fitting the data to a non-linear regression model.[6]
Visualizations
Caption: General workflow for the in vitro evaluation of novel compounds.
Caption: Inhibition of the JAK-STAT signaling pathway by a pyrrolo[2,3-b]pyridine derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 3. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. promega.com [promega.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. This valuable building block is crucial in the development of various therapeutic agents. This document provides troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic route and improve yields.
Troubleshooting Guide: Common Issues and Solutions
The primary synthetic route to this compound is the Vilsmeier-Haack formylation of 4-bromo-1H-pyrrolo[2,3-b]pyridine. While seemingly straightforward, this reaction can present several challenges.
Issue 1: Low or No Conversion of Starting Material
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted 4-bromo-1H-pyrrolo[2,3-b]pyridine.
-
The isolated yield of the desired product is significantly lower than expected.
Potential Causes & Solutions:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a formamide derivative (commonly DMF), is moisture-sensitive.
-
Solution: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous DMF and POCl₃. The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic substrates.[1]
-
-
Insufficient Reagent Stoichiometry: An inadequate amount of the Vilsmeier reagent will lead to incomplete formylation.
-
Solution: While a 1.1 to 1.5 molar equivalent of the Vilsmeier reagent is often recommended, increasing it to 2.0-3.0 equivalents can sometimes drive the reaction to completion, especially if the starting material is not fully soluble.
-
-
Low Reaction Temperature: The formation of the Vilsmeier reagent and the subsequent electrophilic substitution may require heating.
-
Solution: While the initial formation of the Vilsmeier reagent is often performed at 0°C, the formylation step may require gentle heating. Monitor the reaction by TLC and gradually increase the temperature (e.g., to 40-60°C) if no conversion is observed at room temperature.
-
Issue 2: Formation of Multiple Products (Side Reactions)
Symptoms:
-
TLC plate shows multiple spots in addition to the starting material and the desired product.
-
NMR of the crude product indicates the presence of significant impurities.
Potential Causes & Solutions:
-
Over-formylation or Reaction at Other Positions: While the 3-position of the pyrrolo[2,3-b]pyridine core is the most electron-rich and thus the preferred site for electrophilic substitution, reaction at other positions can occur under harsh conditions.
-
Solution: Maintain careful control over the reaction temperature. Avoid excessive heating, which can lead to decreased regioselectivity. The Vilsmeier-Haack reaction is a type of electrophilic aromatic substitution.[2]
-
-
Decomposition of Starting Material or Product: The pyrrolo[2,3-b]pyridine core can be sensitive to strongly acidic conditions.
-
Solution: Ensure slow, controlled addition of POCl₃ to DMF to manage the exotherm. After the reaction is complete, quench the reaction mixture by pouring it onto ice water or a cold, saturated sodium bicarbonate solution to neutralize the acidic byproducts.
-
-
Hydrolysis of the Iminium Salt Intermediate: The hydrolysis of the intermediate iminium salt is a critical step to yield the final aldehyde.[3]
-
Solution: Ensure the aqueous workup is sufficiently basic (pH > 8) to facilitate complete hydrolysis. Stirring the quenched reaction mixture for an extended period (e.g., 1-2 hours) can also improve the conversion of the iminium salt to the aldehyde.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Vilsmeier-Haack reaction in this synthesis?
A1: The Vilsmeier-Haack reaction proceeds in three main stages:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride reacts with N,N-dimethylformamide (DMF) to form an electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[2]
-
Electrophilic Aromatic Substitution: The electron-rich pyrrole ring of 4-bromo-1H-pyrrolo[2,3-b]pyridine attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of an iminium salt intermediate.
-
Hydrolysis: The iminium salt is then hydrolyzed during aqueous workup to yield the final this compound.[3]
Caption: Vilsmeier-Haack Reaction Workflow.
Q2: Are there alternative formylating agents I can use?
A2: While the POCl₃/DMF system is the most common, other reagents can be used to generate the Vilsmeier reagent. For instance, phosphorus tribromide (PBr₃) in DMF can also be employed.[4] However, for this specific substrate, the POCl₃/DMF combination is well-documented and generally provides good results. Other formylation methods, such as the Duff reaction or the Reimer-Tiemann reaction, are typically less efficient for this class of heterocycles.
Q3: How can I effectively purify the final product?
A3: Purification of this compound can typically be achieved through the following methods:
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective method for purification.
-
Silica Gel Chromatography: For more challenging purifications or to remove closely-related impurities, column chromatography is recommended. A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is often effective. One literature procedure for a similar compound used silica gel chromatography with an eluent of 5% methanol in ethyl acetate.[5]
Q4: What are the key safety precautions for this reaction?
A4:
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction can be exothermic , especially during the addition of POCl₃ to DMF. Use an ice bath to control the temperature during this step.
-
Anhydrous solvents are required. Ensure proper handling and storage to prevent moisture contamination.
Optimized Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 4-bromo-1H-pyrrolo[2,3-b]pyridine | 197.04 | 1.0 | 197 mg |
| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | - | 5 mL |
| Phosphorus oxychloride (POCl₃) | 153.33 | 1.5 | 0.14 mL |
| Dichloromethane (DCM) | 84.93 | - | 10 mL |
| Saturated Sodium Bicarbonate Solution | - | - | 50 mL |
| Ethyl Acetate | 88.11 | - | 50 mL |
| Brine | - | - | 20 mL |
| Anhydrous Sodium Sulfate | 142.04 | - | - |
Procedure:
-
To a dry, round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (5 mL).
-
Cool the flask to 0°C using an ice bath.
-
Slowly add phosphorus oxychloride (0.14 mL, 1.5 mmol) to the DMF with vigorous stirring. Maintain the temperature at 0°C during the addition.
-
Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
In a separate flask, dissolve 4-bromo-1H-pyrrolo[2,3-b]pyridine (197 mg, 1.0 mmol) in anhydrous dichloromethane (10 mL).
-
Add the solution of the starting material to the Vilsmeier reagent dropwise at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice (approximately 50 g) in a beaker.
-
Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Stir the resulting mixture for 1 hour at room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Caption: Optimized Synthesis Workflow.
References
Technical Support Center: Purification of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. The following information is designed to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Crude this compound, especially when synthesized via the Vilsmeier-Haack reaction, may contain several impurities. These can include:
-
Unreacted Starting Material: Residual 4-bromo-1H-pyrrolo[2,3-b]pyridine.
-
Over-formylated Byproducts: Diformylated or other multi-formylated species, which can arise with highly activated substrates.
-
Chlorinated Byproducts: Chlorination of the aromatic ring is a known side reaction when using phosphorus oxychloride (POCl₃) in the Vilsmeier-Haack reaction.[1]
-
Residual Solvents: Solvents used in the reaction and work-up, such as N,N-dimethylformamide (DMF) and dichloromethane (DCM).
-
Hydrolysis Products: The aldehyde is generally stable, but prolonged exposure to harsh acidic or basic conditions during work-up could potentially lead to degradation.
Q2: Which purification techniques are most effective for this compound?
A2: The two primary and most effective purification techniques for this compound are silica gel column chromatography and recrystallization. The choice between them depends on the impurity profile and the desired final purity. A combination of both methods often yields the best results.
Q3: My compound is highly polar and streaks on the TLC plate. How can I improve the separation during column chromatography?
A3: Streaking on TLC is a common issue with polar, nitrogen-containing heterocyclic compounds. To improve separation, you can:
-
Modify the Mobile Phase: Add a small amount of a polar modifier to your eluent. For basic compounds, adding a small percentage of triethylamine (e.g., 0.1-1%) can significantly reduce streaking by neutralizing acidic sites on the silica gel. For very polar compounds, a gradient elution with an increasing amount of methanol in dichloromethane or ethyl acetate is often effective. A common mobile phase for similar compounds is a mixture of ethyl acetate and hexanes, with the polarity adjusted based on TLC analysis.
-
Use a Different Stationary Phase: If silica gel proves problematic, consider using alumina (neutral or basic) or reverse-phase silica (C18).
-
Deactivate the Silica Gel: You can prepare a slurry of silica gel with your eluent containing a small amount of triethylamine before packing the column.
Q4: "Oiling out" occurs when I try to recrystallize my product. What should I do?
A4: "Oiling out" happens when the compound separates from the solution as a liquid rather than a solid. To prevent this:
-
Use a Larger Volume of Solvent: The concentration of your compound might be too high.
-
Cool the Solution Slowly: Allow the flask to cool gradually to room temperature before placing it in an ice bath.
-
Scratch the Inner Surface of the Flask: Use a glass rod to create a nucleation site.
-
Add a Seed Crystal: If you have a small amount of pure solid, adding a tiny crystal can initiate crystallization.
-
Change the Solvent System: Your compound may be too soluble in the chosen solvent. Try a solvent in which the compound is less soluble, or use a co-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble).
Troubleshooting Guides
Silica Gel Column Chromatography
| Problem | Possible Cause | Solution |
| Product does not elute from the column. | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For very polar compounds, a gradient of methanol in dichloromethane (e.g., 0-10%) may be necessary. |
| Poor separation of the product from impurities. | The chosen eluent system has poor selectivity. | Systematically screen different solvent systems using TLC. Try mixtures of ethyl acetate/hexanes, dichloromethane/methanol, or acetone/hexanes. |
| Product streaks on the column, leading to broad fractions and poor recovery. | The compound is interacting strongly with the acidic silica gel. | Add a small amount of triethylamine (0.1-1%) to the eluent to suppress this interaction. |
| The purified product is still contaminated with a very similar impurity. | The impurity has a very similar polarity to the product. | Consider using a longer column for better resolution or switch to a different purification technique like recrystallization or preparative HPLC. |
Recrystallization
| Problem | Possible Cause | Solution |
| The compound does not dissolve in the hot solvent. | The chosen solvent is not a good "good" solvent for your compound at elevated temperatures. | Select a more suitable solvent in which your compound has good solubility when hot but poor solubility when cold. Common solvents to try include ethanol, isopropanol, acetonitrile, or mixtures like ethyl acetate/hexanes. |
| No crystals form upon cooling. | The solution is not supersaturated. | Evaporate some of the solvent to increase the concentration. Alternatively, add a "poor" solvent (anti-solvent) dropwise to the warm solution until it becomes slightly turbid, then clarify by gentle heating and allow to cool slowly.[2] |
| The product "oils out" instead of crystallizing. | The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated. | Use a lower-boiling point solvent. Ensure the solution is not overly concentrated. Try to induce crystallization by scratching the flask or adding a seed crystal.[2] |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent. | Cool the solution in an ice bath or freezer to maximize precipitation. Minimize the amount of solvent used to wash the collected crystals. |
Experimental Protocols
General Protocol for Silica Gel Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis of your crude material.
-
Preparation of the Column:
-
Select a glass column of appropriate size based on the amount of crude material (a rule of thumb is a 100:1 to 50:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, allowing the silica to pack evenly.
-
Add a layer of sand to the top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of a polar solvent (e.g., dichloromethane or ethyl acetate).
-
Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dry, adsorbed sample to the top of the column.
-
-
Elution:
-
Begin eluting with the initial, non-polar solvent. A starting point could be a mixture of hexanes and ethyl acetate (e.g., 4:1).
-
Collect fractions and monitor their composition by TLC.
-
Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the desired compound.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
General Protocol for Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude solid in several test tubes.
-
Add a small amount of different solvents to each tube and heat to boiling.
-
A suitable solvent will dissolve the compound when hot but will result in the formation of crystals upon cooling. Good candidates to screen include ethanol, isopropanol, acetonitrile, and ethyl acetate.
-
-
Dissolution:
-
In a flask, add the crude this compound and the chosen solvent.
-
Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid. Add the minimum amount of hot solvent needed for complete dissolution.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visual Guides
Caption: General purification workflow for this compound.
Caption: Troubleshooting common issues in column chromatography.
References
Common side reactions in the synthesis of 7-azaindole aldehydes
Welcome to the technical support center for the synthesis of 7-azaindole aldehydes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of these important heterocyclic compounds.
Troubleshooting Guides and FAQs
This section addresses specific problems that may arise during the synthesis of 7-azaindole aldehydes, particularly via the widely used Vilsmeier-Haack formylation reaction.
Issue 1: Low Yield of 7-Azaindole-3-carboxaldehyde
Q1: My Vilsmeier-Haack reaction is resulting in a low yield of the desired 7-azaindole-3-carboxaldehyde. What are the potential causes and how can I improve the yield?
A1: Low yields in the Vilsmeier-Haack formylation of 7-azaindole can stem from several factors. The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds. However, electron-deficient substrates can lead to sluggish reactions or failure to proceed[1]. Here are common causes and troubleshooting steps:
-
Incomplete Reaction: The electron-withdrawing nature of the pyridine ring in 7-azaindole can decrease the nucleophilicity of the pyrrole ring, making the electrophilic substitution less efficient compared to indole.
-
Solution: Consider increasing the reaction temperature or prolonging the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal duration.
-
-
Moisture Contamination: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is highly sensitive to moisture. Water will quench the reagent, leading to significantly lower yields[2].
-
Solution: Ensure all glassware is thoroughly flame-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Sub-optimal Stoichiometry: An incorrect ratio of reagents can lead to incomplete conversion or the formation of side products.
-
Solution: A slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents relative to 7-azaindole) is often optimal. However, this may need to be adjusted based on experimental results.
-
Issue 2: Formation of Multiple Formylation Products
Q2: I am observing the formation of di-formylated byproducts in my reaction mixture. How can I improve the selectivity for mono-formylation at the C3 position?
A2: Over-formylation is a common side reaction in Vilsmeier-Haack reactions, especially with activated substrates. While formylation of 7-azaindole is generally directed to the C3 position, the use of excess Vilsmeier reagent or harsh reaction conditions can lead to the formation of di-formylated species.
-
Excess Vilsmeier Reagent: A large excess of the formylating agent is a primary cause of multiple formylations.
-
Solution: Carefully control the stoichiometry. Start with a smaller excess of the Vilsmeier reagent (e.g., 1.1 equivalents) and adjust as needed based on reaction monitoring.
-
-
High Reaction Temperature and Prolonged Time: Elevated temperatures and long reaction times can promote less favorable secondary formylation reactions.
-
Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent the formation of byproducts.
-
Issue 3: Potential N-Oxidation of the Pyridine Ring
Q3: I am concerned about the potential for N-oxidation of the 7-azaindole pyridine ring under the reaction conditions. Is this a common side reaction and how can it be avoided?
A3: While the Vilsmeier-Haack reaction primarily targets C-formylation, the presence of a nitrogen atom in the pyridine ring of 7-azaindole introduces the possibility of side reactions at this site. N-oxide formation can occur, which may lead to subsequent, undesired transformations.
-
Reaction with POCl₃: Phosphorus oxychloride is a strong electrophile and can potentially interact with the pyridine nitrogen.
-
Solution: The formation of the Vilsmeier reagent is typically performed at low temperatures (0-5 °C) before the addition of the 7-azaindole substrate. This pre-formation ensures that the POCl₃ is consumed, minimizing its direct interaction with the substrate.
-
-
Reaction Conditions: The overall reaction conditions can influence the reactivity of the pyridine nitrogen.
-
Solution: Adhering to optimized temperature and stoichiometry protocols for the Vilsmeier-Haack reaction will favor the desired C3-formylation over N-oxidation.
-
Experimental Protocols
Key Experiment: Vilsmeier-Haack Formylation of 7-Azaindole
This protocol is a general guideline for the selective mono-formylation of 7-azaindole at the C3 position. Optimization may be required based on specific laboratory conditions and substrate purity.
Materials:
-
7-Azaindole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents) to anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add POCl₃ (1.1 equivalents) dropwise to the stirred DMF solution, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
-
Formylation Reaction:
-
Dissolve 7-azaindole (1.0 equivalent) in anhydrous DCM.
-
Add the 7-azaindole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.
-
Stir the mixture vigorously until the gas evolution ceases and the pH is basic.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 7-azaindole-3-carboxaldehyde.
-
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the Vilsmeier-Haack formylation of indole and related heterocycles. While specific quantitative data for side products in 7-azaindole synthesis is scarce in the literature, the general trends observed for similar substrates can be informative.
| Substrate | Reagents | Temperature (°C) | Time (h) | Major Product(s) & Yield (%) | Reference |
| Indole | POCl₃, DMF | 0 to 85 | 6 | Indole-3-carboxaldehyde (96%) | [3] |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 1-Formyl-3-methylindole (71%), 2-Formyl-3-methylindole (22.5%) | [3] |
| 7-Azaindole | POCl₃, DMF | 0 to RT | 2-4 | 7-Azaindole-3-carboxaldehyde (yields vary) | General Protocol |
Note: Yields are highly dependent on the specific reaction conditions and purification methods. The data for 2-methylindole illustrates the potential for N-formylation and formylation at different positions as side reactions.
Signaling Pathways and Logical Relationships
Vilsmeier-Haack Reaction Mechanism and Side Reactions
The following diagram illustrates the main reaction pathway for the formation of 7-azaindole-3-carboxaldehyde and potential side reaction pathways.
References
Solubility issues of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the dissolution of this compound in organic solvents.
Issue 1: The compound is not dissolving or is dissolving very slowly.
-
Question: I am trying to dissolve this compound in a non-polar solvent like hexane or toluene, and it is not dissolving. What should I do?
-
Answer: this compound is a polar molecule due to the presence of the pyrrolopyridine ring system and the aldehyde group. Therefore, it is expected to have low solubility in non-polar solvents.
Troubleshooting Steps:
-
Switch to a more polar solvent: Try dissolving the compound in polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), or in polar protic solvents like methanol or ethanol.
-
Apply heat: Gently warming the mixture can increase the rate of dissolution. Try heating the solution to 40-50°C. Be sure to monitor for any degradation of the compound.
-
Increase agitation: Use a vortex mixer or sonicator to provide mechanical energy, which can help break down the crystal lattice and promote solvation.
-
Reduce particle size: If you have the compound in a solid form, grinding it to a fine powder will increase the surface area available for the solvent to interact with, which can improve the dissolution rate.
-
Issue 2: The compound precipitates out of solution after initial dissolution.
-
Question: I dissolved the compound in a solvent, but it crashed out of solution when I changed the conditions (e.g., cooled it down, added another solvent). How can I prevent this?
-
Answer: This is a common issue that can be attributed to a few factors, including temperature changes and the use of anti-solvents.
Troubleshooting Steps:
-
Maintain temperature: If you dissolved the compound with heating, ensure that the solution is maintained at that temperature for the duration of your experiment.
-
Avoid anti-solvents: If you are performing a reaction or dilution, be mindful of the solvent you are adding. Adding a non-polar solvent to a solution of the compound in a polar solvent will likely cause it to precipitate.
-
Use a co-solvent system: A mixture of a good solvent and a poorer solvent (co-solvent) can sometimes provide a more stable solution than a single solvent. Experiment with different ratios to find the optimal mixture.
-
Check for saturation: You may have created a supersaturated solution. Try preparing a more dilute solution to ensure the compound remains dissolved.
-
Issue 3: Inconsistent results in experiments due to solubility issues.
-
Question: I am getting variable results in my biological assays, and I suspect it is due to the inconsistent solubility of my compound. How can I ensure consistent concentrations?
-
Answer: Inconsistent solubility can lead to significant variations in the effective concentration of your compound in an assay.
Troubleshooting Steps:
-
Prepare fresh solutions: Always prepare fresh solutions of the compound for each experiment. Do not use old stock solutions where the compound may have precipitated or degraded.
-
Filter your solutions: After dissolving the compound, filter the solution through a 0.22 µm syringe filter to remove any undissolved microparticles. This ensures you are working with a truly homogenous solution.
-
Determine the kinetic solubility: For biological assays, it is often more relevant to determine the kinetic solubility in your assay buffer. This will give you a better understanding of the maximum concentration you can achieve without precipitation during the timeframe of your experiment.[1][2][3][4][5]
-
Use a validated stock solution preparation protocol: Standardize your protocol for preparing stock solutions, including the solvent, concentration, and dissolution method (e.g., vortexing time, sonication).
-
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
Qualitative Solubility Data Summary
| Solvent | Polarity | Expected Solubility |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High |
| Dimethylformamide (DMF) | Polar Aprotic | High |
| Methanol | Polar Protic | Moderate |
| Ethanol | Polar Protic | Moderate |
| Acetonitrile | Polar Aprotic | Low to Moderate |
| Ethyl Acetate | Intermediate Polarity | Low |
| Dichloromethane (DCM) | Intermediate Polarity | Low |
| Chloroform | Intermediate Polarity | Low |
| Toluene | Non-polar | Very Low / Insoluble |
| Hexane | Non-polar | Very Low / Insoluble |
Note: This table provides estimated qualitative solubility. It is highly recommended to experimentally determine the solubility in your specific solvent system.
Q2: How can I improve the solubility of this compound for my experiments?
A2: If you are facing challenges with the solubility of this compound, consider the following strategies:
-
Co-solvents: Using a mixture of solvents can enhance solubility. For example, a small amount of DMSO or DMF can be added to a less polar solvent to improve the dissolution of the compound.
-
pH adjustment: The pyrrolopyridine ring system has basic nitrogens. In protic solvents, adjusting the pH with a small amount of acid may increase solubility by forming a more soluble salt. However, be cautious as this may affect your experiment.
-
Formulation strategies: For in vivo or in vitro biological assays, formulation approaches such as creating a salt form, using cyclodextrins, or preparing a solid dispersion can be explored to enhance aqueous solubility.
Q3: Are there any safety precautions I should take when handling this compound and its solutions?
A3: Yes, it is important to handle this compound with care. Always consult the Safety Data Sheet (SDS) for detailed information. General safety precautions include:
-
Work in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
Experimental Protocols
Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility
This protocol determines the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound
-
Selected organic solvent
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled incubator
-
Centrifuge
-
Syringes and 0.22 µm syringe filters
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer
Methodology:
-
Add an excess amount of this compound to a glass vial.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial tightly and place it on an orbital shaker in a temperature-controlled incubator (e.g., 25°C).
-
Shake the vial for 24-48 hours to ensure that equilibrium is reached.
-
After incubation, let the vial stand for at least 2 hours to allow undissolved solid to settle.
-
Centrifuge the vial at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet any remaining solid.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial.
-
Dilute the filtered solution with a known volume of an appropriate solvent.
-
Analyze the concentration of the compound in the diluted solution using a validated HPLC or UV-Vis method.
-
Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.
Protocol 2: Determination of Kinetic Solubility
This protocol is useful for determining the solubility of a compound under conditions that mimic biological assays, where a concentrated stock solution in DMSO is diluted into an aqueous buffer.[1][2][3][4][5]
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate
-
Microplate reader with turbidity or nephelometry capabilities
-
Multichannel pipette
Methodology:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, perform a serial dilution of the DMSO stock solution with DMSO to create a range of concentrations.
-
In a separate 96-well plate, add the aqueous buffer.
-
Transfer a small, equal volume of each concentration from the DMSO plate to the corresponding wells of the aqueous buffer plate using a multichannel pipette. The final DMSO concentration should typically be kept low (e.g., <1%).
-
Mix the plate gently and incubate at a specific temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours).
-
Measure the turbidity or light scattering of each well using a microplate reader.
-
The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Experimental workflow for solubility determination.
References
- 1. enamine.net [enamine.net]
- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K - Nanjing Tech University [pure.njtech.edu.cn:443]
Technical Support Center: 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, the solid compound should be kept in a tightly sealed container, protected from light, and stored in a dry environment at 2-8°C.
Q2: What is the general stability of this compound in solution?
Q3: What are the likely degradation pathways for this compound in solution?
A3: Potential degradation pathways for this compound include:
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of oxidizing agents or air over prolonged periods.
-
Hydrolysis: Under strongly acidic or basic conditions, the pyrrolo[2,3-b]pyridine core may be susceptible to ring-opening reactions.
-
Photodegradation: Aromatic and heterocyclic compounds are often sensitive to light, which can catalyze degradation reactions.
-
Reactions with Nucleophiles: The electrophilic aldehyde can react with nucleophilic species present in the solution.
Q4: Which solvents are recommended for preparing solutions of this compound?
A4: For general use, aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are recommended for preparing stock solutions. For specific applications, the choice of solvent should be guided by the reaction conditions and the compatibility of the solvent with the compound's stability. It is advisable to prepare solutions fresh and use them promptly.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
-
Possible Cause: Degradation of the compound in the assay medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use freshly prepared solutions of the compound for your experiments. Avoid using solutions that have been stored for extended periods, even at low temperatures.
-
Assess Buffer Stability: Perform a preliminary experiment to assess the stability of the compound in your specific assay buffer. Incubate the compound in the buffer for the duration of your assay, and then analyze the sample by HPLC to check for degradation.
-
Minimize Light Exposure: Protect your solutions from light by using amber vials or covering the containers with aluminum foil.
-
Control pH: Ensure the pH of your assay medium is within a range where the compound is stable (ideally neutral).
-
Issue 2: Appearance of unknown peaks in HPLC analysis over time.
-
Possible Cause: The compound is degrading in the chosen solvent or under the storage conditions.
-
Troubleshooting Steps:
-
Solvent Selection: Test the stability of the compound in different solvents to identify one that minimizes degradation.
-
Storage Conditions: Store solutions at low temperatures (e.g., -20°C or -80°C) and in an inert atmosphere (e.g., under argon or nitrogen) to slow down degradation.
-
Forced Degradation Study: Conduct a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. This will help in identifying the unknown peaks in your chromatogram.
-
Issue 3: Low yield or formation of side products in a chemical reaction.
-
Possible Cause: The aldehyde functionality is reacting with other components in the reaction mixture, or the compound is degrading under the reaction conditions.
-
Troubleshooting Steps:
-
Protecting Groups: If the aldehyde is not the desired reactive site, consider protecting it with a suitable protecting group before proceeding with the reaction.
-
Reaction Conditions: Optimize reaction parameters such as temperature, reaction time, and pH to minimize degradation.
-
Inert Atmosphere: If oxidation is suspected, perform the reaction under an inert atmosphere (nitrogen or argon).
-
Data Presentation
As no specific quantitative stability data for this compound in solution was found in publicly available literature, the following table is provided as a template for researchers to summarize their own experimental findings.
| Solvent | Temperature (°C) | pH | Light Condition | Concentration (µg/mL) | % Recovery after 24h | % Recovery after 48h | % Recovery after 72h |
| DMSO | 25 | 7.0 | Ambient | 100 | |||
| Acetonitrile | 25 | 7.0 | Ambient | 100 | |||
| PBS (pH 7.4) | 37 | 7.4 | Dark | 100 | |||
| 0.1 M HCl | 25 | 1.0 | Dark | 100 | |||
| 0.1 M NaOH | 25 | 13.0 | Dark | 100 |
Experimental Protocols
Protocol 1: General Solution Stability Assessment
This protocol outlines a general method for assessing the stability of this compound in a chosen solvent.
-
Solution Preparation: Prepare a stock solution of the compound in the desired solvent at a known concentration (e.g., 1 mg/mL).
-
Sample Aliquoting: Aliquot the solution into several vials to avoid repeated freeze-thaw cycles of the bulk solution.
-
Storage Conditions: Store the vials under different conditions to be tested (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).
-
Time Points: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), take one vial from each storage condition.
-
HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products absorb (a full UV scan of the parent compound is recommended to determine the optimal wavelength).
-
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial (time 0) concentration. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.
Protocol 2: Forced Degradation Study
Forced degradation studies are performed to understand the degradation pathways and to develop a stability-indicating analytical method.
-
Acid Hydrolysis: Incubate the compound in 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Incubate the compound in 0.1 M NaOH at room temperature for a defined period (e.g., 24 hours). Note that basic conditions may cause rapid degradation.
-
Oxidative Degradation: Treat the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).
-
Photodegradation: Expose a solution of the compound to UV and visible light.
-
Analysis: After exposure to the stress conditions, neutralize the acidic and basic samples and analyze all samples by HPLC-UV and LC-MS to identify and characterize the degradation products.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Workflow for a forced degradation study.
Overcoming poor reactivity in 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde reactions
Welcome to the technical support center for 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges in reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the main reactivity challenges associated with this compound?
A1: The primary reactivity challenges stem from the electronic nature of the 7-azaindole core and the interplay between the bromo, pyrrole, and aldehyde functionalities. The electron-rich pyrrole ring can complicate electrophilic aromatic substitution, while the pyridine nitrogen can act as a ligand for metal catalysts, potentially inhibiting cross-coupling reactions. The electron-withdrawing nature of both the pyridine ring and the 3-carbaldehyde group can decrease the nucleophilicity of the pyrrole, affecting its reactivity.
Q2: How does the pyrrole N-H influence reactivity in cross-coupling reactions?
A2: The acidic N-H proton of the pyrrole can interfere with organometallic reagents and bases used in cross-coupling reactions. It can also lead to competitive N-arylation, particularly in copper-catalyzed reactions.[1][2] Therefore, protection of the pyrrole nitrogen is often recommended to improve yields and prevent side reactions in palladium-catalyzed couplings like Suzuki-Miyaura and Buchwald-Hartwig aminations.
Q3: What are suitable protecting groups for the pyrrole nitrogen of this compound?
A3: Common protecting groups for the pyrrole nitrogen in 7-azaindole systems include tosyl (Ts), benzenesulfonyl (Bs), and (2-(trimethylsilyl)ethoxy)methyl (SEM). The choice of protecting group can influence the electronic properties of the ring system and the success of subsequent reactions. For instance, SEM protection has been successfully used in complex syntheses involving cross-coupling steps.
Q4: Can the aldehyde group interfere with palladium-catalyzed cross-coupling at the C4-bromo position?
A4: Yes, the aldehyde group can potentially interfere. Under certain conditions, aldehydes can be reduced or undergo side reactions. However, with the appropriate choice of catalyst, ligands, and reaction conditions, successful cross-coupling at the C4 position can be achieved. It is crucial to carefully screen conditions to maximize the desired reactivity and minimize side reactions involving the aldehyde. One study reported the simultaneous reduction of an aldehyde to a hydroxymethyl group during a Suzuki coupling reaction, highlighting the importance of reaction control.[3]
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling at the C4-Position
Symptoms:
-
Incomplete consumption of starting material.
-
Formation of de-brominated starting material.
-
Low isolated yield of the desired coupled product.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Catalyst Inactivation | The nitrogen atoms in the 7-azaindole ring can coordinate to the palladium center, leading to catalyst deactivation. Use a pre-catalyst or a ligand that promotes rapid oxidative addition and reductive elimination. Consider using a higher catalyst loading (e.g., 5-10 mol%). |
| Inappropriate Ligand | The choice of ligand is critical. For heteroaryl bromides, bulky, electron-rich phosphine ligands are often effective. Screen ligands such as XPhos, SPhos, or RuPhos. |
| Suboptimal Base | The base plays a crucial role. Strong bases like Cs2CO3 or K3PO4 are often more effective than weaker bases like K2CO3.[1][2] |
| Unprotected Pyrrole N-H | The acidic proton on the pyrrole can interfere with the reaction. Protect the pyrrole nitrogen with a suitable group (e.g., SEM, Ts) prior to the coupling reaction. |
| Solvent Effects | The choice of solvent can significantly impact the reaction. A mixture of a polar aprotic solvent (e.g., dioxane, DMF) and water is commonly used. Ensure solvents are properly degassed to prevent catalyst oxidation. |
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Issue 2: Poor Reactivity in Buchwald-Hartwig Amination at the C4-Position
Symptoms:
-
Starting material remains largely unreacted.
-
Formation of hydrodehalogenated side products.
-
Low conversion to the desired amine product.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Catalyst/Ligand Mismatch | The combination of palladium precursor and ligand is crucial. For N-substituted 4-bromo-7-azaindoles, catalyst systems like Pd(OAc)2 or Pd2(dba)3 with ligands such as Xantphos have proven effective.[1][2] |
| Base Strength and Solubility | A strong, non-nucleophilic base is required. NaOtBu is often used, but for substrates with sensitive functional groups, Cs2CO3 or K3PO4 can be better alternatives.[1][2] |
| Pyrrole N-H Interference | The unprotected N-H can lead to catalyst inhibition or side reactions. N-protection is highly recommended. |
| Amine Substrate Reactivity | Sterically hindered or electron-deficient amines may require more forcing conditions (higher temperature, longer reaction times) or more active catalyst systems. |
| Solvent Choice | Anhydrous, non-protic solvents like dioxane or toluene are typically used. Ensure the solvent is thoroughly degassed. |
Decision Tree for Buchwald-Hartwig Amination
Caption: Decision tree for troubleshooting Buchwald-Hartwig amination.
Issue 3: Low Yield or No Reaction in Aldehyde Condensations (Knoevenagel, Wittig)
Symptoms:
-
Starting aldehyde is recovered unchanged.
-
Formation of a complex mixture of products.
-
Low yield of the desired alkene.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Insufficient Basicity (Wittig/Knoevenagel) | The base may not be strong enough to deprotonate the phosphonium salt (Wittig) or the active methylene compound (Knoevenagel). For Wittig reactions with stabilized ylides, a weaker base like NaOMe may suffice, while non-stabilized ylides require strong bases like n-BuLi. For Knoevenagel, piperidine or other amine bases are common.[2][4] |
| Steric Hindrance | The aldehyde at the C3 position is sterically hindered by the fused ring system. This may require more forcing conditions, such as higher temperatures or longer reaction times. |
| Ylide Instability (Wittig) | The phosphonium ylide may be unstable under the reaction conditions. Ensure it is generated and used under an inert atmosphere and at the appropriate temperature. |
| Side Reactions | The basic conditions could potentially lead to side reactions involving the bromo substituent (e.g., elimination or substitution). Monitor the reaction closely by TLC or LC-MS to identify side products and adjust conditions accordingly (e.g., lower temperature, shorter reaction time). |
| Solvent Choice | The solvent can influence the solubility of reactants and the reaction rate. For Knoevenagel condensations, ethanol or a mixture of water and ethanol can be effective.[4] For Wittig reactions, THF or DMSO are common choices. |
General Workflow for Aldehyde Condensation Reactions
Caption: General workflow for optimizing aldehyde condensation reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of N-Protected this compound
Materials:
-
N-Protected this compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Pd(PPh3)4 (5-10 mol%) or Pd2(dba)3 (2.5-5 mol%) with a suitable ligand (e.g., XPhos, 5-10 mol%)
-
Base (e.g., Cs2CO3, 2.0 - 3.0 eq)
-
Degassed solvent (e.g., 1,4-Dioxane/H2O 4:1)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (N2 or Ar), add the N-protected this compound, arylboronic acid, palladium catalyst, (ligand, if separate), and base.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of N-Protected this compound.[1][2]
Materials:
-
N-Protected this compound (1.0 eq)
-
Amine (1.2 eq)
-
Pd(OAc)2 (5 mol%) or Pd2(dba)3 (2.5 mol%)
-
Xantphos (10 mol%)
-
Base (e.g., Cs2CO3, 1.5 eq)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
In a sealed Schlenk tube under an inert atmosphere, combine the N-protected starting material, palladium precursor, Xantphos, and Cs2CO3.
-
Evacuate and backfill with inert gas three times.
-
Add the anhydrous, degassed dioxane, followed by the amine.
-
Seal the tube and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction for completion using TLC or LC-MS.
-
After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Protocol 3: General Procedure for Knoevenagel Condensation
Materials:
-
This compound (1.0 eq)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 - 1.2 eq)
-
Catalyst (e.g., piperidine, a few drops)
-
Solvent (e.g., ethanol)
Procedure:
-
Dissolve the this compound and the active methylene compound in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by the precipitation of the product or by TLC.
-
If precipitation occurs, continue stirring for a set time (e.g., 1-2 hours) to ensure complete reaction.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol and dry under vacuum.
Protocol 4: General Procedure for Reductive Amination
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)3), 1.5 eq)
-
Solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))
-
Acetic acid (optional, catalytic amount)
Procedure:
-
To a solution of the aldehyde and amine in the chosen solvent, add a catalytic amount of acetic acid (if used).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add the reducing agent (NaBH(OAc)3) portion-wise at 0 °C or room temperature.
-
Allow the reaction to stir at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO3.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by column chromatography.
References
- 1. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. bcc.bas.bg [bcc.bas.bg]
Technical Support Center: Optimizing Bromination of 1H-pyrrolo[2,3-b]pyridine (7-Azaindole)
Welcome to the technical support center for the bromination of 1H-pyrrolo[2,3-b]pyridine. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to navigate the complexities of this important synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common position for electrophilic bromination on the 1H-pyrrolo[2,3-b]pyridine ring and why?
A1: The most common and electronically favored position for electrophilic substitution, including bromination, on the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is the C3 position of the pyrrole ring.[1][2] The pyrrole moiety is significantly more electron-rich and thus more reactive towards electrophiles than the pyridine ring.
Q2: Which brominating agents are typically used for this reaction?
A2: A variety of brominating agents can be used, with N-Bromosuccinimide (NBS) being the most common due to its mild nature and ease of handling.[3][4][5] Other reagents include molecular bromine (Br₂), which can sometimes lead to over-bromination, and copper(II) bromide (CuBr₂), which can offer different selectivity under certain conditions.[6]
Q3: How can I avoid the formation of di- or tri-brominated products?
A3: Over-bromination can be minimized by carefully controlling the stoichiometry of the brominating agent, typically using 1.0 to 1.1 equivalents. Running the reaction at lower temperatures and monitoring its progress closely using techniques like TLC or LC-MS allows you to quench the reaction immediately upon consumption of the starting material. One documented strategy involves initial tribromination followed by a reduction step with zinc in acetic acid to yield the monobrominated product.[7]
Q4: What are common side reactions and byproducts?
A4: Besides over-bromination, potential side reactions include the formation of oxindole derivatives, particularly if water is present or if certain oxidizing conditions are used.[7][8] The stability of the starting material and product under the reaction conditions is crucial, and degradation can occur if the reaction is run for too long or at excessively high temperatures.
Q5: What solvents are recommended for the bromination of 7-azaindole?
A5: The choice of solvent is critical for controlling reactivity and selectivity. N,N-Dimethylformamide (DMF) is frequently used and can promote high para-selectivity in the bromination of electron-rich aromatic heterocycles.[5] Other common solvents include dichloromethane (DCM), chloroform, and acetonitrile.[9] For reactions using NBS, anhydrous solvents are often recommended to prevent hydrolysis and side reactions.[10]
Troubleshooting Guide
This guide addresses common issues encountered during the bromination of 1H-pyrrolo[2,3-b]pyridine.
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Suggested Solution |
|---|---|
| Inactive Brominating Agent | N-Bromosuccinimide (NBS) can decompose over time. Use freshly recrystallized or newly purchased NBS. Pure NBS should be a white solid; a yellow or brown color indicates the presence of bromine from decomposition.[10] |
| Insufficient Reaction Temperature | While many brominations proceed at 0 °C or room temperature, some systems may require gentle heating. Incrementally increase the temperature and monitor the reaction by TLC. |
| Poor Solubility | The starting material may not be fully dissolved in the chosen solvent, limiting its availability to react. Select a solvent in which the 7-azaindole derivative has good solubility, such as DMF or DCM.[9] |
Problem 2: Poor Regioselectivity (Bromination at positions other than C3) | Potential Cause | Suggested Solution | | Harsh Reaction Conditions | High temperatures or highly reactive brominating agents (e.g., excess Br₂) can lead to a loss of selectivity. Use a milder agent like NBS and maintain a low reaction temperature (e.g., 0 °C to room temperature).[6] | | Steric Hindrance | Large substituents on the pyrrole nitrogen (N1) or at the C2 position may disfavor C3 substitution. If possible, consider performing the bromination before introducing bulky protecting groups. | | Incorrect Solvent Choice | The solvent can influence the regiochemical outcome. Using DMF as a solvent with NBS has been shown to give high levels of para-selectivity for many aromatic compounds.[5] |
Problem 3: Formation of Multiple Products (Over-bromination) | Potential Cause | Suggested Solution | | Excess Brominating Agent | More than one equivalent of the brominating agent was used. Carefully control the stoichiometry. Use no more than 1.1 equivalents of the brominating agent for mono-bromination. | | Reaction Time Too Long | The desired mono-brominated product can undergo further bromination if left in the reaction mixture for an extended period. Monitor the reaction closely by TLC/LC-MS and quench it as soon as the starting material is consumed. | | High Reactivity | The 7-azaindole substrate is highly activated, leading to rapid multiple additions. Perform the reaction at a lower temperature (e.g., -20 °C or 0 °C) to moderate the reaction rate. |
Experimental Protocols & Data
General Protocol for C3-Bromination using N-Bromosuccinimide (NBS)
This protocol is a generalized procedure and may require optimization for specific 7-azaindole derivatives.
-
Preparation : In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or DCM, approx. 0.1 M concentration).
-
Cooling : Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition : Add N-Bromosuccinimide (1.05 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction : Stir the mixture at 0 °C. Monitor the reaction progress by TLC or LC-MS every 30 minutes. The reaction is typically complete within 1-4 hours.
-
Quenching : Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate or sodium bicarbonate.
-
Extraction : If using a water-immiscible solvent like DCM, separate the organic layer. If using a water-miscible solvent like DMF, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Workup : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired 3-bromo-1H-pyrrolo[2,3-b]pyridine.
Table of Bromination Conditions
| Brominating Agent | Solvent | Temperature | Yield | Regioselectivity | Key Considerations |
| NBS | DMF | Room Temp | Good to Excellent | High for C3 | Mild and selective; requires anhydrous conditions to avoid byproducts.[5][10] |
| NBS | DCM/CH₃CN | 0 °C to RT | Good | High for C3 | Common choice, good for substrates with moderate reactivity. |
| Br₂ | Acetic Acid | Room Temp | Variable | Can be less selective | Highly reactive, risk of over-bromination.[7] Often used in multi-step sequences. |
| CuBr₂ | CH₃CN/EtOAc | Reflux | Good | C3 | Can offer different selectivity compared to NBS for certain substrates.[6] |
| Pyridinium Bromide Perbromide (PBPB) | THF | Room Temp | Good | C3 | Can be used as a solid source of bromine, potentially offering easier handling.[11] |
Visualized Workflows
Troubleshooting Decision Tree for Bromination Reactions
The following diagram provides a logical workflow for diagnosing and solving common issues during the bromination of 7-azaindole.
References
- 1. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. vc.bridgew.edu [vc.bridgew.edu]
- 9. 3-Bromo-1H-pyrrolo[2,3-b]pyridine: Properties, Uses, Safety & Sourcing | Reliable China Supplier [pipzine-chem.com]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Low Cell Permeability of Pyrrolopyridine Inhibitors
This technical support center is designed to assist researchers, scientists, and drug development professionals in diagnosing and overcoming challenges related to the low cell permeability of pyrrolopyridine inhibitors.
Frequently Asked Questions (FAQs)
Q1: My pyrrolopyridine inhibitor shows high potency in biochemical assays but low activity in cell-based assays. What is the likely cause?
A discrepancy between high biochemical potency and low cellular efficacy often points towards poor cell permeability. For a pyrrolopyridine inhibitor to be effective in a cellular context, it must cross the cell membrane to reach its intracellular target. Several factors can contribute to low permeability, including high polarity, low lipophilicity, high molecular weight, and the presence of charges at physiological pH. Additionally, the compound may be a substrate for cellular efflux pumps, which actively transport it out of the cell.
Q2: What are the key physicochemical properties of pyrrolopyridine inhibitors that influence their cell permeability?
The cell permeability of small molecules like pyrrolopyridine inhibitors is governed by a balance of several physicochemical properties. Key parameters to consider are:
-
Lipophilicity (LogP/LogD): This measures the compound's solubility in a lipid environment. A LogD value in the range of 1-3 is often considered optimal for passive diffusion across the cell membrane.
-
Polar Surface Area (PSA): This is the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. A lower PSA (< 140 Ų) is generally associated with better cell permeability.
-
Molecular Weight (MW): Smaller molecules (MW < 500 Da) tend to have better passive diffusion.
-
Hydrogen Bond Donors (HBD) and Acceptors (HBA): A high number of hydrogen bond donors (HBD > 5) and acceptors (HBA > 10) can reduce permeability by increasing the energy required for the molecule to desolvate and enter the lipid bilayer of the cell membrane.
-
Ionization (pKa): Molecules that are ionized at physiological pH (7.4) generally exhibit lower permeability due to their charge.
Q3: How can I experimentally assess the cell permeability of my pyrrolopyridine inhibitor?
Several in vitro assays can be used to determine the permeability of your compound. The most common are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane. It is a good first screen for passive permeability.
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a polarized epithelium resembling the small intestine. It provides information on both passive diffusion and active transport processes, including efflux.[1]
-
Madin-Darby Canine Kidney (MDCK) Permeability Assay: Similar to the Caco-2 assay, this uses a monolayer of canine kidney epithelial cells. MDCK cells can be engineered to overexpress specific efflux transporters, such as P-glycoprotein (P-gp), making them useful for studying efflux liability.
Q4: My pyrrolopyridine inhibitor has been identified as a substrate for an efflux pump. What can I do?
If your compound is being actively pumped out of the cell, several strategies can be employed:
-
Structural Modification: Medicinal chemistry efforts can be directed at modifying the structure of the inhibitor to reduce its recognition by efflux pumps. This could involve altering lipophilicity, reducing the number of hydrogen bond donors/acceptors, or masking polar groups. For instance, replacing a formal hydrogen bond donor with a less polar group can sometimes mitigate efflux.
-
Co-administration with an Efflux Pump Inhibitor: In a research setting, you can co-incubate your pyrrolopyridine inhibitor with a known efflux pump inhibitor (e.g., verapamil for P-gp) to see if this rescues cellular activity. This can confirm that efflux is the primary issue.
-
Scaffold Hopping: In some cases, it may be necessary to move to a different chemical scaffold that retains the desired inhibitory activity but has a lower propensity for efflux. For example, moving from a pyrrolopyrimidine to a pyrrolotriazine scaffold has been shown to reduce the number of hydrogen bond donors and improve permeability.
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) in Caco-2/MDCK Assays
-
Possible Cause: The intrinsic physicochemical properties of your pyrrolopyridine inhibitor are not favorable for passive diffusion.
-
Troubleshooting Steps:
-
Analyze Physicochemical Properties: Refer to the table below to compare the properties of your compound with those of known permeable and impermeable compounds.
-
Structural Modification:
-
Optimize Lipophilicity: Aim for a LogD at pH 7.4 between 1 and 3.
-
Reduce Polarity: Decrease the Polar Surface Area (PSA).
-
Reduce Hydrogen Bonding Capacity: Decrease the number of hydrogen bond donors and acceptors.
-
-
Prodrug Approach: Consider creating a more lipophilic prodrug by masking polar functional groups (e.g., converting a carboxylic acid to an ester).[2][3] This can enhance passive diffusion, with the ester being cleaved intracellularly to release the active inhibitor.
-
Issue 2: High Efflux Ratio in Bidirectional Caco-2/MDCK Assays
-
Possible Cause: Your pyrrolopyridine inhibitor is a substrate for an active efflux transporter (e.g., P-glycoprotein). An efflux ratio (Papp B-A / Papp A-B) greater than 2 is generally indicative of active efflux.
-
Troubleshooting Steps:
-
Confirm with Efflux Pump Inhibitors: Perform the bidirectional Caco-2/MDCK assay in the presence of a known efflux pump inhibitor. A significant reduction in the efflux ratio would confirm that your compound is a substrate.
-
Structural Modifications to Evade Efflux:
-
Reduce Lipophilicity and PSA: While seemingly counterintuitive to improving passive diffusion, highly lipophilic and polar molecules can sometimes be better substrates for efflux pumps. Fine-tuning these properties can help evade recognition.
-
Introduce Bulky Groups: Strategic placement of bulky substituents can sometimes disrupt the binding of the molecule to the efflux pump.
-
-
Formulation Strategies: For preclinical studies, consider formulation approaches like lipid-based nanocarriers to bypass efflux pumps and enhance intracellular delivery.
-
Data Presentation
Table 1: Physicochemical Properties and Permeability of Selected Pyrrolopyrimidine Analogs
| Compound | Structure | MW (Da) | LogD (pH 7.4) | TPSA (Ų) | HBD | HBA | Papp A-B (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) |
| Pexidartinib | (Reference) | 418.5 | 3.5 | 59.8 | 2 | 5 | 4.5 | 0.33 |
| Compound 12b | (Pyrrolopyrimidine) | 451.5 | 4.4 | 68.2 | 2 | 6 | 0.3 | 0.19 |
| Compound 14c | (Pyrrolopyrimidine) | 504.6 | 5.4 | 77.0 | 2 | 7 | 0.8 | 0.14 |
Data synthesized from a study on CSF1R inhibitors.[4]
Experimental Protocols
Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer.
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be above a pre-determined threshold (e.g., >250 Ω·cm²).
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Assess the permeability of a low-permeability marker like Lucifer Yellow.
-
-
Compound Preparation: Prepare a stock solution of the pyrrolopyridine inhibitor in a suitable solvent (e.g., DMSO) and dilute it to the final concentration in transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Assay Procedure (Apical to Basolateral Permeability - A->B): a. Wash the Caco-2 monolayers with pre-warmed transport buffer. b. Add the compound solution to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber. f. At the end of the experiment, take a sample from the apical chamber.
-
Assay Procedure (Basolateral to Apical Permeability - B->A): a. Follow the same initial steps as the A->B assay. b. Add the compound solution to the basolateral (lower) chamber. c. Add fresh transport buffer to the apical (upper) chamber. d. Sample from the apical chamber at the specified time points.
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of appearance of the compound in the receiver chamber.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the compound in the donor chamber.
-
Mandatory Visualizations
References
- 1. Advances in cell-based permeability assays to screen drugs for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting potential degradation issues encountered during the handling, storage, and experimental use of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. The information herein is synthesized from established chemical principles and data on structurally related compounds to provide predictive insights into potential stability challenges.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors.[1][2] The stability of this compound is critical for ensuring the integrity of experimental results and the quality of synthesized target molecules. This guide addresses frequently asked questions and provides troubleshooting protocols for common degradation-related issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I am observing a new, more polar impurity in my reaction mixture or upon storage of this compound. What could it be?
Answer: The most probable degradation product is the corresponding carboxylic acid, 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid . Aromatic aldehydes are susceptible to oxidation, which can be accelerated by exposure to air (autoxidation), oxidizing agents, or even certain light conditions.[3] This transformation is a common degradation pathway for aldehyde-containing active pharmaceutical ingredients (APIs).[3]
Troubleshooting Steps:
-
Confirm the Identity of the Impurity:
-
Utilize UPLC-MS to determine the mass of the impurity. The expected [M-H]⁻ ion for 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid would be approximately m/z 240.95.
-
If a standard is available, perform a co-injection in your HPLC analysis to confirm the retention time.
-
-
Mitigation Strategies:
-
Inert Atmosphere: Handle and store the solid compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Solvent Purity: Ensure that solvents are peroxide-free, as peroxides can initiate oxidation.
-
Temperature Control: Store the compound at recommended low temperatures (e.g., 2-8°C) to reduce the rate of autoxidation.
-
Light Protection: Store in amber vials or protect from light to prevent photo-oxidation.
-
Diagram: Anticipated Oxidative Degradation Pathway
Caption: Oxidation of the aldehyde to a carboxylic acid.
FAQ 2: My compound seems to be degrading under acidic or basic conditions during a reaction or work-up. What are the likely degradation pathways?
Answer: The 7-azaindole core of your molecule can be susceptible to hydrolytic degradation under strong acidic or basic conditions, although it is generally more stable than some other heterocyclic systems. For pyrrolo[3,4-c]pyridine-1,3-dione derivatives, instability in acidic and particularly alkaline media has been observed.[4][5] While direct hydrolysis of the bromo-substituent is less likely under typical synthetic conditions, harsh pH and elevated temperatures could potentially lead to its displacement or decomposition of the heterocyclic ring system.
Troubleshooting Steps:
-
pH Control: Maintain the pH of your reaction and work-up conditions as close to neutral as possible, unless the reaction chemistry dictates otherwise. Use appropriate buffer systems if necessary.
-
Temperature Management: Avoid prolonged exposure to high temperatures, especially in the presence of strong acids or bases.
-
Forced Degradation Study: To understand the stability of your compound in your specific reaction conditions, a small-scale forced degradation study is recommended (see protocol below). This will help identify the conditions under which degradation occurs and the nature of the degradation products.
FAQ 3: I am working with this compound in a light-sensitive assay and am seeing variable results. Could photodegradation be an issue?
Answer: Yes, photodegradation is a significant concern for many heterocyclic compounds, including those with a pyrrolo-pyridine core.[4][5] Exposure to UV or even ambient light can lead to the formation of various degradation products, potentially impacting your experimental outcomes. The ICH guidelines for photostability testing recommend exposure to a minimum of 1.2 million lux hours and 200 watt hours/square meter of near UV energy to assess photostability.[6]
Troubleshooting Steps:
-
Minimize Light Exposure: Conduct all experimental steps in a dark room or under amber light. Protect solutions and solid samples from light by using amber vials or wrapping containers in aluminum foil.
-
Photostability Assessment: If photodegradation is suspected, a simple comparative experiment can be performed. Prepare two samples, one exposed to ambient light and another kept in the dark. Analyze both samples by HPLC after a set period to check for the appearance of new peaks or a decrease in the parent compound's peak area in the light-exposed sample.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.[3]
Objective: To intentionally degrade the compound under various stress conditions to understand its stability profile.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature and at 60°C.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Store a sample of the solid compound and a sample of the stock solution at 60°C.
-
Photodegradation: Expose a sample of the solid compound and a sample of the stock solution to a calibrated light source. A control sample should be wrapped in aluminum foil and placed alongside.
-
-
Sample Analysis:
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each stressed sample.
-
Neutralize the acidic and basic samples before injection.
-
Analyze all samples by a suitable stability-indicating HPLC or UPLC-MS method.
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to that of a control (unstressed) sample.
-
Identify and quantify any new peaks (degradation products).
-
Calculate the percentage degradation of the parent compound.
-
Use MS data to propose structures for the degradation products.
Diagram: Forced Degradation Workflow
Caption: A systematic approach to forced degradation studies.
Protocol 2: Stability-Indicating UPLC-MS Method
This is a starting point for developing a stability-indicating method. Optimization will be required.
Instrumentation: UPLC system with a photodiode array (PDA) detector and a mass spectrometer (e.g., Q-TOF or single quadrupole).
Chromatographic Conditions:
| Parameter | Suggested Condition |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Detection (PDA) | 210-400 nm |
| Injection Vol. | 2 µL |
MS Conditions (Positive ESI):
| Parameter | Suggested Setting |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Source Temp. | 120°C |
| Desolvation Temp. | 350°C |
| Desolvation Gas | Nitrogen, 600 L/hr |
| Mass Range | m/z 100-500 |
Method Validation: The developed method should be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.
Summary of Potential Degradation Products
| Degradation Pathway | Potential Product | Expected [M-H]⁻ (m/z) | Notes |
| Oxidation | 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | ~240.95 | Most common and likely degradation product. |
| Hydrolysis | 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | ~161.04 | Possible under harsh conditions (e.g., strong base, high temp). |
| Photodegradation | Various products | Variable | May involve debromination or ring cleavage. Structure elucidation requires advanced analytical techniques. |
References
- 1. 4-Bromo-7-azaindole: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. 4-Bromo-7-azaindole CAS 348640-06-2 [minglangchem.com]
- 3. Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. ema.europa.eu [ema.europa.eu]
How to prevent decomposition of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde during storage
This technical support center provides guidance on the proper storage and handling of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde to prevent its decomposition. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound?
A1: Based on the chemical structure, which includes a pyrrole ring and an aldehyde group, the primary factors contributing to decomposition are exposure to air (oxidation), moisture (hydrolysis), light, and elevated temperatures. Pyrrole moieties are known to be susceptible to darkening and polymerization upon exposure to air, while aldehydes are prone to oxidation to the corresponding carboxylic acid.
Q2: What are the visual signs of decomposition?
A2: A noticeable change in the color of the compound, from its initial appearance to a darker shade, is a common indicator of degradation. The formation of solid precipitates or a change in the material's consistency can also suggest polymerization or other degradation processes.
Q3: How should this compound be stored to ensure its stability?
A3: To minimize degradation, the compound should be stored under controlled conditions. The recommended storage guidelines are summarized in the table below.
Troubleshooting Guide
Issue: The compound has changed color during storage.
-
Possible Cause: Exposure to air and/or light.
-
Solution: Discard the discolored material as its purity is compromised. For future storage, ensure the container is tightly sealed and flushed with an inert gas like argon or nitrogen before sealing. Store the container in a dark place or use an amber vial to protect it from light.
Issue: Inconsistent experimental results are obtained using the stored compound.
-
Possible Cause: Partial decomposition of the compound, leading to lower purity and the presence of impurities that may interfere with the reaction.
-
Solution: It is recommended to assess the purity of the compound before use. A general protocol for purity analysis using High-Performance Liquid Chromatography (HPLC) is provided in the "Experimental Protocols" section. If the purity is found to be below the required specifications, a fresh batch of the compound should be used.
Data on Storage and Stability
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential degradation reactions. |
| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen) | Prevents oxidation of the aldehyde group and degradation of the pyrrole ring. |
| Light | Protected from light (e.g., amber vial, stored in the dark) | Minimizes light-induced degradation. |
| Moisture | Store in a desiccator or dry environment | Prevents hydrolysis. |
| Container | Tightly sealed, airtight container | Prevents exposure to air and moisture. |
Experimental Protocols
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
-
Start with a lower concentration of acetonitrile and gradually increase it.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the compound has maximum absorbance (e.g., determined by UV-Vis spectroscopy).
-
Sample Preparation:
-
Accurately weigh a small amount of the compound.
-
Dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject a standard volume of the sample solution (e.g., 10 µL).
-
Record the chromatogram.
-
The purity can be estimated by the area percentage of the main peak relative to the total peak area.
-
Visualizations
Caption: Troubleshooting workflow for the storage and handling of this compound.
Technical Support Center: Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
This technical support guide provides detailed information for researchers, scientists, and drug development professionals on the scaled-up synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. It includes troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and key data presented in a structured format.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound via the Vilsmeier-Haack reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Vilsmeier reagent. 2. Low reactivity of the starting material. 3. Insufficient reaction temperature or time. | 1. Ensure phosphorous oxychloride (POCl₃) and N,N-dimethylformamide (DMF) are fresh and anhydrous. Prepare the Vilsmeier reagent in situ at 0°C before adding the substrate. 2. 4-Bromo-7-azaindole is an electron-deficient heterocycle, which can exhibit lower reactivity. A slight excess of the Vilsmeier reagent (1.5-2.0 equivalents) may be required. 3. The reaction temperature can range from 0°C to 80°C.[1] If the reaction is sluggish at room temperature, gradually increase the temperature and monitor the progress by TLC or HPLC. |
| Formation of a Dark Tar-like Substance | 1. Reaction temperature is too high. 2. Presence of impurities in the starting material. 3. Prolonged reaction time leading to polymerization or side reactions. | 1. Maintain a controlled temperature throughout the reaction. Start at a lower temperature and gradually increase if necessary. 2. Ensure the starting 4-Bromo-7-azaindole is of high purity. Purify the starting material if necessary. 3. Monitor the reaction closely and quench it as soon as the starting material is consumed to a satisfactory level. |
| Difficult Product Isolation/Purification | 1. The product is highly soluble in the workup solvents. 2. Formation of emulsions during aqueous workup. 3. Co-precipitation of inorganic salts. | 1. After quenching the reaction with ice-water and basifying, extract with a suitable organic solvent like ethyl acetate or dichloromethane. If the product has some water solubility, perform multiple extractions. 2. Add brine to the aqueous layer to break up emulsions. 3. Ensure complete hydrolysis of the intermediate iminium salt and phosphorus by-products by stirring with aqueous base for an adequate amount of time before extraction. Filtration of the crude product may be necessary. |
| Product Contaminated with Starting Material | 1. Incomplete reaction. 2. Insufficient Vilsmeier reagent. | 1. Increase the reaction time or temperature and continue to monitor. 2. Use a slight excess of the Vilsmeier reagent. 3. The product can be purified by column chromatography on silica gel or by recrystallization. |
| Formation of Unidentified By-products | 1. Diformylation or formylation at other positions. 2. Reaction with impurities. 3. On electron-rich systems, side reactions like the formation of trimers have been observed, although less likely with this substrate. | 1. The Vilsmeier-Haack reaction is generally regioselective for the electron-rich 3-position of the pyrrolo[2,3-b]pyridine core. However, careful control of stoichiometry and temperature is crucial. 2. Use high-purity starting materials and solvents. 3. Characterize the by-products by LC-MS and NMR to understand their structure and adjust reaction conditions accordingly. |
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and why is it used for this synthesis?
A1: The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring.[2] It employs a Vilsmeier reagent, which is typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[1][2] This method is well-suited for the formylation of pyrroles and their derivatives, including the 7-azaindole core of the starting material.
Q2: What are the critical safety precautions to take during this synthesis?
A2: Phosphorus oxychloride (POCl₃) is a corrosive and toxic reagent that reacts violently with water. This reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction is also exothermic, especially during the formation of the Vilsmeier reagent and the quenching step, so proper temperature control is essential.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable solvent system for TLC would be a mixture of ethyl acetate and hexane. The disappearance of the starting material spot (4-Bromo-7-azaindole) and the appearance of the product spot (this compound) will indicate the reaction's progress.
Q4: What is the expected yield for this reaction?
A4: The yield can vary depending on the scale and the specific reaction conditions. Based on analogous reactions, yields can range from moderate to good. Optimization of temperature, reaction time, and stoichiometry of reagents is key to maximizing the yield.
Q5: How can the final product be purified?
A5: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can also be an effective method for obtaining a high-purity product.
Experimental Protocols
Synthesis of Starting Material: 4-Bromo-7-azaindole
A representative procedure for the synthesis of 4-Bromo-7-azaindole from 1H-pyrrolo[2,3-b]pyridine-7-oxide is as follows:
-
Dissolve 1H-pyrrolo[2,3-b]pyridine-7-oxide (1.0 eq) and tetramethylammonium bromide (1.2 eq) in N,N-dimethylformamide (DMF).
-
Cool the mixture to 0°C in an ice bath.
-
Add methanesulfonic anhydride (2.0 eq) in small portions, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Dilute the reaction mixture with water and adjust the pH to 7 with solid sodium hydroxide.
-
Add more water to induce precipitation and keep the suspension at 5°C for 1 hour.
-
Collect the precipitate by filtration, wash with ice-cold water, and dry under vacuum over P₂O₅ to yield 4-bromo-1H-pyrrolo[2,3-b]pyridine.[3]
Synthesis of this compound
The following is a general procedure for the Vilsmeier-Haack formylation of 4-Bromo-7-azaindole.
-
In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF, used as both solvent and reagent) to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 - 2.0 eq) dropwise to the DMF, maintaining the temperature below 5°C. Stir the mixture for 30-60 minutes at this temperature to form the Vilsmeier reagent.
-
Dissolve 4-Bromo-7-azaindole (1.0 eq) in DMF and add it dropwise to the prepared Vilsmeier reagent, keeping the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-60°C.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to 0°C and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution with a saturated sodium bicarbonate or sodium hydroxide solution to a pH of 8-9.
-
Extract the product with ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Data Presentation
Table 1: Reagents and Typical Reaction Parameters
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents |
| 4-Bromo-7-azaindole | 197.03 | 1.0 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 1.5 - 2.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | Solvent/Reagent |
Table 2: Typical Process Parameters
| Parameter | Value |
| Vilsmeier Reagent Formation Temp. | 0 - 5 °C |
| Reaction Temperature | 40 - 60 °C |
| Reaction Time | 2 - 6 hours |
| Quenching Temperature | 0 °C |
| Work-up pH | 8 - 9 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the Vilsmeier-Haack formylation.
References
Technical Support Center: Analysis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical methodologies for 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. It includes troubleshooting guides for common experimental issues and frequently asked questions to ensure accurate and reliable results.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Issues
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions between the basic nitrogen of the pyridine ring and acidic silanol groups on the HPLC column packing.[1][2] | - Adjust the mobile phase pH to be 2-3 units below the pKa of the compound. - Add a competitive base, such as triethylamine (TEA), to the mobile phase (0.1-0.5%). - Use a column with end-capping or a base-deactivated stationary phase.[3] - Ensure the sample is dissolved in the mobile phase or a weaker solvent. |
| Poor Peak Shape (Fronting or Splitting) | Column overload due to high sample concentration.[2] | - Dilute the sample and reinject. - Reduce the injection volume.[3] |
| Sample solvent is stronger than the mobile phase. | - Dissolve the sample in the initial mobile phase composition. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or column temperature. | - Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a constant temperature. |
| Column degradation.[1] | - Flush the column with a strong solvent. - If the problem persists, replace the column.[1] | |
| Ghost Peaks | Contamination in the mobile phase, injection system, or from a previous injection. | - Run a blank gradient to identify the source of contamination. - Purge the injection port and sample loop. - Ensure high purity solvents and additives are used. |
Gas Chromatography-Mass Spectrometry (GC-MS) Issues
| Problem | Potential Cause | Suggested Solution |
| No or Low Signal | Thermal degradation of the analyte in the injector port. | - Lower the injector temperature. - Use a deactivated inlet liner. |
| Adsorption of the analyte to active sites in the GC system. | - Use a deactivated column. - Silylate the analyte to increase volatility and reduce active site interactions. | |
| Poor Peak Shape | Inappropriate solvent for injection. | - Ensure the sample is dissolved in a volatile and compatible solvent. |
| Column bleed at high temperatures. | - Condition the column according to the manufacturer's instructions. - Use a column with a lower bleed phase. |
Nuclear Magnetic Resonance (NMR) Spectroscopy Issues
| Problem | Potential Cause | Suggested Solution |
| Broad Peaks | Presence of paramagnetic impurities. | - Purify the sample using column chromatography or recrystallization. |
| Sample aggregation at high concentrations. | - Dilute the sample. - Acquire the spectrum at a higher temperature. | |
| Inaccurate Integration | Incomplete relaxation of nuclei. | - Increase the relaxation delay (d1) in the acquisition parameters. |
| Poor phasing of the spectrum. | - Carefully phase the spectrum manually. |
Frequently Asked Questions (FAQs)
Sample Preparation and Handling
-
Q1: What is the recommended solvent for dissolving this compound for analysis?
-
A1: For HPLC analysis, it is best to dissolve the compound in the mobile phase or a solvent with a weaker elution strength, such as acetonitrile or methanol. For NMR analysis, deuterated solvents like DMSO-d6 or CDCl3 are commonly used.
-
-
Q2: How should I store the compound to prevent degradation?
-
A2: this compound should be stored in a cool, dry, and dark place to prevent degradation. It is sensitive to light and moisture. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended.
-
Analytical Techniques
-
Q3: What are the expected 1H and 13C NMR chemical shifts for this compound?
-
Q4: What is a suitable starting method for HPLC analysis?
-
A4: A good starting point for a reversed-phase HPLC method would be:
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound. A gradient of 10% to 90% B over 20 minutes is a reasonable starting point.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 310 nm.
-
-
-
Q5: What are common impurities that might be observed?
-
A5: Common impurities could include starting materials from the synthesis, such as 7-azaindole, and by-products from side reactions like over-bromination or hydrolysis of the aldehyde. Impurities from solvents or reagents used in the synthesis may also be present.
-
Experimental Protocols
Protocol 1: HPLC Purity Analysis
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a 100 µg/mL stock solution. Further dilute as necessary.
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient Program:
Time (min) %B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
-
Analysis: Inject the prepared sample and a blank (acetonitrile). The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Protocol 2: GC-MS Analysis for Volatile Impurities
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.
-
GC-MS Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
-
-
Analysis: Inject the sample and analyze the resulting chromatogram and mass spectra to identify any volatile impurities.
Visualizations
Caption: Workflow for troubleshooting common HPLC issues.
Caption: Decision tree for selecting the appropriate analytical method.
References
Validation & Comparative
A Comparative Guide to the Mechanism of Action of 1H-pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Published: December 29, 2025
This guide provides a detailed comparison of the mechanism of action of a representative 1H-pyrrolo[2,3-b]pyridine derivative, an emerging class of Fibroblast Growth Factor Receptor (FGFR) inhibitors, with established therapeutic alternatives. While specific experimental data for 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is not extensively available in public literature, this guide will utilize data for a closely related and well-characterized compound from the same structural class, compound 4h , as a reference. This guide will objectively compare its performance against selective and multi-kinase FGFR inhibitors, supported by experimental data and detailed protocols.
Introduction to FGFR Inhibition
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes including proliferation, differentiation, and migration.[1] Aberrant activation of this pathway, through gene amplification, mutations, or translocations, is a known oncogenic driver in a variety of cancers.[2] Consequently, FGFR has emerged as a promising target for cancer therapy.[1]
FGFR inhibitors can be broadly categorized into selective (pan-FGFR or isoform-specific) and non-selective multi-kinase inhibitors. This guide will focus on comparing the biochemical and cellular activity of a representative 1H-pyrrolo[2,3-b]pyridine derivative with the following drugs:
-
Pemigatinib: A selective inhibitor of FGFR1, 2, and 3.[3][4]
-
Erdafitinib: A potent, selective pan-FGFR inhibitor (FGFR1-4).[5][6]
-
Dovitinib: A non-selective multi-targeted tyrosine kinase inhibitor that targets FGFRs, VEGFRs, and other kinases.[7][8]
Mechanism of Action
The primary mechanism of action for 1H-pyrrolo[2,3-b]pyridine derivatives, like other small molecule FGFR inhibitors, is the competitive inhibition of ATP binding to the intracellular kinase domain of the receptor. This prevents the autophosphorylation of the receptor, a crucial step for its activation, and subsequently blocks the downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are pivotal for tumor cell growth and survival.
Figure 1: FGFR Signaling Pathway and Point of Inhibition.
Comparative Performance Data
The following tables summarize the in vitro inhibitory activities of the representative 1H-pyrrolo[2,3-b]pyridine derivative (compound 4h) and the comparator drugs against FGFR kinases and cancer cell lines.
Table 1: Biochemical Inhibitory Activity (IC50, nM)
| Inhibitor | FGFR1 | FGFR2 | FGFR3 | FGFR4 | Other Kinases (IC50, nM) |
| Compound 4h | 7 | 9 | 25 | 712 | Data not available |
| Pemigatinib | 0.4 | 0.5 | 1.2 | 30 | VEGFR2 (>1000) |
| Erdafitinib | 1.2 | 2.5 | 3.0 | 5.7 | VEGFR2 (36.8) |
| Dovitinib | 8 | Data not available | 9 | Data not available | FLT3 (1), c-Kit (2), VEGFR1/2/3 (10/13/8), PDGFRβ (210) |
Data sourced from publicly available literature and vendor specifications.[1][3][5][7]
Table 2: Cellular Anti-proliferative Activity (IC50)
| Inhibitor | Cell Line | Cancer Type | FGFR Alteration | Cellular IC50 |
| Compound 4h | 4T1 | Breast Cancer | Not specified | Induces apoptosis |
| Pemigatinib | KATO III | Gastric Cancer | FGFR2 Amplification | 10.9 nM (p-FGFR2 inhibition) |
| Erdafitinib | SNU-16 | Gastric Cancer | FGFR2 Amplification | 22.1 nM (proliferation) |
| Dovitinib | MDA-MB-134 | Breast Cancer | FGFR1 Amplification | 190 nM (proliferation) |
Data sourced from publicly available literature.[1][9][10]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines the determination of IC50 values for an inhibitor against FGFR kinases.
Materials:
-
Recombinant FGFR1, FGFR2, FGFR3, FGFR4 enzymes
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
Substrate (e.g., Poly(E,Y)4:1)
-
ATP
-
Test inhibitor (serial dilutions)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then dilute in Kinase Buffer.
-
In a 384-well plate, add 1 µl of the diluted inhibitor or DMSO (vehicle control).
-
Add 2 µl of a solution containing the FGFR enzyme in Kinase Buffer.
-
Initiate the kinase reaction by adding 2 µl of a solution containing the substrate and ATP in Kinase Buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µl of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Convert the generated ADP to ATP by adding 10 µl of Kinase Detection Reagent.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[11][12]
Figure 2: General Workflow for an In Vitro Kinase Inhibition Assay.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol is for assessing the anti-proliferative effects of an FGFR inhibitor on cancer cell lines.
Materials:
-
Cancer cell line with known FGFR status
-
Complete cell culture medium
-
Test inhibitor (serial dilutions)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor or DMSO (vehicle control) and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[13]
Protocol 3: Western Blot Analysis of FGFR Phosphorylation
This protocol is to confirm the on-target effect of the inhibitor by measuring the phosphorylation status of FGFR.
Materials:
-
Cancer cell line with known FGFR status
-
Complete cell culture medium
-
Test inhibitor
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-FGFR, anti-total-FGFR, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the inhibitor at various concentrations for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-FGFR overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies for total FGFR and a loading control (e.g., GAPDH) to normalize the data.[14][15]
Conclusion
The representative 1H-pyrrolo[2,3-b]pyridine derivative, compound 4h, demonstrates potent and selective inhibitory activity against FGFR1, 2, and 3, with weaker activity against FGFR4.[1] Its biochemical profile is comparable to that of established selective FGFR inhibitors like Pemigatinib and Erdafitinib. In contrast, Dovitinib, a non-selective inhibitor, targets a broader range of kinases, which may contribute to a different efficacy and toxicity profile. The cellular data, although limited for compound 4h, suggests that this class of compounds can effectively induce apoptosis in cancer cells. Further in-depth cellular and in vivo studies are warranted to fully elucidate the therapeutic potential of this compound and other derivatives from this promising chemical scaffold. The provided protocols offer a robust framework for the continued investigation and comparison of novel FGFR inhibitors.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. journals.plos.org [journals.plos.org]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Western Blot Protocol | Proteintech Group [ptglab.com]
The Emerging Potential of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in Kinase Inhibition: A Comparative Analysis
For Immediate Publication
A deep dive into the landscape of kinase inhibitors reveals the promising scaffold of 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole. This core structure is a cornerstone in the design of targeted therapies for a multitude of diseases, including cancer and inflammatory disorders. While 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is primarily recognized as a key intermediate in the synthesis of more complex molecules, its foundational structure holds significant potential for the development of novel kinase inhibitors. This guide provides a comparative analysis of a representative derivative of this scaffold against established kinase inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The 1H-pyrrolo[2,3-b]pyridine scaffold is a "privileged" structure in medicinal chemistry due to its ability to mimic the purine core of ATP, enabling it to effectively compete for the ATP-binding site of various kinases. This competitive inhibition is a key mechanism for modulating the activity of kinases, which are pivotal enzymes in cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, making kinase inhibitors a critical class of therapeutic agents.
This comparison focuses on a representative 4-substituted 1H-pyrrolo[2,3-b]pyridine derivative, Compound 14c, and contrasts its inhibitory activity with that of two FDA-approved Janus kinase (JAK) inhibitors, Tofacitinib and Ruxolitinib. The JAK-STAT signaling pathway is a crucial mediator of immune responses, and its aberrant activation is implicated in autoimmune diseases and myeloproliferative neoplasms.[1]
Quantitative Comparison of Kinase Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a representative 4-substituted 1H-pyrrolo[2,3-b]pyridine derivative (Compound 14c) and the established JAK inhibitors, Tofacitinib and Ruxolitinib. Lower IC50 values indicate greater potency.
| Compound | Target Kinase | IC50 (nM) |
| 4-substituted 1H-pyrrolo[2,3-b]pyridine Derivative (Compound 14c) [2][3] | JAK3 | Potent |
| Tofacitinib [4] | JAK1 | Potent |
| JAK2 | Potent | |
| JAK3 | 2 | |
| Ruxolitinib [1][5] | JAK1 | 3.3 |
| JAK2 | 2.8 | |
| JAK3 | 428 |
Note: The exact IC50 value for Compound 14c against JAK3 is described as "potent" in the source material, indicating significant inhibitory activity.[2][3]
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the JAK-STAT signaling pathway and a general workflow for a kinase inhibition assay.
Experimental Protocols
The determination of kinase inhibitor potency is reliant on robust and reproducible experimental assays. Below are detailed protocols for two commonly employed methods for measuring kinase activity.
Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
This assay measures the phosphorylation of a substrate by a kinase.
-
Reagent Preparation : Prepare the kinase, biotinylated substrate, ATP, and test compounds in the appropriate assay buffer. The detection reagents consist of a europium cryptate-labeled anti-phospho-specific antibody (donor) and streptavidin-XL665 (acceptor).
-
Kinase Reaction :
-
Add 2 µL of the test compound to the wells of a microplate.
-
Add 2 µL of the kinase solution and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a solution containing ATP and the biotinylated substrate.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
-
Detection :
-
Stop the reaction and initiate detection by adding 4 µL of the premixed detection reagents (europium cryptate-labeled antibody and streptavidin-XL665) in a buffer containing EDTA.
-
Incubate for 60 minutes at room temperature to allow for binding.
-
-
Signal Measurement : Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665). The HTRF ratio (665 nm / 620 nm) is proportional to the extent of substrate phosphorylation.[6][7][8][9][10]
-
Data Analysis : Plot the HTRF ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Kinase-Glo® Luminescent Kinase Assay
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction.
-
Reagent Preparation : Prepare the kinase, substrate, ATP, and test compounds in the appropriate assay buffer. Reconstitute the Kinase-Glo® Reagent according to the manufacturer's protocol.
-
Kinase Reaction :
-
Set up the kinase reaction in a white, opaque microplate by combining the kinase, substrate, and test compound.
-
Initiate the reaction by adding ATP. The total reaction volume is typically 10-25 µL.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 30-60 minutes).
-
-
Detection :
-
Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction to each well.
-
Mix the contents of the wells thoroughly.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Signal Measurement : Measure the luminescence using a plate-reading luminometer. The luminescent signal is inversely proportional to the kinase activity (i..e., a higher signal indicates more ATP remaining and thus greater inhibition).[11][12][13][14]
-
Data Analysis : Plot the luminescent signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Conclusion
While this compound is a precursor molecule, its core 1H-pyrrolo[2,3-b]pyridine scaffold is a proven platform for the development of potent and selective kinase inhibitors. The comparative data presented here for a representative derivative highlight the potential of this chemical class, particularly in the context of JAK inhibition. The detailed experimental protocols provided serve as a valuable resource for researchers aiming to explore the inhibitory potential of novel compounds based on this and other promising scaffolds. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to uncover new therapeutic agents for a range of diseases driven by aberrant kinase activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. researchgate.net [researchgate.net]
- 11. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.sg]
- 12. ebiotrade.com [ebiotrade.com]
- 13. benchchem.com [benchchem.com]
- 14. promega.com [promega.com]
Structure-activity relationship (SAR) studies of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde analogs
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) analogs. While specific SAR studies on 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde were not extensively available in the public domain, this guide synthesizes findings from research on the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives, which are recognized for their potential as kinase inhibitors and other therapeutic agents.
The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a versatile pharmacophore that has garnered significant interest in drug discovery.[1] Its derivatives have been investigated for a wide range of biological activities, including as inhibitors of kinases like PI3K, Erk5, and FGFR.[2][3][4] The ability of the 7-azaindole core to form crucial hydrogen bonds with the hinge region of kinases makes it a promising starting point for the design of potent and selective inhibitors.[1][5] This guide will delve into the SAR of this class of compounds, presenting key data in a comparative format and outlining the experimental methodologies used for their evaluation.
Comparative Biological Activity of 1H-Pyrrolo[2,3-b]pyridine Analogs
The following tables summarize the in vitro activities of various 1H-pyrrolo[2,3-b]pyridine analogs against different biological targets. The data highlights how modifications at different positions of the 7-azaindole ring influence their inhibitory potency.
Table 1: SAR of 1H-Pyrrolo[2,3-b]pyridine Derivatives as PI3K Inhibitors
| Compound ID | R1 (2-position) | R2 (5-position) | PI3Kγ IC50 (nM) | Antiproliferative Activity (GI50, µM) |
| A5 | H | Pyridin-3-yl | 10.2 | >10 |
| B1 | Ethylamino | Pyridin-3-yl | 40.5 | ND |
| B4 | Acetylamino | Pyridin-3-yl | 1.7 | ND |
| B6 | H | 2-Chloro-pyridin-5-yl | 2.5 | ND |
Data synthesized from a study on novel 7-azaindole derivatives as PI3K inhibitors.[2] "ND" indicates that the data was not detected or not reported.
Table 2: SAR of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Erk5 Kinase Inhibitors
| Compound ID | Modification at N1 | Modification at C3 | A549 Cell IC50 (µg/mL) |
| 4a | H | Piperidine deriv. | 6.23 |
| 4h | H | Piperidine deriv. | 8.52 |
| 5d | H | Piperidine deriv. | 7.33 |
| 5j | H | Piperidine deriv. | 4.56 |
| XMD8-92 (Control) | - | - | 5.36 |
Data from a study on 7-azaindole derivatives with anticancer activity via Erk5 inhibition.[3]
Table 3: SAR of 1H-Pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors
| Compound ID | Modification at C3 | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
| 1 | (3-methoxyphenyl)vinyl | 2050 | ND | ND |
| 4h | (3-hydroxyphenyl)vinyl | 7 | 9 | 25 |
Data extracted from research on 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors.[4] "ND" signifies that the data was not provided.
Experimental Protocols
The biological activities of the 1H-pyrrolo[2,3-b]pyridine analogs were determined using a variety of in vitro assays. Below are the methodologies for the key experiments cited in this guide.
Kinase Inhibition Assays
PI3K Kinase Assay: The inhibitory activity against PI3K isoforms was typically measured using a radiometric assay. The assay mixture contained the purified enzyme, the test compound at various concentrations, and the substrate (e.g., phosphatidylinositol). The reaction was initiated by the addition of ATP (containing γ-32P-ATP). After incubation, the phosphorylated product was separated and quantified using a scintillation counter to determine the extent of inhibition.[2]
FGFR Kinase Assay: The inhibitory potency against FGFR kinases was evaluated using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay measures the phosphorylation of a substrate peptide by the kinase. The reaction mixture included the FGFR enzyme, the test compound, ATP, and a biotinylated substrate peptide. The phosphorylation was detected by the addition of a europium-labeled anti-phosphotyrosine antibody and a streptavidin-labeled acceptor molecule. The FRET signal was measured to quantify the kinase activity and the inhibitory effect of the compounds.[4]
Cell-Based Assays
Antiproliferative Activity (MTT Assay): The effect of the compounds on the proliferation of cancer cell lines (e.g., A549) was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3] Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. Subsequently, MTT solution was added to each well, and the cells were incubated to allow the formation of formazan crystals by metabolically active cells. The formazan crystals were then dissolved in a solubilization buffer, and the absorbance was measured at a specific wavelength. The IC50 values were calculated as the concentration of the compound that inhibited cell growth by 50%.[3]
Colony Formation Assay: To assess the long-term effect of the compounds on cell survival and proliferation, a colony formation assay was performed.[3] A low density of cancer cells was seeded in culture dishes and treated with the test compounds. The cells were allowed to grow for several days until visible colonies were formed. The colonies were then fixed, stained (e.g., with crystal violet), and counted. The ability of the compounds to inhibit colony formation was quantified and compared to untreated controls.[3]
Visualizing SAR Workflows and Signaling Pathways
To better understand the process of SAR studies and the biological context of the targeted pathways, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Vivo Efficacy of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Derivatives: A Comparative Guide
Oncology
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been investigated as potent inhibitors of several key targets in oncology, including Ataxia-Telangiectasia Mutated (ATM) kinase, Fibroblast Growth Factor Receptor 4 (FGFR4), and microtubule dynamics.
ATM Kinase Inhibition in Colorectal Cancer
A novel 1H-pyrrolo[2,3-b]pyridine derivative, Compound 25a , has been identified as a highly selective and orally available ATM inhibitor. In preclinical studies, it has shown synergistic antitumor activity when combined with the topoisomerase I inhibitor irinotecan.[1][2]
Comparison of In Vivo Efficacy of ATM Inhibitors in Colorectal Cancer Xenograft Models
| Compound | Animal Model | Cell Line | Dosing Regimen | Key Findings |
| Compound 25a + Irinotecan | Mouse Xenograft | HCT116 | Not specified | Synergistic antitumor efficacy with a Tumor Growth Inhibition (TGI) of 79.3%.[1][2] |
| Compound 25a + Irinotecan | Mouse Xenograft | SW620 | Not specified | Synergistic antitumor efficacy with a TGI of 95.4%.[1][2] |
| Alternative: A011 + CPT-11 (Irinotecan) | Mouse Xenograft | SW620 | A011: 5 mg/kg, i.p., once daily for 23 days | Sensitized SW620 tumors to CPT-11 by inhibiting ATM activity.[3] |
| Alternative: M4076 + Irinotecan | Mouse Xenograft | SW620 | Irinotecan: 50 mg/kg, i.p., once per week for 3 weeks; M4076: 10, 25, or 50 mg/kg, p.o., for 4 consecutive days after irinotecan | Pronounced combination benefit at 25 mg/kg, persisting 25 days after treatment cessation.[4] |
HCT116 and SW620 Xenograft Models for ATM Inhibitors
Female athymic nude mice are subcutaneously inoculated with HCT116 or SW620 colorectal adenocarcinoma cells.[5][6][7][8][9] Once tumors reach a specified volume (e.g., 150 mm³), animals are randomized into treatment groups.[3] The test compounds and/or combination agents are administered via routes such as intraperitoneal (i.p.) or oral (p.o.) gavage, with treatment schedules varying between studies.[3][4] Tumor growth is monitored regularly, and efficacy is typically assessed by measuring tumor volume and calculating the percentage of tumor growth inhibition.[6]
FGFR4 Inhibition in Hepatocellular Carcinoma
A selective and covalent 7-azaindole derivative, Compound 30 , has demonstrated significant antitumor activity in a mouse model of hepatocellular carcinoma (HCC).[10][11][12]
Comparison of In Vivo Efficacy of FGFR4 Inhibitors in a HuH-7 Xenograft Model
| Compound | Animal Model | Dosing Regimen | Key Findings |
| Compound 30 | Mouse Xenograft | Not specified | Exhibited significant in vivo antitumor activity.[10][11][12] |
| Alternative: INCB062079 | Mouse Xenograft | Oral dosing | Dose-dependent inhibition of tumor growth, with regressions at higher doses.[13] |
| Alternative: FGF401 | Mouse Xenograft | 10, 30, and 100 mg/kg, p.o., twice daily | Tumor stasis at 10 mg/kg and tumor regression at 30 and 100 mg/kg.[14] |
HuH-7 Xenograft Model for FGFR4 Inhibitors
The HuH-7 human HCC cell line is used to establish subcutaneous xenografts in immunodeficient mice.[15][16] Treatment with FGFR4 inhibitors is initiated once tumors are established. The compounds are typically administered orally, and tumor growth is monitored throughout the study.[13][14] Efficacy is determined by assessing the extent of tumor growth inhibition.[13][14]
Inhibition of Microtubule Dynamics
Two azaindole derivatives, CM01 and CM02 , have been identified as microtubule-depolymerizing agents with potent anti-tumor effects.[17]
Comparison of In Vivo Efficacy of Microtubule Inhibitors
| Compound | Animal Model | Cell Line | Key Findings |
| CM01 & CM02 | Chicken Chorioallantoic Membrane (CAM) Xenograft | MDA-MB-231 (Breast Cancer) | Significantly reduced tumor size.[17] |
| Alternative: Eribulin | Mouse Patient-Derived Xenograft (PDX) | High-Grade Serous Ovarian Cancer | Demonstrated efficacy in platinum-resistant and refractory models.[18] |
| Alternative: Mebendazole + Girdin Silencing | Mouse Xenograft | Ovarian Cancer | Combinatorial therapy showed robust antitumor efficacy.[19] |
Chicken Chorioallantoic Membrane (CAM) Xenograft Assay
Fertilized chicken eggs are incubated, and a window is created in the shell to expose the CAM.[20][21][22][23][24] Cancer cells (e.g., MDA-MB-231) are grafted onto the CAM.[17] The test compounds are administered, and the effect on tumor growth and angiogenesis is observed over several days.[20][21] This model allows for the rapid in vivo assessment of anti-tumor and anti-angiogenic properties.[22]
Inflammation and Immunology
Derivatives of 1H-pyrrolo[2,3-b]pyridine have also been developed as immunomodulators, with a focus on Janus Kinase 3 (JAK3) inhibition for the prevention of organ transplant rejection.
JAK3 Inhibition in Organ Transplantation
A 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative, Compound 31 , has demonstrated efficacy as a potent and orally available JAK3 inhibitor.[17]
Comparison of In Vivo Efficacy of JAK3 Inhibitors in Organ Transplant Models
| Compound | Animal Model | Key Findings |
| Compound 31 | Rat Heterotopic Cardiac Transplant | Prolonged graft survival.[17] |
| Alternative: CP-690,550 (Tofacitinib) | Murine Heart Transplant & Cynomolgus Monkey Kidney Transplant | Significantly prolonged survival in both models.[10][25] |
| Alternative: AS2553627 | Rat Cardiac Transplant | Effectively prolonged cardiac allograft survival.[26] |
Rat Heterotopic Cardiac Transplant Model
This surgical model involves the transplantation of a donor heart into the abdomen of a recipient rat.[17] The efficacy of immunosuppressive agents is evaluated by monitoring the survival of the transplanted heart, typically through daily palpation to assess cardiac contractions.[17] Prolongation of graft survival compared to a vehicle-treated control group indicates the efficacy of the test compound.[17]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of [1,2,3]Triazolo[4,5-c]quinoline Derivatives as a New Class of Ataxia-Telangiectasia Mutated Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. altogenlabs.com [altogenlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Manipulation of Redox Metabolism Using Pharmacologic Ascorbate Opens a Therapeutic Window for Radio-Sensitization by ATM Inhibitors in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vivo anticancer activity of a rhodium metalloinsertor in the HCT116 xenograft tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prevention of organ allograft rejection by a specific Janus kinase 3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. scispace.com [scispace.com]
- 15. Huh7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 16. Huh7 Xenograft Model | Xenograft Services [xenograft.net]
- 17. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The microtubule inhibitor eribulin demonstrates efficacy in platinum-resistant and refractory high-grade serous ovarian cancer patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bioengineer.org [bioengineer.org]
- 20. mdpi.com [mdpi.com]
- 21. pnrjournal.com [pnrjournal.com]
- 22. mdpi.com [mdpi.com]
- 23. [PDF] The Chick Embryo Chorioallantoic Membrane as an In Vivo Assay to Study Antiangiogenesis | Semantic Scholar [semanticscholar.org]
- 24. Chick chorioallantoic membrane: a valuable 3D in vivo model for screening nanoformulations for tumor antiangiogenic therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. AS2553627, a novel JAK inhibitor, prevents chronic rejection in rat cardiac allografts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Evaluation of 1H-pyrrolo[2,3-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique structure has led to the development of derivatives with a wide range of therapeutic potential, particularly as kinase inhibitors in oncology.[2] This guide provides a comparative overview of the biological evaluation of select 1H-pyrrolo[2,3-b]pyridine derivatives, presenting their performance against various biological targets alongside established alternatives. The information is supported by experimental data and detailed methodologies to aid in research and development.
Anticancer Activity: Kinase Inhibition
A significant focus of research on 1H-pyrrolo[2,3-b]pyridine derivatives has been their potent inhibitory activity against various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Abnormal activation of the FGFR signaling pathway is a key driver in several cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[3] Notably, compound 4h from this series has demonstrated significant pan-FGFR inhibitory activity.[3]
| Compound | Target(s) | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| Compound 4h | FGFR1, 2, 3, 4 | 7, 9, 25, 712 | 4T1 (Breast) | Not explicitly stated | [3] |
| Dovitinib (TKI258) | FGFR1, 2, 3 | 8, 9, 2 | Multiple | Varies | Commercial Data |
| Erdafitinib (JNJ-42756493) | Pan-FGFR | 1.2 (FGFR1), 2.5 (FGFR2), 3.0 (FGFR3), 5.7 (FGFR4) | Multiple | Varies | Commercial Data |
Table 1: Comparison of FGFR inhibitory activity.
Maternal Embryonic Leucine Zipper Kinase (MELK) Inhibition
Maternal embryonic leucine zipper kinase (MELK) is another attractive target in oncology. A class of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives has been evaluated for their MELK inhibitory potential, with compound 16h emerging as a potent inhibitor.[4][5]
| Compound | Target | IC50 (nM) | Cell Lines | Antiproliferative IC50 (µM) | Reference |
| Compound 16h | MELK | 32 | A549, MDA-MB-231, MCF-7 | 0.109 - 0.245 | [4][5] |
| OTSSP167 | MELK | 0.41 | Multiple | Varies | Commercial Data |
Table 2: Comparison of MELK inhibitory activity.
Ataxia-Telangiectasia Mutated (ATM) Kinase Inhibition
ATM kinase is a critical regulator of the DNA damage response. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been designed as highly selective ATM inhibitors, with compound 25a showing excellent selectivity and in vivo antitumor activity when combined with irinotecan.[2]
| Compound | Target | Kinase Selectivity | In vivo Efficacy (TGI) | Reference |
| Compound 25a | ATM | >700-fold over other PIKK family members | 79.3% (HCT116), 95.4% (SW620) with irinotecan | [2] |
| KU-60019 | ATM | Potent and selective | Varies | Commercial Data |
Table 3: Comparison of ATM inhibitory activity. TGI: Tumor Growth Inhibition.
Cyclin-Dependent Kinase 8 (CDK8) Inhibition
CDK8 plays a vital role in transcription and is an oncogene in colorectal cancer. A novel 1H-pyrrolo[2,3-b]pyridine derivative, compound 22 , was discovered as a potent type II CDK8 inhibitor.[6]
| Compound | Target | IC50 (nM) | In vivo Efficacy | Reference |
| Compound 22 | CDK8 | 48.6 | Significantly inhibited tumor growth in xenografts | [6] |
| Senexin B | CDK8/19 | 35 (CDK8) | Varies | Commercial Data |
Table 4: Comparison of CDK8 inhibitory activity.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these derivatives, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used for their evaluation.
Caption: FGFR Signaling Pathway and Inhibition.
Caption: Wnt/β-catenin Signaling and CDK8 Inhibition.
Caption: General Experimental Workflow for Evaluation.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compound (1H-pyrrolo[2,3-b]pyridine derivative)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or equivalent
-
White opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation: Harvest cells and fix them by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. kumc.edu [kumc.edu]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Protein Kinase Inhibitors: A Docking Study Perspective
For: Researchers, Scientists, and Drug Development Professionals
Abstract: While direct docking studies of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde with protein kinases are not available in the current literature, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a well-established pharmacophore in the development of potent protein kinase inhibitors. This guide provides a comparative analysis of closely related 1H-pyrrolo[2,3-b]pyridine derivatives that have been successfully investigated as inhibitors of various protein kinases. We present experimental data on their inhibitory activities, detailed methodologies for molecular docking and kinase assays, and visualizations of key experimental workflows and signaling pathways to inform future drug discovery efforts based on this privileged scaffold.
Introduction: The 1H-Pyrrolo[2,3-b]pyridine Scaffold in Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] The 1H-pyrrolo[2,3-b]pyridine core is a versatile heterocyclic scaffold that has been extensively utilized in the design of inhibitors targeting a range of protein kinases.[2][3] Its structure serves as an effective hinge-binding motif, a key interaction for many ATP-competitive kinase inhibitors. This guide focuses on representative derivatives of this scaffold to provide insights into their interactions with protein kinases, in the absence of specific data for this compound.
Comparative Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives
The inhibitory potential of various 1H-pyrrolo[2,3-b]pyridine derivatives has been evaluated against several protein kinases. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a common measure of inhibitor potency.
Table 1: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against Fibroblast Growth Factor Receptors (FGFRs)
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 4h | FGFR1 | 7 | [2] |
| FGFR2 | 9 | [2] | |
| FGFR3 | 25 | [2] | |
| FGFR4 | 712 | [2] |
Compound 4h is a representative 1H-pyrrolo[2,3-b]pyridine derivative identified as a potent pan-FGFR inhibitor.[2]
Table 2: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives against Phosphodiesterase 4B (PDE4B)
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 11h | PDE4B | 0.11 - 1.1 (range for series) |
Note: While PDE4B is not a protein kinase, it is a key enzyme in signaling pathways, and its inhibitors share common drug discovery principles. The 1H-pyrrolo[2,3-b]pyridine scaffold has also shown efficacy in targeting this enzyme family.
Experimental Protocols
Detailed and standardized experimental protocols are critical for the reproducibility and comparison of data in drug discovery.
Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule to a protein target.[4]
-
Protein Preparation: The three-dimensional crystal structure of the target kinase is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and the protein structure is energy minimized to relieve any steric clashes.
-
Ligand Preparation: The 3D structure of the inhibitor is generated and energy minimized. Tautomeric and protonation states at physiological pH are considered.
-
Grid Generation: A grid box is defined around the ATP-binding site of the kinase to specify the search space for the docking algorithm.[5]
-
Docking Simulation: A docking algorithm, such as AutoDock Vina, is used to sample different conformations and orientations of the ligand within the defined binding site.[6]
-
Scoring and Analysis: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose. The resulting poses are clustered and ranked. The pose with the lowest binding energy is often considered the most likely binding mode.[5] Interactions such as hydrogen bonds and hydrophobic contacts between the ligand and the protein are then analyzed.
This assay determines the ability of a compound to inhibit the activity of a specific kinase by measuring the amount of ATP consumed during the phosphorylation reaction.
-
Compound Preparation: A stock solution of the test compound is prepared in 100% DMSO and then serially diluted.
-
Kinase Reaction Setup: The kinase, a specific substrate peptide, and ATP are prepared in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[7]
-
Incubation: The test compound and the kinase are pre-incubated for a short period (e.g., 10 minutes) to allow for binding. The kinase reaction is initiated by adding the substrate/ATP mixture. The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).[7]
-
ADP Detection: After the kinase reaction, a reagent such as ADP-Glo™ is added. This terminates the kinase reaction and depletes the remaining ATP.[7]
-
Signal Generation: A detection reagent is then added to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction, producing a luminescent signal.[7]
-
Data Analysis: The luminescence is measured using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value is determined by plotting the kinase activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7]
Visualizations: Workflows and Signaling Pathways
Visual representations are essential for understanding complex processes in drug discovery and cell biology.
Caption: A generalized workflow for molecular docking studies of kinase inhibitors.
Caption: Simplified schematic of the FGFR signaling pathway.[1][8][9]
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold remains a highly valuable starting point for the design of novel protein kinase inhibitors. Although specific docking studies for this compound are not publicly available, the data from closely related analogs demonstrate potent and selective inhibition of key kinases like FGFR. The provided protocols for molecular docking and in vitro kinase assays offer a standardized framework for evaluating new derivatives of this scaffold. By leveraging the existing knowledge base and computational tools, researchers can continue to develop promising new therapeutics targeting the kinome.
References
- 1. Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance [mdpi.com]
- 2. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]
- 4. Molecular docking and dynamics in protein serine/threonine kinase drug discovery: advances, challenges, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kinDOCK: a tool for comparative docking of protein kinase ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 9. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
Validating the anticancer activity of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Comparative Analysis of Heterocyclic Anticancer Agents: A Guide for Researchers
Data Presentation: Comparative Anticancer Activity
The following tables summarize the in vitro anticancer activity (IC50 values) of representative compounds from each class against various human cancer cell lines.
Table 1: Anticancer Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound ID/Series | Cancer Cell Line | Target/Mechanism | IC50 Value (µM) | Reference |
| 16h | A549 (Lung), MDA-MB-231 (Breast), MCF-7 (Breast) | MELK Inhibition | 0.109 - 0.245 | [1] |
| 4h | 4T1 (Mouse Breast) | FGFR1,2,3 Inhibition | 0.007, 0.009, 0.025 (nM) | [2][3] |
| Series 11 | Macrophages (inflammation model) | PDE4B Inhibition | 0.11 - 1.1 | [4] |
| TNIK Inhibitors | Colorectal Cancer Cells | TNIK Inhibition | pIC50: 7.37 - 9.92 | [5] |
| 25a | HCT116, SW620 (Colon) | ATM Inhibition | Synergistic with irinotecan | [6][7] |
Table 2: Anticancer Activity of 1,3,4-Oxadiazole Derivatives
| Compound ID/Series | Cancer Cell Line | Target/Mechanism | IC50 Value (µM) | Reference |
| 8v | K-562, Jurkat, KG-1a (Leukemia) | EGFR, Src, IL-6, STAT3 Inhibition | 1.95, 2.36, 3.45 | [8] |
| AMK OX-10 | HeLa (Cervical) | Not specified | 5.34 | [9] |
| AMK OX-9 | A549 (Lung) | Not specified | 20.73 | [9] |
| Compound 5 | U87, T98G, LN229 (Glioblastoma) | Not specified | 35.1, 34.4, 37.9 | [10] |
| Diphenylamine derivatives | HT29 (Colon) | Not specified | 1.3 - 2.0 | [11] |
Table 3: Anticancer Activity of thieno[2,3-b]pyridine Derivatives
| Compound ID/Series | Cancer Cell Line | Target/Mechanism | IC50 Value (µM) | Reference |
| 3b | CCRF-CEM (Leukemia), CEM/ADR5000 (Resistant Leukemia) | Not specified | 2.580, 4.486 | [12][13] |
| 6c, 8c, 8d | HCT-116 (Colon) | PI-PLC Inhibition | 0.011, 0.015, 0.024 | [14] |
| 6c, 8c, 8d | MDA-MB-231 (Breast) | PI-PLC Inhibition | 0.024, 0.021, 0.032 | [14] |
| DJ160 | LNCaP, C42, PC3 (Prostate) | Not specified | < 0.050 | [15] |
| (E)-3-amino-5-(...)-carboxamide | MDA-MB-231 (Breast), MCF-7 (Breast) | PI-PLC Inhibition | 2.082, 2.053 | [16] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[17][18][19][20]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a CO2 incubator, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21][22][23][24][25]
-
Cell Preparation: Seed and treat cells with the test compounds as described for the MTT assay.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Washing: Wash the cells twice with cold 1X PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.[26][27][28][29]
-
Cell Preparation and Harvesting: Treat and harvest cells as previously described.
-
Fixation: Resuspend the cell pellet and fix the cells by adding cold 70% ethanol dropwise while gently vortexing. Incubate on ice for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining by PI.
-
PI Staining: Add a PI staining solution to the cell suspension.
-
Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: A generalized workflow for the in vitro evaluation of potential anticancer compounds.
Caption: Key signaling pathways modulated by 1H-pyrrolo[2,3-b]pyridine derivatives.
Caption: Signaling targets of 1,3,4-oxadiazole and thieno[2,3-b]pyridine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G [pubs.rsc.org]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. | Semantic Scholar [semanticscholar.org]
- 7. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,3,4-oxadiazole/chalcone hybrids: Design, synthesis, and inhibition of leukemia cell growth and EGFR, Src, IL-6 and STAT3 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. Synthesis and Cytotoxicity of Thieno[2,3-b]Pyridine Derivatives Toward Sensitive and Multidrug-Resistant Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. benchchem.com [benchchem.com]
- 25. creative-diagnostics.com [creative-diagnostics.com]
- 26. ucl.ac.uk [ucl.ac.uk]
- 27. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 28. vet.cornell.edu [vet.cornell.edu]
- 29. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Cross-reactivity profiling of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde based inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of a representative Janus Kinase (JAK) inhibitor derived from a 1H-pyrrolo[2,3-b]pyridine scaffold with the established pan-JAK inhibitor, Tofacitinib. The following sections present quantitative data, detailed experimental methodologies, and visual diagrams of the relevant signaling pathway and experimental workflow to support preclinical research and drug development decisions. While the user's query specified inhibitors based on 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, publicly available cross-reactivity data for inhibitors synthesized directly from this starting material is limited. Therefore, this guide utilizes a well-characterized inhibitor, Compound 14c, from a published study on 1H-pyrrolo[2,3-b]pyridine derivatives as a scientifically relevant proxy.
Quantitative Cross-Reactivity Profile
The selectivity of kinase inhibitors is a critical determinant of their therapeutic window and potential off-target effects. The following table summarizes the in vitro inhibitory potency (IC50) of a representative 1H-pyrrolo[2,3-b]pyridine-based JAK inhibitor (Compound 14c) and a widely used alternative, Tofacitinib, against key members of the JAK family.
| Compound | Primary Target | JAK1 (IC50 nM) | JAK2 (IC50 nM) | JAK3 (IC50 nM) | Fold Selectivity (JAK1 vs JAK3) | Fold Selectivity (JAK2 vs JAK3) |
| Compound 14c | JAK3 | 47 | 30 | 5.1 | ~9.2x | ~5.9x |
| Tofacitinib | Pan-JAK | 112 | 20 | 1 | ~112x | ~20x |
Data for Compound 14c is sourced from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as JAK3 inhibitors. Tofacitinib data is compiled from multiple sources and reflects its established pan-JAK inhibitory profile.[1][2]
Experimental Protocols
Accurate and reproducible experimental design is fundamental to the assessment of inhibitor cross-reactivity. Below are detailed methodologies for the types of assays used to generate the data presented in this guide.
In Vitro JAK Kinase Inhibition Assay (for Compound 14c)
This protocol outlines the method used to determine the IC50 values for the representative 1H-pyrrolo[2,3-b]pyridine-based inhibitor.
-
Enzymes and Substrates: Recombinant human JAK1, JAK2, and JAK3 enzymes were used. A suitable peptide substrate for each kinase was employed for the phosphorylation reaction.
-
Assay Principle: The assay measured the transfer of a radiolabeled phosphate group from [γ-33P]ATP to the peptide substrate by the kinase.
-
Procedure:
-
The test compound (Compound 14c) was serially diluted in DMSO and pre-incubated with the respective JAK enzyme in an assay buffer containing MgCl2 and other necessary co-factors.
-
The kinase reaction was initiated by the addition of a mixture of the peptide substrate and [γ-33P]ATP.
-
The reaction was allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction was terminated by the addition of phosphoric acid.
-
A portion of the reaction mixture was then transferred to a phosphocellulose filter mat. The phosphorylated peptide substrate binds to the filter, while unincorporated [γ-33P]ATP is washed away.
-
The radioactivity retained on the filter, corresponding to the extent of substrate phosphorylation, was measured using a scintillation counter.
-
-
Data Analysis: The percentage of inhibition for each compound concentration was calculated relative to a DMSO control. IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation.
General Radiometric Kinase Assay Protocol
This protocol provides a general framework for a radiometric kinase assay, a widely used method for determining inhibitor potency.
-
Materials:
-
Kinase of interest
-
Peptide or protein substrate
-
[γ-32P]ATP or [γ-33P]ATP
-
Kinase reaction buffer (typically containing HEPES, MgCl2, MnCl2, DTT, and BSA)
-
Test inhibitor and DMSO (vehicle control)
-
Phosphocellulose paper or membrane
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation counter or phosphorimager
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a reaction tube or well, combine the kinase, substrate, and kinase reaction buffer.
-
Add the diluted inhibitor or DMSO to the reaction mixture and incubate for a short period to allow for binding to the kinase.
-
Initiate the kinase reaction by adding radiolabeled ATP.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a predetermined time.
-
Stop the reaction by adding a strong acid (e.g., phosphoric acid) or by spotting the reaction mixture directly onto the phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unbound ATP.
-
Quantify the incorporated radioactivity on the dried paper using a scintillation counter or phosphorimager.
-
-
Data Analysis: Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response model.[3][4][5][6]
Visualizations
The following diagrams illustrate the biological context and experimental approach for the cross-reactivity profiling of the described JAK inhibitors.
Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.[1][2][7][8][9]
Caption: A generalized experimental workflow for kinase inhibitor cross-reactivity profiling.
References
- 1. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. abmole.com [abmole.com]
- 4. Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Bromo- and 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Derivatives in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Quantitative Biological Activity Comparison
Direct quantitative data comparing the biological activity of the free aldehyde compounds is limited. However, studies on their metal complexes provide valuable insights into the influence of the halogen substituent on their cytotoxic potential. The following table summarizes the available in vitro anticancer activity data for a palladium(II) complex of the 4-chloro analog and a platinum(II) complex of a related 4-bromo-7-azaindole. It is important to note that the different metal centers (palladium vs. platinum) and the absence of the 3-carbaldehyde group on the bromo analog in this specific study necessitate a cautious interpretation of a direct activity comparison.
| Compound/Complex | Cell Line | Assay Type | IC₅₀ (µM) |
| trans-[PdCl₂(4-Cl-7-azaindole-3-carbaldehyde)₂] | A2780 (Ovarian) | MTT | > 50 |
| A2780cis (Ovarian, cisplatin-resistant) | MTT | > 50 | |
| HT-29 (Colon) | MTT | 11.29 ± 6.65 | |
| MDA-MB-231 (Breast) | MTT | > 50 | |
| BALB/3T3 (Normal Fibroblasts) | MTT | 14.98 ± 5.59 | |
| cis-[PtCl₂(4-Br-7-azaindole)₂]·DMF | Es-2 (Ovarian) | Not Specified | More toxic than cisplatin |
| LNCaP (Prostate) | Not Specified | More toxic than cisplatin | |
| MCF7 (Breast) | Not Specified | More toxic than cisplatin | |
| A549 (Lung) | Not Specified | 3.9 | |
| BALB/3T3 (Normal Fibroblasts) | Not Specified | Higher cytotoxicity than cisplatin |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the types of assays commonly employed to evaluate the biological activity of 7-azaindole derivatives.
Antiproliferative Activity Assessment using MTT Assay
This protocol is adapted from studies on metal complexes of 7-azaindole derivatives.
Objective: To determine the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HT-29, A549) and a normal cell line (e.g., BALB/3T3)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with the culture medium to achieve the desired final concentrations. The culture medium is removed from the wells and replaced with the medium containing the test compounds. Control wells contain medium with DMSO at the same concentration as the treated wells.
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.
In Vitro Kinase Inhibition Assay (General Protocol)
The 7-azaindole scaffold is a common hinge-binding motif in kinase inhibitors. This protocol provides a general workflow for assessing the inhibitory activity of compounds against kinases like JAKs or FGFRs.
Objective: To determine the in vitro inhibitory potency of a compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., JAK1, FGFR1)
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Test compound dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar detection system)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO.
-
Assay Plate Preparation: The diluted compounds are transferred to a 384-well plate. Control wells containing DMSO (for 0% inhibition) and a known potent inhibitor (for 100% inhibition) are included.
-
Kinase Reaction:
-
A solution containing the kinase and its substrate is added to the wells.
-
The plate is incubated to allow the compound to bind to the kinase.
-
The kinase reaction is initiated by adding ATP.
-
The reaction is allowed to proceed for a set time at room temperature.
-
-
Signal Detection:
-
The reaction is stopped, and the remaining ATP is depleted by adding the ADP-Glo™ Reagent.
-
The generated ADP is converted to ATP, and a luminescent signal is produced by adding the Kinase Detection Reagent.
-
-
Data Analysis: The luminescence is measured using a plate reader. The percentage of kinase inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
Signaling Pathway Context
The 4-halo-1H-pyrrolo[2,3-b]pyridine core is a key component of inhibitors targeting various signaling pathways critical in cancer and inflammatory diseases. Understanding these pathways is essential for rational drug design and interpreting activity data.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a central role in immunity and cell growth. Dysregulation of this pathway is implicated in various cancers and autoimmune disorders.
A Comparative Guide to the Pharmacokinetic Profiles of Pyrrolopyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrrolopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Optimizing the pharmacokinetic (PK) profile of these derivatives is a critical step in their development, ensuring adequate drug exposure and therapeutic efficacy. This guide provides a comparative analysis of the pharmacokinetic properties of selected pyrrolopyrimidine derivatives, supported by experimental data from preclinical studies.
Comparative Pharmacokinetic Data
The following table summarizes key in vivo pharmacokinetic parameters of selected pyrrolopyrimidine derivatives from different chemical series. These compounds have been investigated for their potential as therapeutic agents, and their PK profiles highlight the impact of structural modifications on their absorption, distribution, metabolism, and excretion (ADME) properties.[3]
| Compound | Series/Target | Species | Dose & Route | Cmax (µM) | Tmax (h) | AUC (h*µM) | T1/2 (h) | Reference |
| 5a | PNC Disruptor | C57BL/6 Mice | 50 mg/kg IP | 9.90 | - | 26.0 (AUC48h) | 4.1 | [4] |
| 5f (Metarrestin) | PNC Disruptor | C57BL/6 Mice | 25 mg/kg IP | 6.2 | 0.5 | - | - | [4] |
| 5f (Metarrestin) | C57BL/6 Mice | 5 mg/kg IP | 0.91 | - | - | - | [4] | |
| 2cb | HER2/EGFR Inhibitor | Mice | 100 mg/kg PO | - | - | - | - | [5] |
| 2cb | Rats | 25 mg/kg PO | - | - | - | - | [5] | |
| 16 | Antimycobacterial | Mice | - | Low plasma exposure | - | - | - | [6] |
Note: "-" indicates data not reported in the cited source. The data presented is for comparative purposes and was collected under different experimental conditions.
Key Observations
-
Metarrestin (5f) , a clinical candidate targeting the perinucleolar compartment (PNC), demonstrates dose-dependent plasma concentrations.[4][7] At a 25 mg/kg intraperitoneal (IP) dose, it achieves a Cmax of 6.2 µM within 30 minutes, indicating rapid absorption.[4] Even at a lower dose of 5 mg/kg, it maintains therapeutically relevant concentrations for an extended period.[4]
-
The initial hit compound, 5a , showed a terminal half-life of 4.1 hours, suggesting a moderate duration of action.[4]
-
The HER2/EGFR dual inhibitor 2cb exhibited significant in vivo antitumor efficacy in both mouse and rat xenograft models when administered orally, indicating good oral bioavailability and a favorable PK profile.[5]
-
In contrast, the antimycobacterial pyrrolopyrimidine derivative 16 showed low plasma exposure in mouse pharmacokinetic studies, suggesting potential challenges with absorption or rapid clearance.[6]
Experimental Protocols
The pharmacokinetic parameters presented in this guide were determined using standard preclinical in vivo methodologies. Below is a generalized protocol for conducting such studies.
In Vivo Pharmacokinetic Study in Rodents
-
Animal Models: Male C57BL/6 mice or other relevant rodent models are used. Animals are typically fasted overnight before drug administration.
-
Drug Formulation and Administration: The test compound is formulated in an appropriate vehicle (e.g., a solution of DMSO, Cremophor EL, and saline). The formulation is administered via the intended clinical route, most commonly oral gavage (PO) or intraperitoneal injection (IP), at a specified dose.
-
Blood Sampling: At predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24, and 48 hours), blood samples are collected from a suitable site (e.g., retro-orbital sinus or tail vein) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: The collected blood samples are centrifuged to separate the plasma. The plasma is then harvested and stored at -80°C until analysis.
-
Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). This involves protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection of the analyte and an internal standard.
-
Pharmacokinetic Analysis: The plasma concentration-time data for each animal is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to determine the key pharmacokinetic parameters, including Cmax, Tmax, AUC, and T1/2.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the in vivo pharmacokinetic profiling of a pyrrolopyrimidine derivative.
Caption: Workflow for in vivo pharmacokinetic analysis.
Signaling Pathways and Logical Relationships
The development of potent and selective pyrrolopyrimidine derivatives often involves a structured approach that balances target engagement with favorable ADME properties. The diagram below illustrates the logical relationship between medicinal chemistry optimization, in vitro ADME profiling, and in vivo pharmacokinetic assessment.
Caption: Drug development logical flow.
Conclusion
The pharmacokinetic profiles of pyrrolopyrimidine derivatives are highly dependent on their specific chemical structures. Strategic modifications to the core scaffold can significantly impact their ADME properties, leading to improved bioavailability and in vivo efficacy.[3][5] The data presented in this guide highlights the importance of early and comprehensive pharmacokinetic evaluation in the development of novel pyrrolopyrimidine-based therapeutics. Further research and head-to-head comparative studies under standardized conditions would be invaluable for establishing a more definitive structure-pharmacokinetic relationship for this important class of compounds.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Balancing potency, metabolic stability and permeability in pyrrolopyrimidine-based EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Determining the Kinase Selectivity Profile of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the kinase selectivity profile of the novel compound, 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. While specific inhibitory data for this compound against a broad kinase panel is not currently available in the public domain, this document outlines the established methodologies and data presentation formats necessary for a thorough investigation. The pyrrolo[2,3-b]pyridine scaffold is a recognized pharmacophore in the development of kinase inhibitors, with various derivatives showing activity against kinases such as FGFR, JAK3, and PKB. Therefore, profiling this compound against a diverse panel of kinases is a critical step in elucidating its therapeutic potential and potential off-target effects.
Hypothetical Kinase Selectivity Profile
To illustrate how experimental data for this compound would be presented, the following table provides a hypothetical summary of kinase inhibition data. This format allows for a clear and direct comparison of the compound's potency against different kinase families.
| Kinase Family | Kinase | IC50 (nM) | % Inhibition @ 1µM |
| Tyrosine Kinase | EGFR | >10,000 | 5 |
| FGFR1 | 75 | 85 | |
| FGFR2 | 150 | 70 | |
| VEGFR2 | 1,200 | 45 | |
| SRC | 8,500 | 15 | |
| Serine/Threonine Kinase | AKT1 (PKBα) | 5,300 | 25 |
| CDK2/cyclin A | >10,000 | <5 | |
| MAPK1 (ERK2) | 9,800 | 10 | |
| ROCK1 | 7,200 | 18 | |
| PKA | >10,000 | 2 | |
| Janus Kinase | JAK1 | 2,500 | 35 |
| JAK2 | 3,100 | 30 | |
| JAK3 | 800 | 55 |
Experimental Protocols
A multi-faceted approach is recommended to comprehensively assess the kinase inhibitor specificity of this compound. This involves in vitro biochemical assays to determine direct kinase inhibition, followed by cell-based assays to confirm target engagement and downstream effects.
In Vitro Kinase Profiling: ADP-Glo™ Kinase Assay
A common method for in vitro kinase profiling is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction. This luminescent assay is suitable for high-throughput screening against a broad panel of kinases.[1][2]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Purified recombinant kinases (a broad panel is recommended)
-
Specific peptide or protein substrates for each kinase
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP solution
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
In the wells of a 384-well plate, add 1 µl of the compound dilution.
-
Add 2 µl of Kinase Working Stock to the appropriate wells.
-
Add 2 µl of ATP/Substrate Working Stock to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and correlates with kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values.
Alternative In Vitro Assay: Radiometric Kinase Assay
This method measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate.[3]
Materials:
-
[γ-³³P]ATP
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Perform the kinase reaction as described above, but with [γ-³³P]ATP.
-
After the reaction, spot the mixture onto phosphocellulose filter plates.
-
Wash the plates to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter plates using a scintillation counter.
-
The amount of incorporated radioactivity is proportional to the kinase activity.
Visualizations
Experimental Workflow for Kinase Selectivity Profiling
The following diagram illustrates a typical workflow for determining the kinase selectivity profile of a test compound.
Caption: Workflow for Kinase Selectivity Profiling.
Hypothetical Signaling Pathway Inhibition
Should this compound be found to inhibit kinases within a specific signaling cascade, such as the FGFR pathway, the following diagram illustrates its potential mechanism of action. Derivatives of the pyrrolo[2,3-b]pyridine scaffold have been identified as potent FGFR inhibitors.[4]
Caption: Potential Inhibition of the FGFR Signaling Pathway.
References
- 1. Kinase Selectivity Profiling System: General Panel Protocol [promega.in]
- 2. worldwide.promega.com [worldwide.promega.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Confirming target engagement of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in cellular models
An In-Depth Guide to Target Identification and Engagement for Novel Pyrrolo[2,3-b]pyridine Analogs
In the dynamic landscape of drug discovery, the identification and validation of a molecule's cellular target are paramount. This guide provides a comprehensive framework for researchers working with novel compounds such as 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a molecule with potential therapeutic relevance for which specific biological targets are not yet publicly characterized. We will navigate the journey from initial target hypothesis generation to definitive confirmation of engagement within a cellular context, emphasizing the principles of scientific rigor and the importance of orthogonal validation.
Part 1: The Strategic Imperative: From Unknowns to Actionable Hypotheses
Affinity-Based Target Identification
This classical approach relies on the physical interaction between the compound and its protein target.
-
Principle: The compound is immobilized on a solid support (e.g., beads) to create an "affinity matrix." This matrix is then incubated with a cell lysate. Proteins that bind to the compound are "captured" and subsequently identified, typically by mass spectrometry.
-
Causality: This method directly answers the question, "What proteins physically bind to my compound?" However, a key consideration is the attachment point for immobilization. The linker must be placed at a position on the molecule that does not interfere with its target-binding motif. For this compound, derivatizing the carbaldehyde group could be a viable strategy.
-
Trustworthiness: A critical control is a competition experiment, where the lysate is co-incubated with the affinity matrix and an excess of the free, non-immobilized compound. True binders will be outcompeted and show reduced abundance in the mass spectrometry results, distinguishing them from non-specific matrix binders.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful functional proteomic technique ideal for identifying enzyme targets.
-
Principle: ABPP uses chemical probes that react with active site residues of specific enzyme families (e.g., serine hydrolases, kinases). A typical experiment involves treating cells with the compound of interest, followed by lysis and incubation with a broad-spectrum activity-based probe.
-
Causality: If the compound binds to and inhibits a target enzyme, it will block the binding of the activity-based probe. This results in a decreased signal for that specific protein when analyzed by mass spectrometry, directly linking target engagement to a functional readout (enzyme activity).
-
Trustworthiness: ABPP provides functional information that affinity-based methods lack. It identifies targets that are not just bound, but whose activity is modulated by the compound.
Genetic and Phenotypic Screening
Genetic approaches can identify proteins that are essential for a compound's cellular effect without relying on direct binding.
-
Principle: Large-scale loss-of-function screens (e.g., using CRISPR-Cas9 or shRNA libraries) can identify genes whose knockout or knockdown confers resistance to the compound's cytotoxic or phenotypic effects.
-
Causality: The logic is that if a cell becomes resistant to the compound when a particular protein is absent, that protein is likely the target or a critical downstream effector. For example, if knocking out a specific kinase renders cells insensitive to treatment with our pyrrolo[2,3-b]pyridine analog, that kinase becomes a top candidate target.
-
Trustworthiness: These methods are powerful for identifying functionally relevant targets in an unbiased manner within a live-cell context. However, hits require rigorous validation to confirm they are direct binding partners and not simply downstream components of the affected pathway.
Workflow for Target Identification and Validation
The following diagram illustrates a logical workflow from a novel compound to a validated cellular target.
Caption: A generalized workflow for identifying and validating the cellular target of a novel bioactive compound.
Part 2: A Comparative Guide to Cellular Target Engagement Assays
Once a list of putative targets has been generated, the next critical step is to confirm direct engagement in a cellular environment. Here, we compare two gold-standard, yet fundamentally different, methodologies: the Cellular Thermal Shift Assay (CETSA®) and Bioluminescence Resonance Energy Transfer (BRET).
| Feature | Cellular Thermal Shift Assay (CETSA®) | NanoBRET™ Target Engagement Assay |
| Principle | Based on ligand-induced thermal stabilization of the target protein. | Measures proximity between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer compound. |
| Requirement | A specific antibody for the target protein (for Western Blot detection) or mass spectrometry. | Requires genetic engineering of cells to express the target protein as a NanoLuc® fusion. |
| Compound Labeling | Not required. The assay uses the unmodified, native compound. | Requires a fluorescently labeled tracer that binds to the target. The test compound competes with this tracer. |
| Throughput | Lower (Western Blot) to medium (HTRF® or AlphaScreen® formats). | High-throughput screening (HTS) compatible. |
| Key Advantage | Measures engagement with the endogenous, unmodified protein in its native environment. | Highly sensitive and quantitative, providing real-time binding data in live cells. |
| Key Limitation | Some proteins may not exhibit a significant thermal shift upon ligand binding. | Requires overexpression of a tagged protein, which may not perfectly replicate endogenous biology. |
| Self-Validation | An isothermal dose-response curve is generated to confirm that the observed shift is dose-dependent. | Competition binding curves and determination of IC50 values provide robust quantitative validation. |
Visualizing the Methodologies
The following diagrams illustrate the core principles of CETSA® and NanoBRET™.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA®). Ligand binding stabilizes the target protein against heat-induced denaturation.
Safety Operating Guide
Proper Disposal of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: A Guide for Laboratory Professionals
The safe and compliant disposal of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is paramount for ensuring personnel safety and environmental protection within research and drug development settings. As a halogenated organic compound, it requires specific handling and disposal procedures distinct from non-hazardous laboratory waste. Adherence to institutional and regulatory guidelines is mandatory.
Core Principle: Segregation and Labeling
The fundamental principle for managing waste containing this compound is its classification as halogenated organic waste.[1][2][3] This classification dictates that it must be segregated from non-halogenated waste streams to prevent dangerous reactions and to ensure proper treatment and disposal, which typically involves incineration at a regulated facility.[3]
Immediate Safety and Handling Precautions
Prior to handling, researchers must consult the Safety Data Sheet (SDS) for specific hazard information. While an SDS for the exact compound is not provided, structurally similar compounds are known irritants to the skin, eyes, and respiratory system.[4][5][6] Therefore, appropriate Personal Protective Equipment (PPE) is essential.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles or a face shield.[2]
-
Body Protection: A laboratory coat and closed-toe shoes.[1][2]
All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2]
Quantitative Data Summary
The following table summarizes key disposal-related data for halogenated organic compounds, the category to which this compound belongs.
| Parameter | Guideline | Source |
| Waste Classification | Halogenated Organic Waste | [1][3] |
| Primary Hazard | Toxic, Irritant | [4][6] |
| Disposal Method | Incineration via approved facility | [3][7] |
| EPA Waste Code | Dependent on specific characteristics (e.g., toxicity, ignitability) | [8][9] |
| Container Type | Designated, compatible, labeled container (often green) | [3][10] |
| Drain Disposal | Strictly Prohibited | [1][2][8][9] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the standard operating procedure for the collection and disposal of waste containing this compound.
Objective: To safely collect, store, and prepare for disposal all waste streams containing this compound in compliance with safety and environmental regulations.
Materials:
-
Designated "Halogenated Organic Waste" container (clean, dry, compatible material with a secure lid).[3][10]
-
Appropriate PPE (see above).
-
Chemical fume hood.
Procedure:
-
Container Preparation:
-
Obtain a designated waste container from your institution's Environmental Health and Safety (EHS) department, typically a green-labeled carboy for halogenated organics.[3][10]
-
Before adding any waste, affix a "Hazardous Waste" label to the container.[11][12]
-
Fill out the label with all required information: the full chemical name "this compound," and any other solvents or reagents present in the waste mixture. Do not use abbreviations.[11] Note the date accumulation begins.
-
-
Waste Collection:
-
Container Management and Storage:
-
Keep the waste container securely closed at all times, except when adding waste.[8][12]
-
Store the container in a designated and properly marked Satellite Accumulation Area (SAA) within the laboratory.[8][12]
-
The SAA should be in a well-ventilated, cool, and dry location, away from ignition sources.[12]
-
Ensure the container is stored within secondary containment to mitigate potential leaks or spills.[12]
-
-
Disposal Request:
-
Spill Management:
-
In the event of a spill, contain the leak and absorb the material with an inert absorbent (e.g., sand, vermiculite).[12]
-
Collect the contaminated absorbent material and place it in a sealed, properly labeled hazardous waste container for disposal.[12]
-
For significant spills, evacuate the area and contact your institution's emergency response team.[12]
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. bucknell.edu [bucknell.edu]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. angenechemical.com [angenechemical.com]
- 7. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. acs.org [acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
Personal protective equipment for handling 4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde
Essential Safety and Handling Guide for 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available data for the compound and structurally similar chemicals, the primary hazards include:
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and transferring solid | Safety glasses with side shields or chemical splash goggles.[4] A face shield is recommended for larger quantities.[4][5] | Chemical-resistant gloves (e.g., nitrile, neoprene).[5] | Lab coat or chemical-resistant apron.[5] | Use in a well-ventilated area or a chemical fume hood.[5] If dust is generated, a NIOSH-approved respirator for dusts may be necessary.[5] |
| Preparing solutions and conducting reactions | Chemical splash goggles.[4] A face shield is recommended.[4][5] | Chemical-resistant gloves (e.g., nitrile, neoprene).[5] | Lab coat and, for larger volumes, a chemical-resistant apron.[5] | Work should be conducted in a certified chemical fume hood.[5] |
| Handling waste and cleaning spills | Chemical splash goggles and a face shield.[4][5] | Heavy-duty, chemical-resistant gloves.[5] | Chemical-resistant apron or coveralls.[5] | For significant spills, a NIOSH-approved respirator with appropriate cartridges is recommended.[5] |
Operational and Disposal Plan
This section provides a step-by-step guide for the safe handling and disposal of this compound.
Experimental Workflow and Safety Protocols
The following diagram illustrates the standard workflow for handling this chemical, from preparation to disposal.
Caption: Workflow for Safe Handling of the Compound.
Detailed Methodologies
1. Preparation:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound. If a specific SDS is unavailable, consult the SDS for structurally similar compounds.
-
Assemble Personal Protective Equipment (PPE): Ensure all necessary PPE, as outlined in the table above, is readily available and in good condition.
-
Prepare Workspace: All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[5] Ensure an eyewash station and safety shower are accessible.[6]
2. Handling:
-
Weighing: When weighing the solid, do so within a fume hood or a ventilated balance enclosure to minimize inhalation of any dust.[5]
-
Preparing Solutions: To create a solution, slowly add the solid to the solvent to avoid splashing.
-
Conducting Reactions: All reactions involving this compound should be performed in a chemical fume hood.
3. Disposal:
-
Waste Segregation: All waste containing this compound, including contaminated gloves, weighing boats, and solutions, must be collected in a designated, labeled hazardous waste container.
-
Decontamination: Thoroughly decontaminate all glassware and work surfaces that have come into contact with the chemical.
-
Institutional Protocols: Dispose of all chemical waste in accordance with your institution's hazardous waste management guidelines. Do not dispose of this chemical down the drain.
References
- 1. chemical-label.com [chemical-label.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. benchchem.com [benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
